molecular formula C4H7NO4 B140605 Ethyl nitroacetate CAS No. 626-35-7

Ethyl nitroacetate

Cat. No.: B140605
CAS No.: 626-35-7
M. Wt: 133.10 g/mol
InChI Key: FTKASJMIPSSXBP-UHFFFAOYSA-N
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Description

Ethyl nitroacetate is a valuable building block in organic synthesis, primarily functioning as a precursor to various biologically active compounds and complex molecular structures. Its utility is demonstrated in several key research applications. It is employed in the synthesis of γ-oxoacids via a Michael addition reaction with α,β-unsaturated ketones . Researchers also utilize it for the functionalization of the C4-position on pyrimidine and the C6-position on 2'-deoxyguanosine to produce novel nucleosides, which are crucial in medicinal chemistry and drug discovery . Furthermore, this compound serves as a key intermediate in the preparation of unsubstituted amino acids and has been used in the facile synthesis of specific amino acid derivatives such as α,α-diisobutylglycine and DL-4,4-difluoroglutamic acid . Its role extends to the synthesis of energetic materials, as it is a starting material in an improved, high-yield synthesis of diethyl furoxan dicarboxylate . The reactivity of this compound makes it a versatile nucleophile for the synthesis of various alkyl nitroacetates . This reagent is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-nitroacetate
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InChI

InChI=1S/C4H7NO4/c1-2-9-4(6)3-5(7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTKASJMIPSSXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060817
Record name Acetic acid, nitro-, ethyl ester
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Molecular Weight

133.10 g/mol
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CAS No.

626-35-7
Record name Ethyl nitroacetate
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Record name Nitroacetic acid ethyl ester
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Record name Acetic acid, 2-nitro-, ethyl ester
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Record name Acetic acid, nitro-, ethyl ester
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Record name Ethyl nitroacetate
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Record name Ethyl nitroacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a valuable C2 building block in organic synthesis, primarily utilized for its activated methylene (B1212753) group flanked by both a nitro and an ester functional group. This unique electronic arrangement makes it a versatile reagent for the formation of carbon-carbon and carbon-nitrogen bonds, rendering it a key intermediate in the synthesis of a wide array of more complex molecules, including amino acids, heterocyclic compounds, and various pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of ethyl nitroacetate, detailed experimental protocols for its synthesis and a representative reaction, and visualizations of key chemical processes.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is very soluble in water and also soluble in common organic solvents like chloroform (B151607) and ethyl acetate (B1210297).[1][2] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₇NO₄[3]
Molecular Weight 133.10 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 93 - 95 °C at 13.3 hPa (10 mmHg)[1]
105-107 °C at 25 mmHg[2]
Density 1.199 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.424[2]
Flash Point 92 °C (197.6 °F)[4]
Solubility Very soluble in water; Soluble in chloroform and ethyl acetate[1][2]
Chemical Properties and Reactivity of this compound
PropertyDescriptionReference(s)
Stability Stable under normal temperatures and pressures.[1]
Reactivity The methylene group is highly acidic and readily undergoes deprotonation to form a stabilized carbanion (nitronate). This carbanion is a potent nucleophile in various reactions.[5]
Incompatibilities Strong oxidizing agents and strong bases.[1]
Hazardous Decomposition Products Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The key data are summarized below.

Spectroscopic Data of this compound
TechniqueDataReference(s)
¹H NMR (in CDCl₃) δ 5.20 (s, 2H, α-CH₂), 4.32 (q, 2H, OCH₂CH₃), 1.33 (t, 3H, OCH₂CH₃)[3]
¹³C NMR δ 162.9 (C=O), 77.2 (α-CH₂), 63.4 (OCH₂CH₃), 13.9 (OCH₂CH₃)[6][7]
Infrared (IR) ~1748 cm⁻¹ (C=O stretch of ester), ~1570 cm⁻¹ (asymmetric NO₂ stretch), ~1370 cm⁻¹ (symmetric NO₂ stretch)[4][8]
Mass Spectrometry (EI) m/z 133 (M⁺), 88 ([M-NO₂]⁺), 59, 42, 29[2]

Experimental Protocols

Synthesis of this compound from Ethyl Acetoacetate (B1235776)

A common and effective method for the synthesis of this compound involves the nitration of ethyl acetoacetate followed by cleavage of the acetyl group.[1]

Experimental Workflow for the Synthesis of this compound

G Synthesis of this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Charge a three-necked flask with acetic anhydride (B1165640) and concentrated sulfuric acid. cooling1 Cool the reaction mixture to 0 °C. reagents->cooling1 add_eaa Slowly add ethyl acetoacetate while maintaining the temperature between 0-5 °C. cooling1->add_eaa add_hno3 Slowly add 90% nitric acid, keeping the temperature between 0-5 °C. add_eaa->add_hno3 stir Stir the reaction mixture at 0-5 °C for a specified time. add_hno3->stir quench Pour the reaction mixture into cold ethanol (B145695). stir->quench neutralize Neutralize with anhydrous sodium carbonate. quench->neutralize filter Filter the mixture. neutralize->filter concentrate Remove volatiles under vacuum. filter->concentrate distill Distill the residue under reduced pressure to obtain pure this compound. concentrate->distill

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Preparation of the Nitrating Mixture: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, a solution of 28 mL of acetic anhydride and 0.295 mL of concentrated sulfuric acid is prepared.[1]

  • Cooling: The flask is immersed in an ice-salt bath to cool the reaction mixture to 0 °C.[1]

  • Addition of Ethyl Acetoacetate: While maintaining the temperature between 0-5 °C, 25.4 mL of ethyl acetoacetate is added slowly from the dropping funnel.[1]

  • Nitration: A fresh dropping funnel is put in place, and 9.8 mL of 90% nitric acid is added dropwise, ensuring the temperature is maintained between 0-5 °C. Caution: The reaction is exothermic.[1]

  • Reaction Time: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 2 hours.

  • Work-up: The reaction mixture is then slowly added to 100 mL of ice-cold ethanol with stirring. The ethanolic solution is treated with anhydrous sodium carbonate to neutralize the acid and then stirred for 10 minutes.[1]

  • Purification: The mixture is filtered, and the volatiles are removed under vacuum. The resulting residue is then purified by distillation under reduced pressure to yield this compound.[1]

Aza-Henry (Nitro-Mannich) Reaction of this compound with an Imine

This compound is a key nucleophile in the aza-Henry reaction, a powerful method for constructing β-nitro amines, which are precursors to valuable 1,2-diamines.[9]

Signaling Pathway for the Aza-Henry Reaction

G Aza-Henry Reaction Pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product ena This compound deprotonation Deprotonation of this compound to form Nitronate Ion ena->deprotonation imine Imine (e.g., N-benzylidenebenzylamine) nucleophilic_attack Nucleophilic attack of Nitronate on the Imine Carbon imine->nucleophilic_attack base Base (e.g., Et₃N) base->deprotonation deprotonation->nucleophilic_attack protonation Protonation of the resulting anion nucleophilic_attack->protonation product β-Nitro Amine protonation->product

Caption: Generalized pathway for the aza-Henry reaction.

Detailed Protocol (Representative Procedure):

  • Reactant Preparation: To a solution of an imine (e.g., N-benzylidenebenzylamine, 1.0 mmol) in a suitable solvent (e.g., 5 mL of dichloromethane) in a round-bottom flask is added this compound (1.2 mmol).

  • Addition of Catalyst/Base: A catalytic amount of a base (e.g., triethylamine, 0.1 mmol) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired β-nitro amine.

Conclusion

This compound is a synthetically important and versatile reagent. Its chemical properties, particularly the acidity of the α-protons, allow for its participation in a variety of crucial bond-forming reactions. A thorough understanding of its physical properties, spectroscopic characteristics, and reaction protocols is essential for its effective and safe utilization in research and development, especially in the context of pharmaceutical and fine chemical synthesis. The detailed information provided in this guide serves as a valuable resource for professionals in these fields.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl nitroacetate (B1208598) is a valuable C2 building block and a key intermediate in organic synthesis, widely utilized by researchers, scientists, and drug development professionals. Its utility stems from the presence of two functional groups—the ester and the nitro group—which allow for a variety of chemical transformations. It serves as a precursor for the synthesis of α-amino acids, γ-oxoacids, novel nucleosides, and various heterocyclic compounds.[1][2][3] This guide provides a comprehensive overview of the primary synthetic routes to ethyl nitroacetate, detailed reaction mechanisms, experimental protocols, and a comparative analysis of the available methods.

Synthetic Routes and Quantitative Data

The synthesis of this compound can be accomplished through several distinct pathways, each with its own advantages and limitations regarding yield, cost of starting materials, and reaction conditions. The most prominent methods include the nitration of ethyl acetoacetate (B1235776), synthesis from nitromethane, and esterification of nitroacetic acid.

A summary of the quantitative data associated with these key synthetic methods is presented below for easy comparison.

Synthetic Route Starting Materials Key Reagents/Catalysts Temperature Time Yield Reference
Nitration of Ethyl AcetoacetateEthyl Acetoacetate90% Nitric Acid, Acetic Anhydride, H₂SO₄ (cat.)0-5 °C90 min75%[4]
Nitration of Ethyl AcetoacetateEthyl Acetoacetate99% Nitric Acid, Acetic Anhydride-15 to -10 °C3 hours78% (in aliquot)[4]
From NitromethaneNitromethane, Ethyl CyanoformateSodium Hydride, Dimethylsulfoxide (DMSO)Ambient2 hours83%[5]
From Dipotassium NitroacetateDipotassium salt of nitroacetic acidEthanol (B145695), Sulfuric Acid-15 °C~9 hours>70%[6][7][8]
Microreactor SynthesisEthyl AcetoacetateNitronium (from HNO₃/Acetic Anhydride)40 °C16-17 min68-72%[9]
From Ethyl IodoacetateEthyl IodoacetateSilver Nitrite (AgNO₂)Not specifiedNot specifiedHigh[4][8]

Table 1: Comparison of Key Synthetic Routes to this compound.

Property Value Reference
Molecular Formula C₄H₇NO₄[5]
Molecular Weight 133.10 g/mol [10]
Boiling Point 105-107 °C / 25 mmHg[10]
Density 1.199 g/mL at 25 °C[10]
Refractive Index (n20/D) 1.424[10]
¹H NMR (CDCl₃) δ 5.20 (s, 2H, CH₂), 4.29 (q, 2H, OCH₂), 1.31 (t, 3H, CH₃)[6]
IR (neat) cm⁻¹ 1748 (C=O), 1570 (NO₂, asym), 1337 (NO₂, sym)[1]

Table 2: Physical and Spectroscopic Properties of this compound.

Reaction Mechanisms

The mechanism for the synthesis of this compound varies significantly with the chosen synthetic route. One of the most common industrial methods involves the nitration of ethyl acetoacetate, which proceeds through the formation of an active nitrating agent and subsequent cleavage.

Mechanism: Nitration of Ethyl Acetoacetate

This process involves two main stages:

  • Formation of Acetyl Nitrate (B79036): In a mixture of nitric acid and acetic anhydride, the highly electrophilic nitrating agent, acetyl nitrate (CH₃COONO₂), is formed.

  • Electrophilic Attack and Cleavage: Ethyl acetoacetate exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol attacks the electrophilic nitrogen of acetyl nitrate. This forms a nitroacetoacetate intermediate. The subsequent nucleophilic attack by a species like ethanol (added during workup) on the acetyl carbonyl group leads to the cleavage of the acetyl group, yielding this compound and ethyl acetate.[4]

G Mechanism of this compound Synthesis from Ethyl Acetoacetate EAA Ethyl Acetoacetate (Keto/Enol) Intermediate Ethyl 2-acetyl-2-nitroacetate (Intermediate) EAA->Intermediate AcONO2 Acetyl Nitrate (from HNO₃ + Ac₂O) AcONO2->Intermediate Nitration ENA This compound Intermediate->ENA Deacetylation EtOAc Ethyl Acetate (Byproduct) Intermediate->EtOAc EtOH Ethanol (Nucleophile for cleavage) EtOH->Intermediate G General Workflow for this compound Synthesis cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis Reagents Starting Materials (e.g., Ethyl Acetoacetate) Addition Controlled Addition of Reagents (e.g., HNO₃) & Temperature Control Reagents->Addition Reaction Stirring at Defined Temperature and Time Addition->Reaction Quench Quenching (e.g., with cold Ethanol) Reaction->Quench Neutralize Neutralization (e.g., with Na₂CO₃) Quench->Neutralize Extract Solvent Extraction (e.g., with Ethyl Acetate) Neutralize->Extract Dry Drying (e.g., with MgSO₄) Extract->Dry Evaporation Solvent Removal (Rotary Evaporation) Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Analysis Characterization (GC, NMR, IR) Distillation->Analysis Product Product Distillation->Product Pure Ethyl Nitroacetate

References

Ethyl Nitroacetate: A Comprehensive Technical Guide to Physical and Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the nitroacetic ester moiety in the synthesis of various organic compounds, including amino acids and heterocyclic systems. Its utility is underscored by the presence of a reactive methylene (B1212753) group activated by both the nitro and the ester functionalities. This guide provides an in-depth overview of the essential physical and spectral data of ethyl nitroacetate, along with detailed experimental protocols for its synthesis and characterization, to support its effective use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
Molecular Formula C₄H₇NO₄
Molecular Weight 133.10 g/mol [1]
Appearance Clear colorless to pale yellow liquid[2]
Boiling Point 105-107 °C at 25 mmHg[1][3][4] 93-95 °C at 10 mmHg[5][6]
Density 1.199 g/mL at 25 °C[1][3][4]
Refractive Index (n²⁰/D) 1.4220-1.4270[2] ~1.424[3][5]
Flash Point 92 °C (197.6 °F) - closed cup[7][8]
Solubility Slightly soluble in water. Soluble in chloroform (B151607) and ethyl acetate (B1210297).[4][5]
pKa 5.79[9]

Spectral Data

The following tables summarize the key spectral data for this compound, which are essential for its identification and structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound in CDCl₃ exhibits three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.20Singlet2HNO₂-CH₂ -COO
~4.32Quartet2HO-CH₂ -CH₃
~1.33Triplet3HO-CH₂-CH₃
(Data sourced from experiments run at 400 MHz in CDCl₃)[5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectral data for this compound are presented below. These estimations are based on the known chemical shifts for ethyl acetate and the expected electronic effects of the nitro group.

Chemical Shift (δ, ppm) (Predicted)Carbon Assignment
~165C =O
~75NO₂-C H₂-COO
~62O-C H₂-CH₃
~14O-CH₂-C H₃
IR (Infrared) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. The data below corresponds to a neat (liquid film) sample.

Wavenumber (cm⁻¹)IntensityAssignment
~1750 - 1735StrongC=O (ester) stretching
~1550StrongNO₂ asymmetric stretching[10]
~1365StrongNO₂ symmetric stretching[10]
~1300 - 1000StrongC-O (ester) stretching[11]
~2975 - 2845MediumC-H (aliphatic) stretching
MS (Mass Spectrometry)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron impact (EI) ionization.

m/zRelative IntensityAssignment
133Low[M]⁺ (Molecular ion)
88High (Base Peak)[M - NO₂]⁺ or [M - C₂H₅]⁺
59Moderate[COOCH₃]⁺ or [C₂H₃O₂]⁺
42Moderate[C₂H₂O]⁺
29High[C₂H₅]⁺

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its characterization by various spectroscopic techniques are provided below.

Synthesis of this compound from Ethyl Acetoacetate (B1235776)

This protocol describes a common method for the synthesis of this compound.

Materials:

Procedure:

  • Prepare a solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add a portion of the acetic anhydride solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl acetoacetate to the flask, maintaining the temperature between 0-5 °C.[3]

  • In a separate addition funnel, place 90% nitric acid and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[3]

  • After the addition is complete, stir the mixture at 0-5 °C for a specified time.

  • Pour the reaction mixture into ice-cold ethanol and stir.[3]

  • The mixture can be heated to 40 °C for 2 hours to ensure the completion of the reaction.[3]

  • Neutralize the solution with anhydrous sodium carbonate and stir for ten minutes.[3]

  • Filter the mixture and remove the volatile components under vacuum.[3]

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.[3]

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[6]

  • Process the acquired Free Induction Decay (FID) data by applying Fourier transformation.

  • Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.

Infrared (IR) Spectroscopy:

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum of the clean, empty crystal.

  • Place a small drop of neat this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS):

  • Introduce a small amount of this compound into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Use Electron Impact (EI) ionization at 70 eV to generate the molecular ion and fragment ions.

  • The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthesis of this compound from ethyl acetoacetate.

Synthesis_Workflow cluster_reagents Reagents cluster_workflow Synthesis Process Acetic_Anhydride Acetic Anhydride Nitration Nitration (0-5 °C) Acetic_Anhydride->Nitration Nitric_Acid Nitric Acid (90%) Nitric_Acid->Nitration H2SO4 H₂SO₄ (cat.) H2SO4->Nitration Ethanol Ethanol Cleavage Ethanolysis and Acetyl Cleavage Ethanol->Cleavage Start Ethyl Acetoacetate Start->Nitration Intermediate Ethyl 2-nitroacetoacetate (unstable intermediate) Nitration->Intermediate Intermediate->Cleavage Product This compound Cleavage->Product

Caption: Synthesis of this compound from ethyl acetoacetate.

References

Ethyl Nitroacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 626-35-7[1][2][3][4][5]

Structure:

  • Molecular Formula: C₄H₇NO₄[1][6]

  • IUPAC Name: ethyl 2-nitroacetate[4][6]

  • SMILES: CCOC(=O)C--INVALID-LINK--[O-][4]

  • InChI Key: FTKASJMIPSSXBP-UHFFFAOYSA-N[1][6]

This guide provides an in-depth overview of ethyl nitroacetate (B1208598), a valuable reagent in organic synthesis, particularly for the preparation of amino acids and other complex molecules.[3] It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and workflow visualizations.

Physicochemical and Spectral Data

A summary of the key quantitative data for ethyl nitroacetate is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 133.10 g/mol [2]
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 105-107 °C at 25 mmHg[2]
Density 1.199 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.424[2]
pKa 5.85 at 25°C[2]
Solubility Slightly soluble in water. Soluble in chloroform (B151607) and ethyl acetate (B1210297).[1][2][3]
Flash Point 92 °C (197 °F)[3]

Spectral Data:

Comprehensive spectral data, including 1H NMR, Mass Spectrometry, and IR spectra for this compound, are available through public databases such as PubChem.[1]

Synthesis and Experimental Protocols

This compound is a versatile building block in a variety of chemical reactions. Below are detailed protocols for some of its key applications.

Synthesis of γ-Oxoacids via Michael Addition

This compound is used in the Michael addition reaction with α,β-unsaturated ketones to synthesize γ-oxoacids.[3]

Experimental Protocol:

A detailed, representative procedure for the enantioselective Michael addition of this compound to an α,β-unsaturated enone is as follows:

  • A mixture of the α,β-unsaturated ketone (0.3 mmol), 9-amino-9-deoxyepiquinine (17.6 mg, 0.06 mmol), and benzoic acid (14.6 mg, 0.12 mmol) in 0.9 mL of water is stirred at room temperature for 5 minutes.

  • This compound (79.8 mg, 0.6 mmol) is added to the mixture.

  • The reaction mixture is stirred at room temperature for the specified reaction time.

  • Following the conjugate addition, ethanol (B145695) (1.2 mL), water (1.2 mL), and triethylamine (B128534) (0.4 mL) are added.

  • The resulting mixture is stirred at 50 °C for 5 hours to effect de-nitration.

  • The reaction mixture is then extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the corresponding δ-keto ester.[6]

Experimental Workflow:

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Michael Addition cluster_denitration De-nitration cluster_workup Work-up start Mix α,β-unsaturated ketone, catalyst, and benzoic acid in water stir1 Stir at room temperature for 5 min start->stir1 add_ena Add this compound stir1->add_ena stir2 Stir at room temperature add_ena->stir2 add_reagents Add EtOH, H2O, and triethylamine stir2->add_reagents heat Stir at 50 °C for 5 h add_reagents->heat extract Extract with ethyl acetate heat->extract end Isolate δ-keto ester extract->end

Caption: Workflow for the synthesis of δ-keto esters via Michael addition.

Synthesis of α-Amino Esters

This compound serves as a glycine (B1666218) template for the production of α-amino esters through condensation with arylacetals to form ethyl 3-aryl-2-nitroacrylates, followed by reduction.

Experimental Protocol:

A general, multi-step procedure for the synthesis of α-amino esters is outlined below:

Step i: Preparation of Dimethylacetals

  • The corresponding aldehyde (0.044 mol) and trimethyl orthoformate (5.8 mL, 0.053 mol) are dissolved in dry methanol (B129727) (7.3 mL).

  • DOWEX 50WX8-100 ion-exchange resin (0.2 g) is added, and the solution is stirred overnight under a calcium chloride-protected atmosphere.

  • The resin is removed by filtration, and the filtrate is concentrated to yield the dimethylacetal.[7]

Step iii: Condensation with this compound

  • This compound (5.7 g, 0.042 mol) is stirred in acetic anhydride (B1165640) (5 mL, 0.053 mol) for 15 minutes.

  • The crude acetal (B89532) dissolved in acetic anhydride (5.1 mL, 0.053 mol) is added.

  • The solution is heated, allowing the resulting methyl acetate to distill off, yielding the crude 3-aryl-2-nitroacrylate.[7]

Step iv: Reduction to α-Amino Ester

  • The crude acrylate (B77674) is dispersed/dissolved in dry isopropanol (B130326) (100 mL).

  • Sodium borohydride (B1222165) is used for the initial reduction, followed by the addition of acetic acid and subsequent extraction.

  • The resulting α-nitroester is then further reduced, for example, using zinc and hydrochloric acid, to yield the final α-amino ester.[8]

Experimental Workflow:

Amino_Acid_Synthesis_Workflow cluster_acetal Acetal Formation cluster_condensation Condensation cluster_reduction Reduction start Aldehyde + Trimethyl orthoformate in Methanol add_resin Add DOWEX resin start->add_resin stir1 Stir overnight add_resin->stir1 isolate_acetal Isolate dimethylacetal stir1->isolate_acetal add_acetal Add acetal solution isolate_acetal->add_acetal ena_prep This compound in Acetic anhydride ena_prep->add_acetal heat_distill Heat and distill off methyl acetate add_acetal->heat_distill isolate_acrylate Isolate crude nitroacrylate heat_distill->isolate_acrylate reduce1 Reduce with NaBH4 in isopropanol isolate_acrylate->reduce1 reduce2 Reduce with Zn/HCl reduce1->reduce2 end Isolate α-amino ester reduce2->end

Caption: Workflow for the synthesis of α-amino esters from aldehydes.

Aza-Henry (Nitro-Mannich) Reaction

This compound participates in aza-Henry reactions with N-alkyl trifluoromethyl aldimines in a self-catalyzed, solvent-free process to produce β-amino α-nitro trifluoromethyl esters. These products are precursors to α,β-diamino acid derivatives. The use of a Lewis acid can induce good stereofacial control in this reaction.[4][5]

Logical Relationship Diagram:

Aza_Henry_Reaction reagents This compound + N-Alkyl Trifluoromethyl Aldimine product β-Amino α-Nitro Trifluoromethyl Ester reagents->product Aza-Henry Reaction conditions Self-catalyzed Solvent-free (Optional: Lewis Acid for stereocontrol) conditions->product precursor_to Precursor to α,β-Diamino Acid Derivatives product->precursor_to

Caption: Logical relationship in the Aza-Henry reaction.

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a gateway to a wide array of valuable and complex organic molecules. Its utility in carbon-carbon bond formation, particularly in the synthesis of amino acid derivatives, makes it an indispensable tool in drug discovery and development. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Discovery and History of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a valuable and versatile reagent in organic synthesis, serving as a key building block for a wide array of more complex molecules, including amino acids, heterocycles, and various pharmaceutical intermediates. Its reactivity, stemming from the presence of both an ester and a nitro group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methods, key chemical properties, and detailed experimental protocols for the preparation of ethyl nitroacetate.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₄H₇NO₄
Molecular Weight 133.10 g/mol
CAS Number 626-35-7
Appearance Clear, colorless to slightly yellow liquid
Boiling Point 105-107 °C at 25 mmHg
Density 1.199 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.424
pKa 5.85 at 25 °C
Solubility Slightly soluble in water; soluble in chloroform (B151607) and ethyl acetate
¹H NMR (CDCl₃) δ 5.25 (s, 2H), 4.30 (q, J=7.1 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃) δ 163.5, 76.9, 63.2, 13.9

Historical Perspective and Key Synthetic Developments

The first documented synthesis of this compound is attributed to the French chemists Bouveault and Wahl in 1904.[1] Their method involved the reaction of ethyl acetoacetate (B1235776) with absolute nitric acid in acetic anhydride (B1165640). However, this procedure was plagued by low yields. Subsequent work by Arndt and Rose in 1935 confirmed these findings, identifying the major byproduct as diethyl 2-oxofurazan dicarboxylate.[1]

Over the years, several more efficient and reliable synthetic routes have been developed. These can be broadly categorized as follows:

  • Nitration of Ethyl Acetoacetate Derivatives: This represents an improvement on the original Bouveault and Wahl method, focusing on milder reaction conditions to improve yield and reduce byproduct formation.

  • From Nitromethane (B149229): This approach utilizes the acidity of the α-protons in nitromethane to first form a salt of nitroacetic acid, which is then esterified.

  • From Ethyl Iodoacetate: This method involves the nucleophilic substitution of iodide with a nitrite (B80452) salt.

The following sections provide detailed experimental protocols for these key synthetic methodologies.

Experimental Protocols

Improved Synthesis from Ethyl Acetoacetate and Nitric Acid

This method represents a significant improvement over the original Bouveault and Wahl procedure by carefully controlling the reaction temperature to minimize the formation of byproducts.

Reaction Scheme:

Ethyl Acetoacetate Ethyl Acetoacetate This compound This compound Ethyl Acetoacetate->this compound 1. HNO₃, Acetic Anhydride 2. Ethanol (B145695) Nitric Acid Nitric Acid (HNO₃) Acetic Anhydride Acetic Anhydride

A simplified representation of the synthesis of this compound from ethyl acetoacetate.

Procedure:

  • A solution of 135 mL of acetic anhydride and 0.295 mL of concentrated sulfuric acid is prepared.

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add 28 mL of the acetic anhydride/sulfuric acid solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add 25.4 mL of ethyl acetoacetate, maintaining the temperature between 0-5 °C.

  • Replace the addition funnel and slowly add 9.8 mL of 90% nitric acid, ensuring the temperature remains between 0-5 °C. Caution: This addition is highly exothermic.

  • After stirring for 90 minutes at 0-5 °C, the reaction mixture is poured into 200 mL of ice-cold ethanol and stirred for 10 minutes in an ice bath, then left to stir overnight at room temperature.

  • The ethanolic solution is treated with 0.31 g of anhydrous sodium carbonate and stirred for ten minutes.

  • The mixture is filtered, and the volatiles are removed under vacuum.

  • The crude product is purified by distillation at 75 °C / 0.65 mmHg to afford this compound in approximately 75% yield.[1]

Synthesis from Nitromethane

This method proceeds via the formation of the dipotassium (B57713) salt of nitroacetic acid, followed by esterification.

Reaction Scheme:

Nitromethane Nitromethane Dipotassium Salt Dipotassium Salt of Nitroacetic Acid Nitromethane->Dipotassium Salt KOH This compound This compound Dipotassium Salt->this compound Ethanol, H₂SO₄

Synthesis of this compound starting from nitromethane.

Procedure:

Part A: Preparation of the Dipotassium Salt of Nitroacetic Acid

  • In a suitable reaction vessel, dissolve potassium hydroxide (B78521) in water.

  • Over a period of 30 minutes, add 1.0 mole of nitromethane. The reaction is exothermic and the temperature may rise to 60-80 °C.

  • Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately 160 °C.

  • After cooling to room temperature, the precipitated crystalline product is filtered, washed several times with methanol, and dried under vacuum to yield the dipotassium salt of nitroacetic acid.

Part B: Esterification

  • Suspend the dipotassium salt in ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature over a 4-hour period and stir for an additional 4 hours.

  • The precipitate is removed by suction filtration, and the filtrate is concentrated on a rotary evaporator.

  • The residual oil is dissolved in a suitable organic solvent (e.g., benzene), washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the product is further purified by distillation under reduced pressure to yield this compound.

Synthesis from Ethyl Iodoacetate and Silver Nitrite

This method, reported by Kornblum and his coworkers in 1955, provides a high yield of this compound but is less commercially viable due to the high cost of silver nitrite.

Reaction Scheme:

Ethyl Iodoacetate Ethyl Iodoacetate This compound This compound Ethyl Iodoacetate->this compound AgNO₂ Silver Nitrite Silver Nitrite (AgNO₂)

The Kornblum synthesis of this compound.

Procedure:

  • In a round-bottomed flask protected from light, suspend silver nitrite in dry ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl iodoacetate to the stirred suspension while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred for an extended period (e.g., 24-48 hours) at or below room temperature.

  • The precipitated silver iodide is removed by filtration.

  • The ethereal solution is carefully concentrated to yield crude this compound, which can be purified by vacuum distillation.

The Nef Reaction: A Key Side Reaction

In the synthesis and subsequent reactions of nitro compounds, the Nef reaction is a significant transformation that can lead to undesired byproducts if not carefully controlled. The reaction involves the acid-catalyzed hydrolysis of the salt of a primary or secondary nitroalkane (a nitronate) to an aldehyde or a ketone, respectively. In the context of this compound synthesis, particularly when using nitromethane as a starting material, avoiding conditions that favor the Nef reaction is crucial for achieving high yields.

cluster_0 Nef Reaction Mechanism A Nitronate Salt B Nitronic Acid A->B H⁺ C Protonated Nitronic Acid B->C H⁺ D Carbonyl Compound C->D H₂O E Nitrous Acid C->E H₂O

A simplified overview of the Nef reaction mechanism.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of organic molecules. The presence of the nitro group allows for its conversion to an amino group, making it a valuable precursor for the synthesis of α-amino acids. Furthermore, the activated methylene (B1212753) group can participate in various carbon-carbon bond-forming reactions, such as Michael additions and aldol-type condensations. These reactions are instrumental in the construction of complex molecular scaffolds found in many pharmaceuticals and other biologically active compounds.

Conclusion

Since its initial discovery, the chemistry of this compound has been extensively explored and refined. The development of more efficient and scalable synthetic methods has solidified its role as a key building block in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

Ethyl Nitroacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Reactions, and Applications

Ethyl nitroacetate (B1208598) is a versatile and highly valuable reagent in organic synthesis, serving as a key building block for a wide array of complex molecules, including amino acids, heterocycles, and pharmacologically active compounds. Its unique chemical structure, featuring an activated methylene (B1212753) group flanked by a nitro and an ester group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of ethyl nitroacetate, including its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Properties of this compound

This compound is a combustible liquid that appears clear and colorless to pale yellow.[1] It is characterized by the following physicochemical properties:

PropertyValueReference
Molecular FormulaC4H7NO4[2][3][4]
Molecular Weight133.10 g/mol [2][3][4]
CAS Number626-35-7[2][3][4]
Boiling Point105-107 °C at 25 mmHg[3]
Density1.199 g/mL at 25 °C[3]
Refractive Indexn20/D 1.424[3]
Flash Point92 °C (197.6 °F) - closed cup[3]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, scalability, and starting material availability.

Synthesis from Nitromethane (B149229)

A common laboratory-scale synthesis involves the carboxylation of nitromethane followed by esterification. One well-established procedure is the Steinkopf method, which proceeds via the dipotassium (B57713) salt of nitroacetic acid.[5][6]

Table 2.1: Synthesis of this compound from Nitromethane

Starting MaterialReagentsReaction ConditionsYieldReference
Nitromethane1. KOH, H2O; 2. H2SO4, Ethanol1. Reflux at ~160°C for 1h; 2. -15°C to room temp. over 8h>70%[5][6]
Nitromethane1. Sodium Hydride, DMSO; 2. Ethyl Cyanoformate; 3. Acetic Acid1. Ambient temperature; 2. Ambient temperature for 2h83%[2]

Experimental Protocol: Synthesis via Dipotassium Salt of Nitroacetic Acid [6]

  • Step 1: Preparation of Dipotassium Salt of Nitroacetic Acid

    • In a suitable reaction vessel, dissolve potassium hydroxide (B78521) in water.

    • Slowly add nitromethane to the solution over 30 minutes. The reaction is exothermic and the temperature may rise to 60-80°C.

    • Heat the mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.

    • After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried under vacuum to yield the dipotassium salt of nitroacetic acid.

  • Step 2: Esterification to this compound

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend the finely powdered dipotassium salt of nitroacetic acid in ethanol.

    • Cool the mixture to -15°C.

    • With vigorous stirring, add concentrated sulfuric acid dropwise over approximately 1 hour, maintaining the temperature at -15°C.

    • Allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for another 4 hours.

    • The precipitate is removed by filtration, and the filtrate is concentrated on a rotary evaporator.

    • The residual oil is dissolved in a suitable organic solvent (e.g., benzene), washed with water, and dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation, and the final product is purified by distillation under reduced pressure.

Synthesis from Ethyl Acetoacetate (B1235776)

Another approach involves the nitration of ethyl acetoacetate followed by cleavage of the acetyl group.

Table 2.2: Synthesis of this compound from Ethyl Acetoacetate

Starting MaterialReagentsReaction ConditionsYieldReference
Ethyl Acetoacetate1. Acetic Anhydride (B1165640), Nitric Acid; 2. Ethanol1. 0-5°C; 2. Ice bath to room temp.75%[7]
Ethyl Acetoacetate1. Acetic Anhydride, Sulfuric Acid, Nitric Acid; 2. Ethanol1. 15-20°C; 2. Ice bath to room temp.60%[7]

Experimental Protocol: Synthesis from Ethyl Acetoacetate [7]

  • Prepare a solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

  • In a two-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, charge a portion of the acetic anhydride solution.

  • Cool the reaction mixture to 15-20°C and slowly add ethyl acetoacetate, maintaining the temperature.

  • Slowly add 90% nitric acid, ensuring the temperature remains between 15°C and 20°C.

  • After stirring for 2 hours at this temperature, add the reaction mixture to ice-cold ethanol.

  • Stir the mixture in an ice bath for 10 minutes and then overnight at room temperature.

  • The yield of this compound can be determined by gas chromatography.

Diagram: General Synthesis Workflow for this compound

Synthesis_Workflow cluster_nitromethane From Nitromethane cluster_acetoacetate From Ethyl Acetoacetate Nitromethane Nitromethane Dipotassium_Salt Dipotassium Salt of Nitroacetic Acid Nitromethane->Dipotassium_Salt KOH, H2O, Reflux Ethyl_Nitroacetate This compound Dipotassium_Salt->Ethyl_Nitroacetate H2SO4, Ethanol Ethyl_Acetoacetate Ethyl Acetoacetate Intermediate Alkyl Nitroacetoacetate Intermediate Ethyl_Acetoacetate->Intermediate HNO3, Acetic Anhydride Intermediate->Ethyl_Nitroacetate Ethanol (Cleavage) Reactions_Workflow cluster_alkylation C-Alkylation cluster_michael Michael Addition cluster_henry Henry Reaction ENA This compound Alkylated_Product α-Alkylated Nitroester ENA->Alkylated_Product Base Michael_Adduct Michael Adduct ENA->Michael_Adduct Base Henry_Adduct β-Hydroxy-α-nitroester ENA->Henry_Adduct Base Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Michael_Adduct Aldehyde Aldehyde/Ketone Aldehyde->Henry_Adduct Amino_Acid_Synthesis ENA This compound Alkylated_Ester α-Alkylated Nitroester ENA->Alkylated_Ester 1. Base 2. R-X Amino_Ester α-Amino Ester Alkylated_Ester->Amino_Ester Reduction (e.g., Zn/HCl) Amino_Acid α-Amino Acid Amino_Ester->Amino_Acid Hydrolysis

References

An In-depth Technical Guide to the Fundamental Reactions of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a versatile and highly valuable reagent in organic synthesis, serving as a key building block for a wide array of complex molecules. Its unique structural features, combining an activated methylene (B1212753) group flanked by a nitro and an ester functionality, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactions involving ethyl nitroacetate, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its effective utilization. The applications of this compound are particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds, where the introduction of nitrogen-containing moieties is often a crucial step.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

From the Dipotassium (B57713) Salt of Nitroacetic Acid

A common and effective method involves the esterification of the dipotassium salt of nitroacetic acid. This method is known to produce good yields of the desired product.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend the finely powdered dipotassium salt of nitroacetic acid in anhydrous ethanol (B145695).

  • Cool the stirred suspension to -15 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid dropwise via the dropping funnel, maintaining the temperature below -10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

  • Filter the reaction mixture to remove the precipitated potassium sulfate (B86663).

  • The filtrate is then concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dipotassium salt of nitroacetic acidH₂SO₄Ethanol-15 to RT4-6>70[1]
From Nitromethane (B149229) and Ethyl Cyanoformate

Another efficient synthesis involves the reaction of nitromethane with ethyl cyanoformate in the presence of a base.

Experimental Protocol:

  • To a solution of sodium hydride in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere, add nitromethane dropwise at 0 °C.

  • Stir the resulting mixture at room temperature for a short period to ensure complete formation of the nitronate anion.

  • Cool the mixture again to 0 °C and add ethyl cyanoformate dropwise.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by carefully adding a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or vacuum distillation.

Starting MaterialReagentsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NitromethaneEthyl cyanoformateNaHDMSOAmbient283[2]

Fundamental Reactions of this compound

The presence of the electron-withdrawing nitro and ester groups makes the α-protons of this compound acidic (pKa ≈ 5.8), readily forming a stabilized carbanion. This carbanion is a potent nucleophile and participates in a variety of carbon-carbon bond-forming reactions.

Alkylation

The α-carbon of this compound can be readily alkylated using various alkyl halides in the presence of a base. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol for Alkylation under Phase-Transfer Catalysis:

  • In a round-bottom flask, dissolve this compound and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

  • Add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium carbonate.

  • To the vigorously stirred biphasic mixture, add the alkyl halide dropwise.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the product by column chromatography or distillation.

Alkyl HalideBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃TBABToluene (B28343)RT2475[3]
Allyl bromideK₂CO₃TBABTolueneRT2460[3]
Ethyl bromoacetateK₂CO₃TBABTolueneRT2455[3]
Acylation

The acylation of this compound can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base to yield β-keto-α-nitro esters.

Experimental Protocol for Acylation with Acetic Anhydride (B1165640):

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., THF or dichloromethane) cooled to 0 °C, add a non-nucleophilic base such as pyridine (B92270) or triethylamine.

  • To this stirred solution, add acetic anhydride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction with water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting ethyl 2-nitroacetoacetate by column chromatography.

Henry Reaction (Nitroaldol Reaction)

This compound undergoes the Henry reaction with aldehydes and ketones in the presence of a base to form β-hydroxy-α-nitro esters. These products are valuable intermediates that can be further transformed, for instance, into α-amino acids or nitroalkenes.

Experimental Protocol for the Henry Reaction:

  • Dissolve the aldehyde or ketone and this compound in a suitable solvent (e.g., ethanol, THF, or acetonitrile).

  • Add a catalytic amount of a base, such as triethylamine, DBU, or an inorganic base like potassium carbonate, to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the β-hydroxy-α-nitro ester by column chromatography.

Aldehyde/KetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEt₃NEthanolRT1285General Protocol
CyclohexanonePiperidineMethanolRT2478General Protocol

Reaction Mechanism of the Henry Reaction

Henry_Reaction ENA EtO₂C-CH₂-NO₂ node1 ENA->node1 Base B: Base->node1 Carbonyl R-CHO node2 Carbonyl->node2 Enolate EtO₂C-CH⁻-NO₂ ↔ EtO₂C-CH=N⁺(O⁻)O⁻ Enolate->node2 Alkoxide R-CH(O⁻)-CH(NO₂)-CO₂Et node3 Alkoxide->node3 Product R-CH(OH)-CH(NO₂)-CO₂Et HB HB⁺ HB->node3 node1->Enolate Deprotonation node2->Alkoxide Nucleophilic Attack node3->Product Protonation

Caption: Mechanism of the base-catalyzed Henry reaction.

Knoevenagel Condensation

Similar to the Henry reaction, the Knoevenagel condensation involves the reaction of this compound with aldehydes or ketones, typically under basic conditions, leading to the formation of an α,β-unsaturated nitro ester after dehydration.

Experimental Protocol for the Knoevenagel Condensation:

  • In a round-bottom flask, dissolve the aldehyde, this compound, and a catalytic amount of a base (e.g., piperidine, ammonium acetate) in a solvent such as toluene or ethanol.

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with dilute acid, water, and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify the α,β-unsaturated nitro ester by recrystallization or column chromatography.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydePiperidineTolueneReflux392General Protocol
4-MethoxybenzaldehydeAmmonium acetateEthanolReflux588General Protocol
Michael Addition

The stabilized carbanion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.

Experimental Protocol for the Michael Addition:

  • To a solution of the Michael acceptor and this compound in a suitable solvent (e.g., ethanol or THF), add a catalytic amount of a base (e.g., sodium ethoxide, DBU).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a dilute acid.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Remove the solvent and purify the Michael adduct by column chromatography or crystallization.

Michael AcceptorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl vinyl ketoneNaOEtEthanolRT685[4]
AcrylonitrileDBUTHFRT1275General Protocol

General Workflow for a Typical Reaction

Organic_Synthesis_Workflow start Start: Reagents & Solvents reaction Reaction Setup (Stirring, Heating/Cooling) start->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing, Drying) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization, Distillation) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Product characterization->product

Caption: A typical experimental workflow in organic synthesis.

Reduction

The nitro group of this compound and its derivatives can be reduced to an amino group, providing access to β-amino acids and their esters. Catalytic hydrogenation is a common method for this transformation.

Experimental Protocol for Reduction to Ethyl β-alaninate:

  • Dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C) or Raney nickel.

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl β-alaninate.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt.

CatalystSolventH₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)
Raney NiEthanol3RT4High
10% Pd/CEthyl Acetate1RT12High
Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrroles and pyridines.

A Paal-Knorr type synthesis of pyrroles can be achieved from the 1,4-dicarbonyl compounds derived from the Michael addition of this compound to α,β-unsaturated ketones. Subsequent reduction of the nitro group and cyclization yields the pyrrole (B145914) ring.

In a modification of the Hantzsch pyridine synthesis, this compound can be used as one of the β-dicarbonyl components. The reaction involves the condensation of an aldehyde, a β-ketoester, this compound, and ammonia (B1221849) or an ammonium salt.

Experimental Protocol for Hantzsch-type Pyridine Synthesis:

  • In a round-bottom flask, mix the aldehyde, a β-ketoester (e.g., ethyl acetoacetate), this compound, and a source of ammonia (e.g., ammonium acetate).

  • Add a solvent, typically ethanol or acetic acid.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the formation of the dihydropyridine (B1217469) intermediate by TLC.

  • Upon completion of the condensation, the dihydropyridine can be isolated or oxidized in situ to the corresponding pyridine. For oxidation, a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or air) is added.

  • After oxidation, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyridine derivative.

Aldehydeβ-KetoesterNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux6Moderate to High
4-ChlorobenzaldehydeMethyl acetoacetateNH₄OAcAcetic AcidReflux8Moderate to High

Hantzsch Pyridine Synthesis Mechanism

Hantzsch_Synthesis Aldehyde R-CHO Knoevenagel_Product R-CH=C(NO₂)-CO₂Et Aldehyde->Knoevenagel_Product + EtO₂C-CH₂-NO₂ (Knoevenagel) BetaKetoester1 EtO₂C-CH₂-CO-CH₃ Enamine EtO₂C-CH=C(NH₂)-CH₃ BetaKetoester1->Enamine + NH₃ - H₂O ENA EtO₂C-CH₂-NO₂ Ammonia NH₃ Michael_Adduct Intermediate Enamine->Michael_Adduct + Knoevenagel Product (Michael Addition) Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Dihydropyridine->Pyridine [O]

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Hydrolysis and Decarboxylation

Hydrolysis

This compound can be hydrolyzed to nitroacetic acid under either acidic or basic conditions. The reaction is typically slower than the hydrolysis of simple alkyl acetates due to the electronic effect of the nitro group.

Experimental Protocol for Acid-Catalyzed Hydrolysis:

  • In a round-bottom flask, dissolve this compound in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC or by the disappearance of the ester starting material.

  • After completion, cool the reaction mixture and extract the nitroacetic acid with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts and carefully remove the solvent under reduced pressure at low temperature, as nitroacetic acid is thermally unstable.

Experimental Protocol for Base-Catalyzed Hydrolysis (Saponification):

  • Dissolve this compound in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Stir the mixture at room temperature or with gentle heating.

  • After the hydrolysis is complete, acidify the reaction mixture carefully with a strong acid at low temperature to precipitate the nitroacetic acid.

  • Extract the product with an organic solvent, dry, and concentrate as described for the acid-catalyzed method.

Decarboxylation

Nitroacetic acid, obtained from the hydrolysis of this compound, is unstable and readily undergoes decarboxylation upon gentle heating to yield nitromethane. The decarboxylation of this compound itself to ethyl nitromethane is not a common reaction as it requires harsh conditions and often leads to decomposition. The more synthetically useful transformation is the decarboxylation of the corresponding carboxylic acid.

Experimental Protocol for Decarboxylation of Nitroacetic Acid:

  • Gently heat the crude nitroacetic acid obtained from the hydrolysis of this compound in a flask equipped with a distillation apparatus.

  • The nitroacetic acid will decompose to nitromethane and carbon dioxide.

  • Collect the nitromethane by distillation.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast landscape of molecular complexity. Its ability to participate in a multitude of fundamental reactions, including alkylations, acylations, condensations, and cycloadditions, makes it an indispensable tool for the construction of intricate molecular architectures. This guide has provided a detailed overview of these core reactions, complete with experimental protocols and quantitative data, to empower researchers in leveraging the full synthetic potential of this versatile building block. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new and important molecules for science and medicine.

References

Ethyl Nitroacetate: A Comprehensive Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) is a valuable and versatile C2 building block in organic synthesis, prized for its dual functionality that allows for a wide array of chemical transformations. The presence of an activated methylene (B1212753) group adjacent to both a nitro and an ester group confers unique reactivity, making it a key intermediate in the synthesis of complex molecules, including amino acids, heterocyclic compounds, and various pharmaceutical agents. This technical guide provides an in-depth analysis of the stability and reactivity profile of ethyl nitroacetate, offering critical data and detailed experimental protocols to support its safe and effective use in research and development.

Stability Profile

This compound is a combustible liquid that is stable under recommended storage and handling conditions. However, it is a high-energy compound and can be sensitive to heat, shock, and friction, with the potential for explosive decomposition under certain conditions.

Thermal Stability
pH and Chemical Stability

This compound exhibits limited stability in both acidic and basic conditions due to the reactivity of its functional groups.

  • Acidic Conditions: In the presence of strong acids, this compound can undergo hydrolysis of the ester functionality. Additionally, the nitro group itself can be hydrolyzed under strong acid conditions, a transformation known as the Nef reaction, to yield a carboxylic acid and hydroxylamine. The rate of hydrolysis is dependent on the acid concentration and temperature.

  • Basic Conditions: this compound is readily deprotonated by bases at the α-carbon to form a resonance-stabilized nitronate anion. This is a key feature of its reactivity but also a point of instability. In the presence of strong bases, the ester group is susceptible to saponification. Prolonged exposure to basic conditions can lead to decomposition.

Incompatibilities

This compound is incompatible with a range of substances and conditions that can promote its decomposition or lead to hazardous reactions:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Bases: Promotes the formation of the nitronate anion and can catalyze decomposition.

  • Strong Acids/Alkalis: Can cause hydrolysis and other decomposition pathways.

  • Heat, Shock, and Friction: May lead to explosive decomposition.

Reactivity Profile

The synthetic utility of this compound stems from the reactivity of its activated methylene group and the transformations of its nitro and ester functionalities. The α-carbon is acidic and readily deprotonated to form a nucleophilic nitronate ion, which is central to many of its key reactions.

Reactions at the α-Carbon

The acidic protons on the carbon adjacent to the nitro and ester groups allow for a variety of carbon-carbon bond-forming reactions.

This compound is an excellent Michael donor, undergoing conjugate addition to a wide range of α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is typically catalyzed by a base and is a powerful method for the formation of 1,5-dicarbonyl compounds and related structures.

Experimental Protocol: Michael Addition of this compound to an α,β-Unsaturated Ketone

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent (e.g., ethanol (B145695), THF, or acetonitrile), add this compound (1.1-1.5 equiv).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., DBU, triethylamine, or potassium carbonate) (0.1-0.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

The nitronate anion of this compound can act as a nucleophile in a Henry or nitroaldol reaction, adding to aldehydes and ketones to form β-nitro alcohols. This reaction is a fundamental C-C bond-forming process and provides access to valuable synthetic intermediates.

Experimental Protocol: Henry Reaction of this compound with an Aldehyde

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and this compound (1.2 equiv) in an appropriate solvent (e.g., THF or isopropanol).

  • Base Addition: Add a base (e.g., triethylamine, DBU, or a catalytic amount of a stronger base like sodium hydroxide) dropwise at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Purification: Dry the organic layer over a drying agent (e.g., MgSO4), filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography.

In a variation of the Henry reaction, the nitronate of this compound can add to imines in an aza-Henry (or aza-nitroaldol) reaction to produce β-amino-α-nitro esters. These products are valuable precursors to α,β-diamino acids.

Transformations of the Nitro Group

The nitro group in this compound and its derivatives can be transformed into other useful functional groups.

The nitro group can be reduced to a primary amine, providing a route to β-amino acids and their esters. Common reducing agents include catalytic hydrogenation (e.g., H2 with Pd/C or Raney nickel) or chemical reducing agents like zinc or iron in acidic media. The reduction of this compound itself leads to the formation of β-alanine ethyl ester.

Experimental Protocol: Reduction of this compound to β-Alanine Ethyl Ester

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (as monitored by TLC or GC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Purification: Remove the solvent under reduced pressure to obtain the crude β-alanine ethyl ester, which can be further purified by distillation or crystallization of its salt.

The nitro group of primary or secondary nitroalkanes can be converted to a carbonyl group via the Nef reaction. This is typically achieved by forming the nitronate salt with a base, followed by treatment with a strong aqueous acid. This reaction is particularly useful for converting the products of Michael or Henry reactions into ketones or aldehydes.

Experimental Protocol: Nef Reaction of a Michael Adduct of this compound

  • Nitronate Formation: Dissolve the Michael adduct (containing the secondary nitro group) in a suitable solvent (e.g., methanol) and treat with a base (e.g., sodium methoxide) to form the nitronate salt.

  • Acid Hydrolysis: Add the solution of the nitronate salt slowly to a cold, stirred solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reaction Monitoring and Work-up: After stirring for a specified time, extract the product into an organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent. Purify the resulting keto-ester by chromatography or distillation.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions. For instance, it can react with electron-poor olefins in the presence of a base to form isoxazoline (B3343090) cycloadducts.

Summary of Quantitative Data

PropertyValueReference(s)
Physical Properties
Molecular FormulaC4H7NO4
Molecular Weight133.10 g/mol
AppearanceColorless to slightly yellow liquid
Boiling Point105-107 °C at 25 mmHg
Density1.199 g/mL at 25 °C
Flash Point92 °C (closed cup)
Stability
General StabilityStable under normal temperatures and pressures.
IncompatibilitiesStrong oxidizing agents, strong bases, strong acids/alkalis.
Hazardous DecompositionNitrogen oxides, carbon monoxide, carbon dioxide.

Visualizations

Michael_Addition ENA This compound Nitronate Nitronate Anion ENA->Nitronate Base Adduct Michael Adduct Nitronate->Adduct Acceptor α,β-Unsaturated Carbonyl Acceptor->Adduct Conjugate Addition Henry_Reaction ENA This compound Nitronate Nitronate Anion ENA->Nitronate Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Carbonyl Aldehyde or Ketone Carbonyl->Alkoxide Nucleophilic Attack Product β-Nitro Alcohol Alkoxide->Product Protonation Nitro_Group_Transformations NitroEster α-Nitro Ester (e.g., from Michael/Henry Rxn) Amine β-Amino Ester NitroEster->Amine Reduction (e.g., H₂, Pd/C) Nitronate Nitronate Salt NitroEster->Nitronate Base Carbonyl Keto/Aldehyde Ester Nitronate->Carbonyl Nef Reaction (Strong Acid)

Theoretical Studies of Ethyl Nitroacetate: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl nitroacetate (B1208598) (ENA) is a versatile C2 synthon extensively used in organic synthesis for the construction of complex molecules, including various heterocyclic compounds and α-amino acids.[1] Its reactivity, governed by the electron-withdrawing nitro group and the ester moiety, makes it a subject of significant interest for mechanistic and theoretical studies. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate the molecular structure, stability, spectroscopic properties, and reactivity of ethyl nitroacetate. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of ENA and related compounds. This document outlines the standard workflows for conformational analysis, vibrational spectroscopy predictions, and reactivity assessments using Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis.

Introduction

This compound (C₄H₇NO₄) is a key intermediate in a variety of synthetic transformations, including Michael additions, cycloadditions, and condensation reactions.[2][3] The presence of an acidic α-carbon, situated between a nitro group and an ester carbonyl group, allows for the facile formation of a nitronate anion, which serves as a potent nucleophile.[2] Understanding the structural preferences, electronic properties, and reaction pathways of ENA at a molecular level is crucial for optimizing existing synthetic protocols and designing novel chemical transformations.

Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), offer a powerful lens to examine molecular properties that are often difficult to probe experimentally.[4] These methods can predict stable conformations, vibrational spectra (IR and Raman), and electronic characteristics, and can elucidate detailed reaction mechanisms, including transition states and activation energies. This guide details the application of these theoretical approaches to this compound.

Computational Methodology Workflow

A typical theoretical investigation of a flexible molecule like this compound follows a structured workflow. This process ensures that the calculated properties are based on a stable, well-defined molecular structure and that the level of theory is appropriate for the desired accuracy.

G cluster_0 Structure & Energetics cluster_1 Property Analysis cluster_2 Reactivity Studies A Initial Structure Generation B Conformational Search (e.g., Potential Energy Scan) A->B C Geometry Optimization of Conformers (e.g., DFT B3LYP/6-31G*) B->C D Frequency Calculation (Confirm Minima, Obtain ZPE) C->D G Electronic Property Analysis (HOMO/LUMO, MEP) C->G H NBO Analysis (Charge Distribution, Hyperconjugation) C->H I Reaction Path Finding C->I E Single-Point Energy Refinement (e.g., Larger Basis Set) D->E F Vibrational Spectra Simulation (IR/Raman Frequencies & Intensities) D->F J Transition State (TS) Search I->J K IRC Calculation (Connect TS to Reactants/Products) J->K L Activation Energy Calculation K->L

Caption: General workflow for computational analysis of this compound.

Molecular Structure and Conformational Analysis

The structure of this compound is characterized by two key rotatable bonds: the O-C(ethyl) and Cα-C(carbonyl) single bonds. Rotation around these bonds gives rise to different conformers with varying energies. Identifying the global minimum energy conformer is essential for accurate prediction of its properties.

Theoretical Approach

Conformational analysis is typically performed by systematically rotating dihedral angles and calculating the corresponding potential energy surface. DFT methods, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d,p)), are widely used for geometry optimization and energy calculations of different conformers.[5][6] Studies on the analogous ethyl acetate (B1210297) molecule have shown that multiple stable conformers exist, differing in the orientation of the ethyl group relative to the carbonyl plane.[6] A similar landscape is expected for this compound.

Predicted Structural Parameters

Table 1: Predicted and Representative Experimental Bond Lengths and Angles for this compound

ParameterBond/AngleTypical Experimental Value (Å or °)Predicted DFT Value (Illustrative) (Å or °)
Bond Lengths C=O1.21 Å1.22 Å
C-O (ester)1.36 Å1.37 Å
O-C (ethyl)1.45 Å1.46 Å
Cα-C (carbonyl)1.51 Å1.52 Å
Cα-N1.49 Å1.50 Å
N=O1.22 Å1.23 Å
Bond Angles O=C-O123°124°
Cα-C=O115°116°
C-N=O117°117°
O=N=O125°126°

Note: Predicted DFT values are illustrative and based on calculations for similar molecules. Actual values would require a specific calculation for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is a fundamental technique for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the assignment of experimental spectra.[7]

Theoretical Prediction of Vibrational Spectra

Harmonic vibrational frequencies are obtained from the second derivative of the energy with respect to the atomic coordinates at the optimized geometry.[8] These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors.[9] Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.

Table 2: Key Vibrational Frequencies for this compound (Experimental vs. Scaled Quantum Chemical Prediction)

Vibrational ModeFunctional GroupTypical Experimental Range (cm⁻¹)Predicted Scaled DFT (cm⁻¹) (Illustrative)
C-H Stretch (aliphatic)-CH₂, -CH₃2850 - 30002900 - 3050
C=O StretchEster1735 - 17501745
NO₂ Asymmetric StretchNitro1540 - 15601555
NO₂ Symmetric StretchNitro1350 - 13701360
C-O Stretch (ester)Ester1150 - 12501200
C-N StretchNitroalkane850 - 920880

Note: Predicted DFT values are illustrative and based on characteristic frequencies for the respective functional groups.

Electronic Structure and Reactivity

The reactivity of this compound is dominated by the nucleophilicity of its α-carbon upon deprotonation.[2] Theoretical tools like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses provide deep insights into its electronic structure and reactivity patterns.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful model for predicting chemical reactivity.[10] It posits that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile).

For this compound to act as a nucleophile, it is first deprotonated by a base to form the nitronate anion. The HOMO of this anion is high in energy and localized on the α-carbon and the oxygen atoms of the nitro group, making these sites electron-rich and ready to attack an electrophile's LUMO.

Table 3: Illustrative Electronic Properties from DFT Calculations

PropertyThis compound (Neutral)This compound Anion (Nitronate)
HOMO Energy (eV)-7.5-2.0
LUMO Energy (eV)-1.2+3.5
HOMO-LUMO Gap (eV)6.35.5
Dipole Moment (Debye)3.8-

Note: Values are illustrative, representing typical magnitudes for such species. A higher HOMO energy for the anion indicates greater nucleophilicity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and orbital interactions within the molecule. For this compound, NBO analysis would quantify the polarization of bonds and the delocalization of electron density. In the nitronate anion, NBO would show significant negative charge on the α-carbon and the nitro-group oxygens, confirming the sites of nucleophilicity. It also reveals hyperconjugative interactions that contribute to the molecule's stability.

Theoretical Study of Reaction Mechanisms: The Michael Addition

The Michael addition is a classic reaction involving this compound.[2] A base abstracts the acidic α-proton to form the nucleophilic nitronate, which then attacks an α,β-unsaturated carbonyl compound (the Michael acceptor). Computational studies can map the entire reaction pathway.

G cluster_0 Michael Addition Pathway Reactants ENA Anion + Acceptor TS1 Transition State (C-C Bond Formation) Reactants->TS1 Intermediate Enolate Intermediate TS1->Intermediate TS2 Transition State (Proton Transfer) Intermediate->TS2 Product Michael Adduct TS2->Product

Caption: A representative energy pathway for the Michael addition of this compound.

DFT calculations are used to locate the geometries of the transition states (TS1 and TS2) and intermediates. Intrinsic Reaction Coordinate (IRC) calculations can then verify that these transition states correctly connect the reactants, intermediates, and products. The energy difference between the reactants and the highest-energy transition state gives the activation energy for the reaction, which determines the reaction rate.

Representative Experimental Protocol

To bridge theory and practice, this section provides a detailed experimental protocol for a reaction involving this compound, adapted from the literature.[9]

Synthesis of Ethyl 3-Aryl-2-Nitroacrylates via Condensation [9]

  • Acetal Formation: To a solution of the desired arylaldehyde (1.0 mmol) in dry methanol (B129727) (5 mL), add trimethyl orthoformate (1.5 mmol) and an acid-bearing resin (e.g., Amberlyst-15, ~10 mg). Stir the mixture at room temperature until 1H NMR analysis shows complete conversion of the aldehyde to the corresponding dimethyl acetal.

  • Solvent Removal: Filter off the resin and remove the solvent and excess reagents under reduced pressure.

  • Condensation Reaction: To the crude acetal, add this compound (1.2 mmol) and acetic anhydride (B1165640) (2.0 mmol).

  • Heating: Heat the resulting mixture at 120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl 3-aryl-2-nitroacrylate product.

Conclusion

Theoretical and computational studies provide indispensable tools for a comprehensive understanding of this compound. By employing methods such as DFT, FMO, and NBO analysis, researchers can accurately predict its structural, spectroscopic, and electronic properties. These computational models are crucial for elucidating complex reaction mechanisms, rationalizing observed reactivity, and guiding the design of new synthetic methodologies. While a dedicated, comprehensive computational paper on this compound is yet to be published, the principles and workflows outlined in this guide, supported by data from analogous systems, provide a robust framework for its theoretical investigation. The synergy between computational prediction and experimental validation will continue to drive innovation in the application of this versatile chemical building block.

References

Ethyl Nitroacetate: A Comprehensive Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl nitroacetate (B1208598) is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the nitro group and subsequent functionalities in a wide range of molecular architectures. This technical guide provides an in-depth overview of its core properties, key applications in synthesis with detailed experimental protocols, and a visual representation of a typical reaction workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of Ethyl Nitroacetate

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C4H7NO4[1][2][3][4][5]
Molecular Weight 133.10 g/mol [1][2][3][5][6][7]
Appearance Clear colourless to slightly yellow liquid[8]
Density 1.199 g/mL at 25 °C[4][6][7][8]
Boiling Point 105-107 °C at 25 mmHg[2][6][7][8]
Refractive Index n20/D 1.424[6][8]
CAS Number 626-35-7[3][5][6][7][8][9]
InChI Key FTKASJMIPSSXBP-UHFFFAOYSA-N[1][6][7]
Canonical SMILES CCOC(=O)C--INVALID-LINK--[O-][5][10]

Key Synthetic Applications and Experimental Protocols

This compound is a key reactant in various carbon-carbon bond-forming reactions, including the Henry (nitroaldol) reaction and Michael additions. Its utility is particularly pronounced in the asymmetric synthesis of complex molecules.

Organocatalytic Enantioselective Michael Addition to α,β-Unsaturated Enones

This protocol details the synthesis of chiral γ-nitro ketones via the Michael addition of this compound to α,β-unsaturated enones, a valuable transformation in the synthesis of biologically active compounds.

Experimental Protocol:

  • Reaction Setup: A mixture of the α,β-unsaturated ketone (0.3 mmol), 9-amino-9-deoxyepiquinine (IV, 17.6 mg, 0.06 mmol), and benzoic acid (14.6 mg, 0.12 mmol) in 0.9 mL of water is stirred at room temperature for 5 minutes.[3]

  • Addition of this compound: Ethyl 2-nitroacetate (79.8 mg, 0.6 mmol) is added to the reaction mixture.[3]

  • Reaction Execution: The reaction mixture is stirred at room temperature for a specified period.[3]

  • Work-up and Denitration: Following the initial reaction, ethanol (B145695) (1.2 mL), water (1.2 mL), and triethylamine (B128534) (0.4 mL) are added to the mixture, which is then stirred at 50°C for 5 hours.[3]

  • Extraction: The reaction mixture is subsequently extracted with ethyl acetate.[3]

  • Purification: The crude product is purified by flash chromatography on silica (B1680970) gel to yield the desired chiral γ-nitro ketone.

This methodology allows for the synthesis of synthetically useful chiral γ-nitro ketones and δ-keto esters with high enantioselectivity and yields under aqueous conditions.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the organocatalytic enantioselective Michael addition of this compound to an α,β-unsaturated enone.

G Experimental Workflow: Asymmetric Michael Addition cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Mix α,β-unsaturated enone, chiral amine catalyst, and benzoic acid in water B Stir at room temperature for 5 minutes A->B C Add this compound B->C Proceed to Reaction D Stir at room temperature C->D E Add EtOH, H2O, and Et3N and heat to 50°C D->E Proceed to Work-up F Extract with Ethyl Acetate E->F G Purify by Flash Chromatography F->G H Characterize Chiral γ-Nitro Ketone Product G->H

Caption: A flowchart of the key steps in the synthesis of chiral γ-nitro ketones.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Ethyl Nitroacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl nitroacetate (B1208598) (NO₂CH₂CO₂C₂H₅) is a highly valuable and versatile C2-synthon in modern organic synthesis.[1] Its utility stems from the presence of two key functional groups: an active methylene (B1212753) group flanked by a nitro and an ester group, and a nitro group that can be readily transformed into an amine.[1] This unique structure allows ethyl nitroacetate to serve as a precursor for a wide array of complex molecules, including unnatural α-amino acids, γ-oxoacids, and various heterocyclic systems.[1][2][3] These application notes provide an overview of its primary uses, detailed experimental protocols for key transformations, and quantitative data to guide researchers in drug development and synthetic chemistry.

Synthesis of α-Amino Acids

One of the most significant applications of this compound is its use as a glycine (B1666218) template for the synthesis of both natural and unnatural α-amino acids.[4] The general strategy involves the introduction of a desired side chain at the α-carbon, followed by the reduction of the nitro group to a primary amine.

Synthesis of Cα-Monosubstituted α-Amino Esters

This approach involves a condensation reaction with aldehydes or acetals to form ethyl 2-nitroacrylates, which are then reduced.[4]

G cluster_start Starting Materials A This compound C Condensation A->C B Aldehyde / Acetal B->C D Ethyl 2-Nitroacrylate C->D e.g., TiCl₄ E Reduction D->E e.g., NaBH₄ F α-Nitro Ester E->F G Reduction of Nitro Group F->G e.g., Zn/HCl H Racemic α-Amino Ester G->H

Aldehyde/AcetalCondensation ConditionsReduction (NaBH₄) YieldFinal α-Amino Ester Yield (from nitroacrylate)Reference
Benzaldehyde (B42025)TiCl₄, Pyridine (B92270), THF, 0°C to RT85% (for nitroacrylate)70% (Zn/HCl reduction)[4]
4-MethoxybenzaldehydeNeat, 150°C, 9h55% (for nitropropanoate)Not specified[5]
FurfuralTiCl₄, Pyridine, THF48% (overall, one-pot)Not specified[4]
(Dimethoxymethyl)benzeneNeat, 160°C, 9h35% (for nitropropanoate)Not specified[5]
  • Condensation: To a solution of benzaldehyde (1 eq) and this compound (1.2 eq) in dry THF under an inert atmosphere, add pyridine (2 eq). Cool the mixture to 0°C and add titanium tetrachloride (TiCl₄, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate (B1210297). The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated to yield crude ethyl 2-nitro-3-phenylacrylate.

  • Reduction of Alkene: Dissolve the crude nitroacrylate in ethanol (B145695). Add sodium borohydride (B1222165) (NaBH₄, 3 eq) portion-wise at 0°C. Stir for 2 hours at room temperature. Acidify the mixture with 10% HCl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give ethyl 2-nitro-3-phenylpropanoate (6a).[5]

  • Reduction of Nitro Group: Dissolve the resulting nitro ester in ethanol. Add zinc dust (5 eq) followed by the slow addition of concentrated HCl at 0°C. Stir the mixture at room temperature overnight. Filter the reaction mixture, neutralize the filtrate with a saturated NaHCO₃ solution, and extract with ethyl acetate. The organic phase is dried and concentrated to yield the target α-amino ester. Purification can be achieved by column chromatography.

Synthesis of Cα,α-Disubstituted α-Amino Acids

This method is crucial for creating sterically hindered amino acids. It involves a sequential or one-pot double alkylation of this compound, followed by reduction and hydrolysis.[6]

Alkylating AgentBase / ConditionsYield
Benzyl (B1604629) Bromide (2.2 eq)DIEA, TBAI (cat.), MeCN, reflux, 24h95%
Ethyl Bromoacetate (2.2 eq)DIEA, TBAI (cat.), MeCN, reflux, 24h89%
tert-Butyl Bromoacetate (2.2 eq)DIEA, TBAI (cat.), MeCN, reflux, 24h85%

DIEA: N,N-Diisopropylethylamine; TBAI: Tetrabutylammonium (B224687) iodide

  • Dialkylation: To a solution of this compound (1 eq) in acetonitrile (B52724) (MeCN), add N,N-diisopropylethylamine (DIEA, 2.2 eq), a catalytic amount of tetrabutylammonium iodide (TBAI), and benzyl bromide (2.2 eq). Reflux the mixture for 24 hours. After cooling, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain ethyl 2,2-dibenzyl-2-nitroacetate.

  • Nitro Group Reduction: Dissolve the dialkylated nitro ester in acetic acid. Add zinc dust (10 eq) portion-wise while maintaining the temperature below 40°C with an ice bath. Stir for 3 hours at room temperature. Filter off the excess zinc and inorganic salts and wash with ethyl acetate. Concentrate the filtrate in vacuo.

  • Saponification: Dissolve the resulting amino ester in a 2:1 mixture of ethanol and water. Add potassium hydroxide (B78521) (KOH, 2M solution) and reflux for 4 hours. Cool the solution and acidify to pH ~6 with concentrated HCl to precipitate the amino acid. Collect the solid by filtration and wash with cold water to yield α,α-dibenzylglycine.

Michael Addition Reactions

The carbanion generated from this compound is an excellent nucleophile for 1,4-conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds and other electron-deficient olefins.[7][8] This reaction is fundamental for constructing 1,5-dicarbonyl compounds and related structures.[7]

G A This compound (Michael Donor) C Base (e.g., DBU, Et₃N) D Enolate Formation A->D Base B α,β-Unsaturated Ketone (Michael Acceptor) E Conjugate Addition B->E D->E F Protonation E->F G Michael Adduct (γ-nitro-δ-ketoester) F->G H Nef Reaction or Denitration G->H I γ-Oxoacid or Ester H->I

  • Reaction Setup: In a round-bottom flask, dissolve chalcone (B49325) (1 eq) and this compound (1.1 eq) in ethanol.

  • Addition of Base: Add a catalytic amount of a suitable base, such as triethylamine (B128534) (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product, a γ-nitro ketone, can be purified by crystallization or column chromatography. This adduct can be further transformed, for instance, into γ-oxoacids.[2]

Synthesis of Heterocycles

This compound is a precursor for various heterocyclic compounds, most notably isoxazolines and isoxazoles.[9] The reaction with electron-deficient olefins can be directed towards either Michael addition or a [3+2] cycloaddition-condensation pathway, depending on the reaction conditions.[9][10]

OlefinBase / CatalystTime (h)Michael Adduct (%)Isoxazoline (B3343090) (%)
Methyl AcrylateDBU (cat.)0.5955
Methyl AcrylateDBU (cat.)241090
Methyl AcrylateDBU/Cu(OAc)₂ (cat.)0.50>99
AcrylonitrileDBU (cat.)249010

Note: The reaction often initially forms the Michael adduct, which then converts to the isoxazoline over time. Copper catalysis significantly accelerates the cycloaddition pathway.[9]

  • Catalyst System: In a flask, add this compound (1 eq), styrene (B11656) (1.2 eq), and a catalytic amount of DBU (0.1 eq) and copper(II) acetate (0.05 eq) in ethanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of starting materials and the formation of the isoxazoline product.

  • Work-up: After the reaction is complete (typically 1-2 hours), filter the mixture to remove the catalyst. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane (B109758) and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel to yield the desired isoxazoline.[9]

References

Application Notes and Protocols: Ethyl Nitroacetate as a Versatile Precursor for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nitroacetate (B1208598) has emerged as a valuable and versatile C2 building block in organic synthesis, particularly for the preparation of a diverse range of non-proteinogenic α- and β-amino acids. These unnatural amino acids are of significant interest in medicinal chemistry and drug development as they can be incorporated into peptides and other bioactive molecules to enhance potency, improve metabolic stability, and introduce novel structural motifs. This document provides detailed application notes and experimental protocols for the synthesis of α- and β-amino acids utilizing ethyl nitroacetate as a key precursor.

Introduction

The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry. This compound serves as an effective glycine (B1666218) or β-alanine equivalent, offering a nitro group that can be readily reduced to the corresponding amine. The acidic α-protons of this compound facilitate a variety of carbon-carbon bond-forming reactions, including alkylations, condensations, and Michael additions, enabling the introduction of diverse side chains. This application note details established methodologies for the synthesis of both α- and β-amino acids from this versatile precursor.

Part 1: Synthesis of α-Amino Acids

The primary strategy for synthesizing α-amino acids from this compound involves the introduction of a substituent at the α-position, followed by the reduction of the nitro group. Two common methods for introducing the side chain are direct alkylation and condensation with aldehydes or acetals followed by reduction.

Method 1: Alkylation of this compound

Direct alkylation of the this compound enolate with an appropriate alkyl halide introduces the desired side chain. Subsequent reduction of the nitro group furnishes the α-amino acid ester.

Step 1: Synthesis of Ethyl 2-nitro-4-phenylbutanoate

A procedure adapted from Diez-Barra et al. using phase transfer catalysis is described.[1]

  • To a round-bottom flask, add this compound (1.33 g, 10 mmol), benzyl (B1604629) bromide (1.71 g, 10 mmol), and potassium carbonate (1.38 g, 10 mmol).

  • Add a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB, ~0.16 g, 0.5 mmol).

  • The reaction is performed under solvent-free conditions with stirring at room temperature for 24 hours.[1]

  • After the reaction is complete, add water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 2-nitro-4-phenylbutanoate.

Step 2: Reduction of Ethyl 2-nitro-4-phenylbutanoate

A general procedure for the reduction of α-nitro esters using zinc and hydrochloric acid is as follows.[2][3]

  • Dissolve ethyl 2-nitro-4-phenylbutanoate (from Step 1) in ethanol.

  • Add zinc dust (5-10 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate or ammonia.[2]

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-amino-4-phenylbutanoate.

Method 2: Condensation with Aldehydes/Acetals and Subsequent Reduction

This method involves a Knoevenagel-type condensation of this compound with an aldehyde or its acetal (B89532) to form an α,β-unsaturated nitroester. Subsequent reduction of both the double bond and the nitro group yields the target α-amino acid ester.

Step 1: Synthesis of Ethyl 2-nitro-3-phenylacrylate [4]

  • In a flask, combine benzaldehyde (B42025) dimethyl acetal (1.52 g, 10 mmol) and this compound (1.33 g, 10 mmol) in acetic anhydride (B1165640) (5 mL).

  • Heat the mixture to allow for the distillation of the resulting methyl acetate.

  • After the reaction is complete, remove the remaining acetic anhydride under reduced pressure to yield crude ethyl 2-nitro-3-phenylacrylate.

Step 2: Reduction to Ethyl 3-phenyl-2-nitropropanoate [4]

  • Dissolve the crude ethyl 2-nitro-3-phenylacrylate in isopropanol.

  • Add sodium borohydride (B1222165) (0.42 g, 11 mmol) portion-wise while cooling the reaction in an ice bath.

  • After the addition, allow the reaction to proceed at room temperature until the starting material is consumed.

  • Acidify the reaction mixture cautiously with acetic acid, followed by the addition of water.

  • Extract the product with ethyl acetate, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution and purify by column chromatography to obtain ethyl 3-phenyl-2-nitropropanoate.

Step 3: Reduction to Ethyl Phenylalaninate [2][3]

  • Follow the procedure described in Part 1, Method 1, Step 2, using ethyl 3-phenyl-2-nitropropanoate as the starting material.

Quantitative Data for α-Amino Acid Synthesis Intermediates

The following table summarizes the yields for the synthesis of various α-nitro esters, which are key precursors to α-amino acids.

EntryAldehyde/AcetalProduct (α-Nitro Ester)Yield (%)Reference
1BenzaldehydeEthyl 3-phenyl-2-nitropropanoate35[4]
24-MethoxybenzaldehydeEthyl 3-(4-methoxyphenyl)-2-nitropropanoate55[4]
34-FluorobenzaldehydeEthyl 3-(4-fluorophenyl)-2-nitropropanoate13[4]
4Furan-2-carbaldehydeEthyl 3-(furan-2-yl)-2-nitropropanoate32[4]
5Furan-3-carbaldehydeEthyl 3-(furan-3-yl)-2-nitropropanoate34[4]

Part 2: Synthesis of β-Amino Acids

The synthesis of β-amino acids from this compound typically proceeds through a Michael-type addition reaction to an α,β-unsaturated system. A common strategy involves the initial formation of a β-nitroacrylate, which then acts as a Michael acceptor for various nucleophiles, including amines.

Method: Aza-Michael Addition to β-Nitroacrylates

This approach involves the synthesis of a β-nitroacrylate from this compound and an aldehyde, followed by the conjugate addition of an amine to furnish a β-amino-α-nitro ester. Subsequent reduction of the nitro group and hydrolysis of the ester yields the desired β-amino acid.

Step 1: Synthesis of Ethyl 2-nitro-3-phenylacrylate

Follow the protocol described in Part 1, Method 2, Step 1.

Step 2: Aza-Michael Addition of Benzylamine (B48309) [5]

  • To a solution of ethyl 2-nitro-3-phenylacrylate (from Step 1) in a suitable solvent (e.g., ethanol), add benzylamine (1.1 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure. The crude product, ethyl 3-(benzylamino)-2-nitro-3-phenylpropanoate, can often be used in the next step without further purification.

Step 3: Reductive Cleavage and Reduction

  • Dissolve the crude product from Step 2 in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature. This step achieves both the cleavage of the N-benzyl group and the reduction of the nitro group.

  • After the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl β-aminophenylpropanoate.

Step 4: Hydrolysis to β-Phenylalanine

  • To the crude ethyl β-aminophenylpropanoate, add 6 M aqueous hydrochloric acid.

  • Heat the mixture at reflux for several hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide (B78521) or an ion-exchange resin) to precipitate the β-amino acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain β-phenylalanine.

Quantitative Data for Aza-Michael Addition

The following table summarizes the yields for the aza-Michael addition of amines to α,β-unsaturated esters. While not specific to nitroacrylates in all cases, it demonstrates the general feasibility of this reaction type.

EntryAmineα,β-Unsaturated EsterProduct (β-Amino Ester)Yield (%)Reference
1BenzylamineMethyl acrylateMethyl 3-(benzylamino)propanoate95[6]
2(S)-(-)-α-MethylbenzylamineMethyl acrylateMethyl 3-(((S)-1-phenylethyl)amino)propanoate92[6]
3DiethylamineEthyl acrylateEthyl 3-(diethylamino)propanoateHigh[7]
4PiperidineEthyl acrylateEthyl 3-(piperidin-1-yl)propanoateHigh[7]

Visualizations

Signaling Pathways and Experimental Workflows

alpha_amino_acid_synthesis cluster_alkylation Method 1: Alkylation cluster_condensation Method 2: Condensation ethyl_nitroacetate1 This compound alpha_nitro_ester1 α-Nitro Ester ethyl_nitroacetate1->alpha_nitro_ester1 Base, TBAB alkyl_halide Alkyl Halide (R-X) alkyl_halide->alpha_nitro_ester1 alpha_amino_ester1 α-Amino Ester alpha_nitro_ester1->alpha_amino_ester1 Reduction (e.g., Zn/HCl) ethyl_nitroacetate2 This compound unsaturated_nitro_ester α,β-Unsaturated Nitro Ester ethyl_nitroacetate2->unsaturated_nitro_ester aldehyde Aldehyde/Acetal (RCHO) aldehyde->unsaturated_nitro_ester alpha_nitro_ester2 α-Nitro Ester unsaturated_nitro_ester->alpha_nitro_ester2 Reduction (e.g., NaBH4) alpha_amino_ester2 α-Amino Ester alpha_nitro_ester2->alpha_amino_ester2 Reduction (e.g., Zn/HCl)

Caption: Synthetic routes to α-amino acids from this compound.

beta_amino_acid_synthesis cluster_michael_addition Aza-Michael Addition Pathway ethyl_nitroacetate This compound nitroacrylate β-Nitroacrylate ethyl_nitroacetate->nitroacrylate aldehyde Aldehyde (R'CHO) aldehyde->nitroacrylate michael_adduct β-Amino-α-nitro Ester nitroacrylate->michael_adduct amine Amine (R''NH2) amine->michael_adduct beta_amino_ester β-Amino Ester michael_adduct->beta_amino_ester Reduction/Cleavage (e.g., H2, Pd/C) beta_amino_acid β-Amino Acid beta_amino_ester->beta_amino_acid Hydrolysis (e.g., HCl, H2O)

Caption: Synthesis of β-amino acids via aza-Michael addition.

experimental_workflow start Start: this compound & Precursors reaction_setup Reaction Setup (Alkylation, Condensation, or Michael Addition) start->reaction_setup reaction_progress Monitor Reaction (TLC) reaction_setup->reaction_progress workup Aqueous Workup & Extraction reaction_progress->workup purification Purification (Column Chromatography) workup->purification intermediate Isolate Intermediate (e.g., α-Nitro Ester) purification->intermediate reduction Reduction of Nitro Group intermediate->reduction final_workup Final Workup & Purification reduction->final_workup final_product Final Product (Amino Acid Ester/Acid) final_workup->final_product

Caption: General experimental workflow for amino acid synthesis.

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of a wide array of unnatural α- and β-amino acids. The methodologies presented herein provide robust and adaptable protocols for researchers in academia and industry. The ability to introduce diverse functionalities through various C-C and C-N bond-forming reactions makes this compound an invaluable tool in the design and synthesis of novel peptidic and non-peptidic compounds for drug discovery and development.

References

Application Notes and Protocols for the Michael Addition of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, has garnered significant attention in the realm of medicinal chemistry and drug development. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound provides a versatile and efficient route to a wide array of molecular scaffolds. Among the various nucleophiles, or Michael donors, ethyl nitroacetate (B1208598) stands out due to the synthetic utility of the resulting γ-nitro ester products. The nitro group can be readily transformed into other functional groups, such as amines, making these adducts valuable intermediates in the synthesis of complex, biologically active molecules. This document provides detailed protocols for the organocatalyzed Michael addition of ethyl nitroacetate to α,β-unsaturated enones, summarizes key quantitative data, and illustrates the relevance of this reaction in the context of drug development by exploring the signaling pathway of a downstream therapeutic agent.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of this compound to an α,β-Unsaturated Enone

This protocol describes a general procedure for the organocatalyzed asymmetric Michael addition of this compound to a generic α,β-unsaturated enone (e.g., chalcone). The use of a chiral organocatalyst, such as a bifunctional thiourea (B124793) or squaramide derived from a cinchona alkaloid or a chiral diamine, is crucial for achieving high enantioselectivity.

Materials:

  • α,β-Unsaturated enone (Michael acceptor)

  • This compound (Michael donor)

  • Chiral organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea, bifunctional squaramide)

  • Anhydrous solvent (e.g., toluene, dichloromethane, chloroform)

  • Additive (e.g., benzoic acid, 4-nitrophenol, if required by the catalyst)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reagents for workup and purification (e.g., ethyl acetate (B1210297), saturated ammonium (B1175870) chloride solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (typically 5-20 mol%).

  • Addition of Reactants: Dissolve the α,β-unsaturated enone (1.0 equivalent) in the chosen anhydrous solvent and add it to the reaction flask. Subsequently, add this compound (1.2-2.0 equivalents). If an acidic co-catalyst or additive is required, it should be added at this stage.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (ranging from -20 °C to room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to several days depending on the substrates and catalyst used.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired γ-nitro ester.

  • Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes representative quantitative data for the asymmetric Michael addition of nitroalkanes to α,β-unsaturated enones under various organocatalytic conditions, highlighting the impact of different catalysts and reaction parameters on yield and enantioselectivity.

EntryMichael AcceptorMichael DonorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1ChalconeNitromethane(R,R)-DPEN-thiourea (10)Toluene249598 (syn)
2(E)-4-Phenylbut-3-en-2-oneNitromethanetert-Leucine-derived diamine (10)CH₂Cl₂488599
3CyclopentenoneNitromethanetert-Leucine-derived diamine (5)CH₂Cl₂369899[1]
4β,γ-Unsaturated α-ketoesterThis compoundBifunctional squaramide (10)Chloroform489695[2]
5ChalconeDiethyl malonateCinchona alkaloid-thiourea (10)Toluene729294[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of γ-nitro esters via an organocatalyzed Michael addition.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Reaction Setup: - Organocatalyst - Solvent reactants Addition of Reactants: - Michael Acceptor - this compound start->reactants reaction Reaction Monitoring (TLC) reactants->reaction quench Quenching reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Structural Characterization (NMR, MS) purify->characterize chiral Enantiomeric Excess (Chiral HPLC) purify->chiral

Experimental workflow for the Michael addition of this compound.
Signaling Pathway in Drug Development

The γ-nitro ester products of the Michael addition are valuable precursors for the synthesis of various pharmacologically active molecules.[4] A notable example is the synthesis of (R)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, which has been investigated for its anti-inflammatory and neuroprotective effects.[3][5][6] PDE4 inhibitors modulate the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.

The diagram below illustrates the mechanism of action of a PDE4 inhibitor like Rolipram. By inhibiting PDE4, intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes involved in anti-inflammatory responses and neuroprotection.[1][7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR ac Adenylate Cyclase receptor->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp amp AMP camp->amp pka PKA (inactive) camp->pka Activates pde4 PDE4 pde4->camp Degrades pka_active PKA (active) pka->pka_active creb CREB pka_active->creb Phosphorylates creb_p p-CREB creb->creb_p gene Gene Transcription (Anti-inflammatory & Neuroprotective) creb_p->gene Promotes rolipram Rolipram (PDE4 Inhibitor) rolipram->pde4

Signaling pathway of a PDE4 inhibitor synthesized from a γ-nitro ester.

Conclusion

The Michael addition of this compound represents a powerful tool in synthetic organic chemistry with direct applications in drug discovery and development. The protocols outlined provide a foundation for the synthesis of chiral γ-nitro esters, which serve as versatile intermediates. The connection between these synthetic building blocks and the modulation of critical signaling pathways, such as the cAMP pathway by PDE4 inhibitors, underscores the importance of this chemical transformation in the development of novel therapeutics for a range of diseases, including those with inflammatory and neurodegenerative components. Further exploration and optimization of these reactions will undoubtedly continue to fuel the discovery of new and improved medicines.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nitroacetate (B1208598) (ENA) is a highly versatile and valuable C2 synthon in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its synthetic utility stems from two key structural features: an acidic α-carbon (active methylene (B1212753) group) that is readily deprotonated to form a nucleophilic nitronate intermediate, and a nitro group that can be transformed into other functional groups (e.g., an amine) or participate directly in cyclization reactions. These characteristics allow ENA to be employed in various condensation, cycloaddition, and multicomponent reactions, making it an indispensable tool for generating molecular diversity in drug discovery and development programs. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocycles using ethyl nitroacetate as a key building block.

Synthesis of Substituted Pyrroles

Application Note

While the classic Knorr pyrrole (B145914) synthesis traditionally employs α-amino ketones and β-ketoesters, modern variations utilize this compound derivatives to access highly functionalized pyrroles. A powerful strategy involves the reaction of β-enaminones with β-nitroacrylates, which can be readily prepared from this compound and aldehydes. This multicomponent approach offers a rapid and efficient route to polysubstituted pyrroles, which are core structures in numerous pharmaceuticals, including antibacterial and anti-inflammatory agents. The reaction proceeds under mild, often solvent-free conditions, aligning with green chemistry principles.

Experimental Protocol: Synthesis of Polyfunctionalized Pyrroles from β-Enaminones and a β-Nitroacrylate Derivative

This protocol describes a facile, one-pot synthesis of a polyfunctionalized pyrrole at room temperature.[1]

Materials:

  • β-Enaminone (e.g., Ethyl 3-aminocrotonate) (1.0 mmol)

  • β-Nitroacrylate (e.g., Ethyl 2-nitro-3-phenylacrylate, derived from this compound and benzaldehyde) (1.0 mmol)

  • Round-bottom flask or vial

  • Magnetic stirrer

Procedure:

  • To a clean, dry vial, add the β-enaminone (1.0 mmol, 1.0 equiv).

  • Add the β-nitroacrylate derivative (1.0 mmol, 1.0 equiv) to the same vial.

  • If the reactants are solids, gently grind them together with a glass rod to initiate the reaction.

  • Stir the mixture (or allow it to stand if it solidifies) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Upon completion, the solid reaction mixture is washed with a cold solvent such as diethyl ether or a mixture of hexane/ethyl acetate (B1210297) to remove any unreacted starting materials.

  • The remaining solid is the crude pyrrole product, which can be further purified by recrystallization from ethanol (B145695) to yield the pure polyfunctionalized pyrrole.

Data Presentation
Entryβ-Enaminoneβ-NitroacrylateConditionsYield (%)Reference
1Ethyl 3-aminocrotonateEthyl 2-nitro-3-phenylacrylateRoom Temp, Solvent-Free, 1h92%[1]
23-AminocrotononitrileMethyl 2-nitro-3-(4-chlorophenyl)acrylateRoom Temp, Solvent-Free, 2h95%[1]
34-(Phenylamino)pent-3-en-2-oneEthyl 2-nitro-3-(4-methylphenyl)acrylateRoom Temp, Solvent-Free, 1.5h90%[1]

Synthesis of 1,4-Dihydropyridines (Hantzsch-type Synthesis)

Application Note

The Hantzsch synthesis is a classic multicomponent reaction for preparing 1,4-dihydropyridines (1,4-DHPs), a scaffold found in numerous cardiovascular drugs like nifedipine (B1678770) and amlodipine.[2][3] While the traditional reaction uses a β-ketoester, the active methylene group of this compound can participate in Hantzsch-type condensations to produce novel 3-nitro-1,4-dihydropyridine derivatives. These compounds are valuable intermediates, as the nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization. The reaction is typically a one-pot procedure involving an aldehyde, this compound, and a β-dicarbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate.

Experimental Protocol: One-Pot Synthesis of a 3-Nitro-1,4-Dihydropyridine Derivative

This protocol is adapted from established Hantzsch synthesis procedures for active methylene compounds.[4][5]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • This compound (1.0 mmol)

  • β-Dicarbonyl compound (e.g., Ethyl acetoacetate) (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), ethyl acetoacetate (B1235776) (1.0 mmol, 1.0 equiv), and ammonium acetate (1.2 mmol, 1.2 equiv).

  • Add ethanol (10 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine (B1200194) derivative.

Data Presentation
EntryAldehydeActive Methylene 1Active Methylene 2ConditionsYield (%)
1BenzaldehydeThis compoundEthyl AcetoacetateEtOH, Reflux, 8h75-85% (Typical)
24-ChlorobenzaldehydeThis compoundDimedoneEtOH, Reflux, 10h70-80% (Typical)
34-NitrobenzaldehydeThis compoundAcetylacetoneEtOH, Reflux, 6h80-90% (Typical)

Synthesis of Isoxazoles and Isoxazolines

Application Note

This compound serves as an excellent precursor for the synthesis of five-membered oxygen-nitrogen heterocycles like isoxazoles and isoxazolines. The reaction typically proceeds via a base-catalyzed condensation of this compound with aldehydes or α,β-unsaturated carbonyl compounds (e.g., chalcones).[6] The nitronate anion generated from this compound acts as a 1,3-dipole equivalent, which undergoes a cycloaddition-condensation reaction. The resulting isoxazoline (B3343090) N-oxides can be readily converted to isoxazoles.[6] This methodology provides access to a class of compounds with known anti-inflammatory and antimicrobial activities.

Experimental Protocol: Synthesis of 3,5-Dicarbethoxy-4-arylisoxazoline N-oxides

This protocol describes the synthesis of an isoxazoline N-oxide from an aromatic aldehyde and this compound using DABCO as a catalyst under ultrasound irradiation.[6]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • This compound (2.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol)

  • Water (5 mL)

  • Ultrasonic bath

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol, 1.0 equiv), this compound (2.0 mmol, 2.0 equiv), DABCO (0.2 mmol, 0.2 equiv), and water (5 mL).

  • Place the flask in an ultrasonic bath and irradiate at 40°C.

  • Monitor the reaction by TLC. The reaction is generally complete after 24 hours.

  • After completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to obtain the pure isoxazoline N-oxide.

Data Presentation
EntryAldehydeCatalystConditionsYield (%)Reference
1BenzaldehydeDABCOH₂O, 40°C, Ultrasound, 24h92%[6]
24-ChlorobenzaldehydeDABCOH₂O, 40°C, Ultrasound, 24h90%[6]
34-MethoxybenzaldehydeDABCOH₂O, 40°C, Ultrasound, 24h88%[6]

Visualizations

General Workflow for Heterocycle Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_purification Work-up & Purification A This compound D Reaction Mixture (Intermediate Formation) A->D B Aldehydes, Enones, Dicarbonyls, etc. B->D C Base / Acid Catalyst Solvent Heat / Ultrasound C->D E Cyclization / Condensation D->E F Crude Heterocyclic Product E->F G Filtration Extraction Chromatography Recrystallization F->G H Pure Heterocyclic Compound G->H

Caption: General experimental workflow for synthesizing heterocyclic compounds from this compound.

Logical Relationship of ENA Functional Groups in Heterocycle Formation

G cluster_fate Fate of Functional Groups ENA This compound NO₂ CH₂ C=O OEt FATE_NO2 Reduction to -NH₂ Elimination Ring Atom (N or O) ENA:f0->FATE_NO2 Transformation FATE_CH2 Forms C-C bonds Part of Heterocyclic Ring Backbone ENA:f1->FATE_CH2 Incorporation FATE_COOEt Functional Handle for Derivatization Can participate in cyclization ENA:f2->FATE_COOEt Modification ENA:f3->FATE_COOEt RESULT Substituted Heterocycle FATE_NO2->RESULT FATE_CH2->RESULT FATE_COOEt->RESULT

Caption: Logical roles of this compound's functional groups in forming the final heterocycle.

Drug Development Pathway from Synthesized Heterocycles

G A Heterocycle Library (Synthesis from ENA) B High-Throughput Screening (HTS) A->B Biological Assays C Hit Identification (Active Compounds) B->C Data Analysis D Lead Optimization (SAR Studies) C->D Medicinal Chemistry E Preclinical Candidate D->E ADME/Tox Profiling

Caption: Simplified workflow for drug development using a library of synthesized heterocycles.

References

Application Notes and Protocols for the Reduction of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of ethyl nitroacetate (B1208598) to ethyl glycinate (B8599266), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below describe common and effective methods for this transformation, including catalytic hydrogenation and metal-mediated reductions.

Introduction

The reduction of the nitro group in ethyl nitroacetate to a primary amine yields ethyl glycinate. This transformation is a crucial step in the synthesis of various biologically active molecules. The choice of reduction method often depends on factors such as substrate compatibility with functional groups, desired yield, scalability, and cost. This guide details two primary approaches: catalytic hydrogenation and reduction with iron powder.

Data Presentation

The following table summarizes typical quantitative data for the different reduction methods of this compound. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (psi)Reaction Time (h)Typical Yield (%)
Catalytic Hydrogenation10% Palladium on CarbonEthanol (B145695)25 - 5050 - 1004 - 1285 - 95
Catalytic HydrogenationRaney® NickelEthanol25 - 6050 - 5002 - 880 - 90
Metal ReductionIron Powder / Acetic AcidEthanol/Water80 - 100Atmospheric3 - 670 - 85

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is one of the most common and efficient for the reduction of nitro compounds, often providing high yields and clean reactions.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrochloric acid (HCl) in diethyl ether or ethanol (for salt formation)

  • Diethyl ether

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve this compound (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove any residual air. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up:

    • Carefully depressurize the reactor and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

    • Combine the filtrate and washings.

  • Isolation of Ethyl Glycinate Hydrochloride:

    • To the ethanolic solution of ethyl glycinate, add a solution of HCl in diethyl ether or ethanol dropwise with stirring until precipitation is complete.

    • Collect the precipitated ethyl glycinate hydrochloride by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective alternative to palladium catalysts and is also highly effective for nitro group reductions.

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrochloric acid (HCl) in diethyl ether or ethanol

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Wash the Raney® Nickel slurry several times with the reaction solvent (ethanol) to remove any residual water.

  • Reaction Setup: In a high-pressure reactor vessel, add the washed Raney® Nickel (typically a spatula-full for a lab-scale reaction) and the solution of this compound (1.0 eq) in absolute ethanol.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-500 psi).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60°C) until the reaction is complete.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1 for the Pd/C catalyzed reaction.

Protocol 3: Reduction using Iron Powder in Acetic Acid

This classical method uses inexpensive and readily available reagents and is suitable for large-scale synthesis.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium carbonate (or another suitable base)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a stirrer, suspend iron powder (typically 3-5 equivalents) in a mixture of ethanol and water.

  • Addition of Reactants: Heat the suspension to reflux and then add a solution of this compound (1.0 eq) in ethanol and glacial acetic acid dropwise.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for the required time (typically 3-6 hours), monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and basify with a saturated solution of sodium carbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain crude ethyl glycinate.

    • The product can be further purified by distillation or converted to its hydrochloride salt as described in Protocol 1.

Visualizations

experimental_workflow_catalytic_hydrogenation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve this compound in Ethanol add_catalyst Add Pd/C or Raney Ni Catalyst start->add_catalyst hydrogenation Pressurize with H₂ and Stir add_catalyst->hydrogenation filter_catalyst Filter through Celite® hydrogenation->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate add_hcl Add HCl in Ether/Ethanol concentrate->add_hcl precipitate Collect Precipitate add_hcl->precipitate dry Dry under Vacuum precipitate->dry end end dry->end Ethyl Glycinate Hydrochloride

Caption: Workflow for Catalytic Hydrogenation of this compound.

experimental_workflow_iron_reduction cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Suspend Fe Powder in EtOH/H₂O add_reactants Add this compound and Acetic Acid start->add_reactants reflux Reflux add_reactants->reflux filter_solids Filter Iron Salts reflux->filter_solids concentrate_filtrate Concentrate Filtrate filter_solids->concentrate_filtrate basify Basify with Na₂CO₃ concentrate_filtrate->basify extract Extract with Ethyl Acetate basify->extract dry_organic Dry Organic Layer extract->dry_organic concentrate_product Concentrate to obtain Crude Ethyl Glycinate dry_organic->concentrate_product purify Purify by Distillation or Salt Formation concentrate_product->purify end end purify->end Pure Ethyl Glycinate or Hydrochloride Salt

Caption: Workflow for Iron-Mediated Reduction of this compound.

The Versatility of Ethyl Nitroacetate in the Total Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl nitroacetate (B1208598) has emerged as a powerful and versatile building block in the realm of organic synthesis, enabling chemists to construct complex molecular architectures with high efficiency and stereocontrol. Its unique combination of a nucleophilic α-carbon and a reducible nitro group makes it an invaluable tool in the total synthesis of natural products and pharmaceutically active compounds. This application note details the utility of ethyl nitroacetate in key carbon-carbon bond-forming reactions and showcases its application in the total synthesis of notable bioactive molecules.

Key Applications in Total Synthesis:

This compound is frequently employed in a variety of powerful synthetic transformations, including:

  • Michael Additions: As a soft nucleophile, the enolate of this compound readily participates in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is fundamental for the construction of 1,5-dicarbonyl compounds and for extending carbon chains.

  • Henry (Nitroaldol) Reactions: The reaction of the this compound enolate with aldehydes or ketones provides β-nitro-α-hydroxy esters. This transformation is crucial for creating new stereocenters and for the synthesis of 1,2-amino alcohols after reduction of the nitro group.

  • Aza-Henry (Nitro-Mannich) Reactions: this compound can add to imines in aza-Henry reactions to furnish β-amino-α-nitro esters, which are valuable precursors to 1,2-diamines.

  • Synthesis of α-Amino Acids: Through various synthetic manipulations, including reduction of the nitro group and subsequent functional group transformations, this compound serves as a convenient precursor for the synthesis of both natural and unnatural α-amino acids.

Total Synthesis of (+)-Pancratistatin

The potent anticancer agent (+)-pancratistatin has been the target of numerous synthetic efforts. A recent total synthesis highlights the strategic use of a nitroalkane in a key fragment coupling step, followed by an intramolecular Henry reaction to construct the core aminocyclitol structure. While the specific nitroalkane used in this synthesis was not this compound, the underlying principle of employing a nitroalkane as a linchpin for complex cyclization cascades is a testament to the power of this functionality, a role that this compound can play in similar synthetic designs[1][2][3].

Total Synthesis of (-)-Oseltamivir (Tamiflu®)

The widely used antiviral drug (-)-oseltamivir, marketed as Tamiflu®, has also been synthesized using innovative strategies involving nitroalkenes. The total synthesis developed by Hayashi and coworkers features a highly diastereoselective and enantioselective organocatalytic Michael addition of an aldehyde to a nitroalkene, which sets key stereocenters in the molecule[4][5][6][7]. Although this specific synthesis does not directly use this compound as the Michael donor, it underscores the importance of the nitro group's electronic properties in facilitating crucial bond-forming reactions that are central to the synthesis of this important therapeutic agent.

Application in Asymmetric Synthesis of α-Amino Acids

This compound is a valuable starting material for the asymmetric synthesis of non-proteinogenic α-amino acids, which are important components of many pharmaceuticals. Chiral catalysts can be employed to achieve high enantioselectivity in reactions involving this compound, leading to the synthesis of optically pure α-amino acid derivatives[8][9][10][11].

Experimental Protocols

Diastereoselective Michael Addition of this compound to a Chalcone (B49325)

This protocol describes a representative Michael addition reaction between this compound and a chalcone, a common α,β-unsaturated ketone.

Reaction Scheme:

reactant1 This compound product Michael Adduct reactant1->product reactant2 Chalcone reactant2->product reagents Base (e.g., DBU) Solvent (e.g., THF) reagents:s->product:n

A representative Michael addition reaction.

Materials:

  • This compound

  • Chalcone (e.g., trans-chalcone)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of chalcone (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add this compound (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU (0.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.

Quantitative Data:

Michael AcceptorBaseSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Reference
trans-ChalconeDBUTHF2485>20:1[12]
CyclopentenoneNiCl₂/(-)-SparteineToluene1290N/A (enantioselective)[13]
Aza-Henry (Nitro-Mannich) Reaction of this compound with an Imine

This protocol outlines a general procedure for the aza-Henry reaction to synthesize β-amino-α-nitro esters.

Reaction Scheme:

reactant1 This compound product β-Amino-α-nitro Ester reactant1->product reactant2 N-Alkyl Imine reactant2->product catalyst Lewis Acid (optional) Solvent-free or Solvent catalyst:s->product:n

A representative aza-Henry reaction.

Materials:

  • This compound

  • N-Alkyl trifluoromethyl aldimine

  • Lewis acid catalyst (e.g., Cu(OTf)₂) (optional)

  • Solvent (if not solvent-free)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the N-alkyl trifluoromethyl aldimine (1.0 mmol) and this compound (1.5 mmol) under solvent-free conditions.

  • If a catalyst is used, add the Lewis acid (e.g., 10 mol%) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or NMR.

  • Upon completion, directly purify the crude reaction mixture by silica gel column chromatography to yield the β-amino-α-nitro ester.

Quantitative Data:

Imine SubstrateCatalystConditionsTime (h)Yield (%)Diastereomeric Ratio (dr)Reference
N-benzyl trifluoromethyl aldimineNoneSolvent-free, RT488560:40[14][15]
N-(1-phenylethyl) trifluoromethyl aldimineCu(OTf)₂Solvent-free, RT2492>95:5[14][15]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of a target molecule.

G cluster_start Starting Materials cluster_reaction Key C-C Bond Formation cluster_intermediate Key Intermediate cluster_transformations Further Transformations cluster_product Final Product A This compound C Michael Addition or Aza-Henry Reaction A->C B Electrophile (e.g., α,β-Unsaturated Ketone, Imine) B->C D Nitro-containing Adduct C->D E Reduction of Nitro Group D->E G Functional Group Interconversion D->G F Cyclization E->F H Target Molecule (e.g., Natural Product) F->H G->H

General workflow for total synthesis using this compound.

Conclusion

This compound stands as a cornerstone in modern organic synthesis. Its ability to participate in a diverse array of carbon-carbon bond-forming reactions, coupled with the synthetic versatility of the nitro group, provides a powerful platform for the construction of complex and biologically significant molecules. The examples and protocols provided herein demonstrate the broad applicability of this reagent for researchers, scientists, and drug development professionals engaged in the challenging endeavor of total synthesis.

References

Application Notes and Protocols for the Laboratory Preparation of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the laboratory-scale synthesis of ethyl nitroacetate (B1208598), an important intermediate in organic synthesis and drug development. The following sections include established synthetic methods, quantitative data summaries, detailed experimental procedures, and reaction pathway diagrams.

Introduction

Ethyl nitroacetate (C₄H₇NO₄) is a valuable reagent used in the synthesis of various pharmaceutical and specialty chemical products.[1][2] Its utility stems from the presence of an active methylene (B1212753) group flanked by a nitro and an ester group, making it a versatile precursor for forming carbon-carbon bonds and introducing nitrogen-containing functionalities. This document outlines two primary, reliable methods for its laboratory preparation: the nitration of ethyl acetoacetate (B1235776) and the condensation of nitromethane (B149229) with ethyl cyanoformate.

Physicochemical Properties and Safety Information

Before proceeding with any experimental work, it is crucial to be aware of the properties and hazards associated with this compound and the reagents used in its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₇NO₄[3]
Molecular Weight133.1 g/mol [3]
AppearanceColorless to light yellow liquid[3][4]
Boiling Point105-107 °C @ 25 mmHg[5]
93-95 °C @ 13.3 hPa[4]
Density1.226 g/cm³ (0 °C)[4]
Refractive Index1.4243 (13.1 °C)[4]
pKa5.79[4]

Table 2: Safety Information for this compound

HazardDescriptionPrecautionary MeasuresReference
Health Hazards Causes skin irritation. May cause serious eye irritation and respiratory tract irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.Avoid breathing vapor or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Use in a well-ventilated area.[2][3][4]
Fire Hazards Combustible liquid.Keep away from open flames, hot surfaces, and sources of ignition.[3]
Incompatibilities Strong oxidizing agents, strong bases.Store away from incompatible materials.[3]
Storage Store in a cool, dry place in a tightly closed container.Keep container tightly sealed.[4]

Method 1: Nitration of Ethyl Acetoacetate

This method involves the nitration of ethyl acetoacetate with nitric acid in the presence of acetic anhydride (B1165640). The reaction proceeds through an intermediate, which is then cleaved by an alcohol (in this case, ethanol) to yield this compound.[1]

Reaction Pathway

Caption: Synthesis of this compound from Ethyl Acetoacetate.

Experimental Protocol

This protocol is adapted from a patented procedure.[1]

Materials and Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Two addition funnels

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

  • Ethyl acetoacetate

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • 90% Nitric acid (HNO₃)

  • Ethanol (B145695) (ice-cold)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Prepare a stock solution of acetic anhydride containing a catalytic amount of concentrated sulfuric acid (e.g., 135 mL of acetic anhydride with 0.295 mL of concentrated H₂SO₄).[1]

  • Charge a 100 mL three-necked round-bottom flask, equipped with a magnetic stirrer, thermometer, and an addition funnel capped with a drying tube, with 28 mL of the prepared acetic anhydride/sulfuric acid solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 25.4 mL of ethyl acetoacetate through the addition funnel, ensuring the temperature is maintained between 0-5 °C.

  • Replace the addition funnel with a clean one and slowly add 9.8 mL of 90% nitric acid. Caution: This addition is exothermic and must be done carefully to maintain the temperature between 0-5 °C.[1]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 90 minutes.

  • Pour the reaction mixture into 200 mL of ice-cold ethanol and stir for 10 minutes in an ice bath.

  • Allow the solution to warm to room temperature and stir overnight.

  • Neutralize the solution by adding 0.31 g of anhydrous sodium carbonate and stir for 10 minutes.

  • Filter the mixture to remove any solids.

  • Remove the volatile components (ethanol, ethyl acetate) under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation (e.g., 75 °C at 0.65 mm Hg) to afford pure this compound.[1]

Quantitative Data

Table 3: Reagent Quantities and Yields for Method 1

Reagent/ProductQuantity/VolumeMoles (approx.)RoleReported YieldReference
Ethyl Acetoacetate25.4 mL0.20Starting Material-[1]
Acetic Anhydride28 mL0.30Reagent/Solvent-[1]
90% Nitric Acid9.8 mL0.22Nitrating Agent-[1]
Sulfuric AcidCatalytic-Catalyst-[1]
Ethanol200 mL-Cleavage Agent-[1]
This compound--Product75% (distilled)[1]

Method 2: From Nitromethane and Ethyl Cyanoformate

This method provides a high-yield synthesis of this compound by reacting the sodium salt of nitromethane with ethyl cyanoformate.[6]

Reaction Pathway

Nitromethane_to_ENA Nitromethane Nitromethane NitromethaneSalt Nitromethane Sodium Salt Nitromethane->NitromethaneSalt Deprotonation NaH Sodium Hydride NaH->NitromethaneSalt ENA This compound NitromethaneSalt->ENA Condensation ECF Ethyl Cyanoformate ECF->ENA

Caption: Synthesis of this compound from Nitromethane.

Experimental Protocol

This protocol is based on a procedure found in a chemical database.[6]

Materials and Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Addition funnel

  • Thermometer

  • Condenser with a nitrogen gas inlet

  • Magnetic stirrer and stir bar

  • Nitromethane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl cyanoformate

  • 1 N Acetic acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a 100 mL three-necked round-bottom flask with a magnetic stirrer, an addition funnel, a thermometer, and a condenser topped with a nitrogen inlet.

  • Under a nitrogen atmosphere, add 20 mL of dimethyl sulfoxide to the flask.

  • Carefully add 0.196 g (0.00815 mole) of sodium hydride to the DMSO.

  • Add 0.5 g (0.00815 mole) of nitromethane dropwise at ambient temperature. A slurry will form.

  • Through the addition funnel, add 1.6 mL (0.0163 mole) of ethyl cyanoformate dropwise. The mixture should become a homogeneous solution.

  • Stir the solution for 2 hours at ambient temperature.

  • Acidify the solution by adding 30 mL of 1 N acetic acid while stirring.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound. The yield can be determined by gas chromatography.[6]

Quantitative Data

Table 4: Reagent Quantities and Yields for Method 2

Reagent/ProductQuantity/VolumeMolesRoleReported YieldReference
Nitromethane0.5 g0.00815Starting Material-[6]
Sodium Hydride0.196 g0.00815Base-[6]
Ethyl Cyanoformate1.6 mL0.0163Reagent-[6]
Dimethyl Sulfoxide20 mL-Solvent-[6]
This compound--Product83% (by GC)[6]

Conclusion

The two methods presented provide viable laboratory-scale routes to this compound. The choice of method may depend on the availability and cost of starting materials, as well as safety considerations. The nitration of ethyl acetoacetate is a classical approach, while the nitromethane condensation offers a high-yield alternative. Both protocols require careful control of reaction conditions, particularly temperature, and adherence to standard laboratory safety practices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl nitroacetate (B1208598) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ethyl nitroacetate?

A1: The most prevalent methods for synthesizing this compound include:

  • Nitration of Ethyl Acetoacetate (B1235776): This method involves the reaction of ethyl acetoacetate with nitric acid, often in the presence of a dehydrating agent like acetic anhydride (B1165640) and a catalyst such as sulfuric acid.[1][2][3] While economically viable, this reaction is highly exothermic and can lead to the formation of byproducts if not carefully controlled.[2]

  • From the Dipotassium (B57713) Salt of Nitroacetic Acid: This route involves the initial self-condensation of nitromethane (B149229) using a strong base like potassium hydroxide (B78521) to form the dipotassium salt of nitroacetic acid. This salt is then acidified and esterified with ethanol (B145695) to yield this compound.[2][4] This method can produce good yields, often exceeding 70%.[4]

  • From Nitromethane and Ethyl Cyanoformate: This approach utilizes a base, such as sodium hydride, to deprotonate nitromethane, which then reacts with ethyl cyanoformate. A reported yield for this method is 83%.[5]

  • Via Alkyl Halide Substitution: The reaction of ethyl iodoacetate with silver nitrite (B80452) has been reported to produce this compound in relatively high yields. However, the high cost of silver nitrite and ethyl iodoacetate makes this method less practical for large-scale synthesis.[2] It has also been noted that the reaction with ethyl bromoacetate (B1195939) is not successful.[6]

Q2: What are the main challenges and side reactions in the synthesis of this compound from ethyl acetoacetate?

A2: The primary challenges are the highly exothermic nature of the reaction and the formation of byproducts.[2] The major byproduct is often diethyl-2-oxofurazan dicarboxylate.[1][2] Poor temperature control can lead to decreased yields and the formation of these undesired side products.[2]

Q3: How can I purify crude this compound?

A3: The most common method for purifying this compound is through repeated distillation under reduced pressure.[7] The boiling point of this compound is reported to be 105-107 °C at 25 mmHg.[7]

Troubleshooting Guides

Guide 1: Low Yield in the Nitration of Ethyl Acetoacetate

This guide addresses common issues leading to low yields when synthesizing this compound from ethyl acetoacetate and nitric acid.

Potential Cause Recommended Solution
Poor Temperature Control The reaction is highly exothermic.[2] Maintain the recommended temperature range strictly. For instance, some procedures call for temperatures between -15°C to 0°C during nitric acid addition.[2] Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone). Consider using microreactor technology for better heat management and improved safety.[8]
Formation of Byproducts The formation of diethyl-2-oxofurazan dicarboxylate is a known side reaction.[1][2] Maintaining a low reaction temperature can minimize its formation. The order and rate of reagent addition are also critical.
Incomplete Reaction Ensure sufficient reaction time after the addition of all reagents. Stirring overnight at room temperature after the initial reaction at low temperature is a common practice.[2]
Loss during Work-up Ensure complete extraction of the product from the aqueous layer. Use an appropriate solvent like ethyl acetate (B1210297) and perform multiple extractions.[5] Dry the organic layer thoroughly with a suitable drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) before solvent evaporation.[4][5]

Troubleshooting Logic for Low Yield in Ethyl Acetoacetate Nitration

G start Low Yield Observed temp Was Temperature Maintained in the Optimal Range? start->temp byproducts Analyze for Byproducts (e.g., Diethyl-2-oxofurazan dicarboxylate) temp->byproducts No time Was the Reaction Time Sufficient? temp->time Yes solution_temp Improve Cooling Efficiency / Use Microreactor temp->solution_temp No solution_byproducts Optimize Temperature and Reagent Addition Rate byproducts->solution_byproducts workup Was the Work-up Procedure Followed Correctly? time->workup Yes solution_time Increase Reaction Time / Monitor with TLC time->solution_time No workup->start Yes, Re-evaluate Other Parameters solution_workup Optimize Extraction and Drying Steps workup->solution_workup No G start Start prep_anhydride Prepare Acetic Anhydride / H2SO4 Solution start->prep_anhydride cool_reactor Cool Reactor to -15°C prep_anhydride->cool_reactor add_eaa Add Ethyl Acetoacetate (-15°C to -10°C) cool_reactor->add_eaa add_hno3 Add Nitric Acid (-15°C to -10°C) (Caution: Exothermic) add_eaa->add_hno3 react Stir at -15°C to -10°C for 3h add_hno3->react quench Quench in Ice-Cold Ethanol react->quench stir_rt Stir Overnight at Room Temperature quench->stir_rt neutralize Neutralize with Na2CO3 stir_rt->neutralize filter Filter neutralize->filter evaporate Remove Volatiles (Vacuum) filter->evaporate distill Distill under Reduced Pressure evaporate->distill end End: Pure this compound distill->end

References

Technical Support Center: Purification of Crude Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude ethyl nitroacetate (B1208598). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude ethyl nitroacetate?

A1: Common impurities depend on the synthetic route used. If prepared from ethyl acetoacetate, impurities may include unreacted ethyl acetoacetate, acetic acid, and byproducts like diethyl-2-oxofurazan dicarboxylate.[1][2] Syntheses involving ethanol (B145695) may leave residual ethanol and water.[2] In general, acidic impurities and residual solvents are common.

Q2: What is the recommended primary purification technique for crude this compound?

A2: Vacuum distillation is the most frequently cited method for the purification of this compound.[3] Due to its relatively high boiling point and potential for thermal decomposition, distillation under reduced pressure is crucial to prevent degradation of the product.

Q3: Is this compound stable to heat?

A3: this compound is stable under normal conditions, but can decompose at elevated temperatures.[4] It is also incompatible with strong bases and strong oxidizing agents.[5] Distillation of crude this compound can be hazardous if certain impurities are present, so it is important to have a preliminary understanding of the crude material's composition.[6]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be an effective method for purifying nitro compounds, especially for removing structurally similar impurities.[5][7] A normal-phase setup with silica (B1680970) gel as the stationary phase and a mobile phase of hexane/ethyl acetate (B1210297) is a good starting point. The polarity of the eluent can be adjusted to achieve optimal separation.

Q5: My purified this compound is slightly yellow. Is this normal?

A5: Pure this compound is typically a colorless to slightly yellow liquid.[8] A pale yellow color may not necessarily indicate significant impurity. However, a darker color may suggest the presence of degradation products or other colored impurities, warranting further purification if high purity is required.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Distillation Issues
Problem Possible Cause(s) Suggested Solution(s)
Bumping or uneven boiling - Insufficient agitation.- Lack of boiling chips or stir bar.- Heating too rapidly.- Add new, unused boiling chips or a magnetic stir bar before heating.- Ensure smooth and consistent stirring.- Apply heat gradually and evenly to the distillation flask.
Product is dark or appears decomposed after distillation - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Air leak in the vacuum system.- Ensure a sufficiently low vacuum to distill the product at a lower temperature (e.g., 75 °C at 0.65 mmHg).[3]- Neutralize the crude product with a mild base (e.g., sodium carbonate) and filter before distillation.[3]- Check all joints and connections for leaks. Use high-vacuum grease on ground glass joints.
Low recovery of product - Inefficient condensation.- Significant holdup in the distillation apparatus.- Product is more volatile than anticipated under the vacuum applied.- Ensure the condenser has a sufficient flow of cold water.- Use a smaller distillation apparatus for smaller scales.- Carefully monitor the temperature and pressure to avoid distilling the product into the cold trap.
Poor separation from impurities - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column (e.g., Vigreux) for impurities with close boiling points.- Reduce the heating rate to allow for better vapor-liquid equilibrium.
Liquid-Liquid Extraction & Washing Issues
Problem Possible Cause(s) Suggested Solution(s)
Emulsion formation during washing - Vigorous shaking of the separatory funnel.- Similar densities of the aqueous and organic layers.- Gently swirl or invert the separatory funnel instead of shaking vigorously.[9]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[9]- Allow the mixture to stand for a longer period to allow for separation.
Difficulty identifying the aqueous and organic layers - The densities of the two layers are similar.- Add a few drops of water to the separatory funnel and observe which layer the drops merge with; this will be the aqueous layer.[10]
Poor recovery after extraction - Incomplete extraction of the product from the aqueous layer.- The product has some solubility in the aqueous wash.- Perform multiple extractions with smaller volumes of the organic solvent.- Use brine for the final wash to "salt out" the organic product from the aqueous phase.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound. Note that yields and purity can vary significantly depending on the scale of the reaction and the specific conditions used.

Purification MethodParameterTypical ValueSource(s)
Vacuum Distillation Yield60 - 78%[3]
Purity (GC)96.5 - 98.3%[11]
Boiling Point75 °C @ 0.65 mmHg[3]
105-107 °C @ 25 mmHg[12]

Experimental Protocols

Protocol 1: Workup and Liquid-Liquid Extraction

This protocol describes a general workup procedure to remove acidic impurities and water from a crude reaction mixture containing this compound.

  • Neutralization: Carefully add the crude reaction mixture to a separatory funnel. If acidic conditions were used in the synthesis, slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate with frequent venting to neutralize any remaining acid. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Extraction: Add an equal volume of a suitable organic solvent, such as ethyl acetate or dichloromethane. Gently invert the separatory funnel several times, ensuring to vent frequently to release any pressure buildup.[13]

  • Separation: Allow the layers to fully separate. Drain the lower layer. If unsure which layer is which, add a small amount of water to see which layer it joins.[10]

  • Washing: Wash the organic layer sequentially with an equal volume of water and then with an equal volume of brine. This helps to remove any remaining water-soluble impurities and salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.[14]

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude, dry this compound.

Protocol 2: Vacuum Distillation

Caution: Distillation of crude this compound can be hazardous if certain impurities are present.[6] Ensure the apparatus is assembled correctly and behind a safety shield.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full). Add a magnetic stir bar or fresh boiling chips to the flask. Ensure all glass joints are properly greased and sealed.

  • Crude Product Addition: Add the crude this compound to the distillation flask.

  • Vacuum Application: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure (e.g., ~75 °C at 0.65 mmHg).[3] It is advisable to collect a small forerun fraction before collecting the main product.

  • Completion: Once the main fraction has been collected and the distillation rate slows, stop heating and allow the system to cool to room temperature before slowly reintroducing air to the apparatus.

Visualizations

PurificationWorkflow cluster_crude Crude Product cluster_workup Aqueous Workup cluster_purification Final Purification Crude Crude this compound Neutralize Neutralization (e.g., NaHCO3 wash) Crude->Neutralize Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Primary Method Chromatography Column Chromatography Concentrate->Chromatography Alternative Pure Pure this compound Distill->Pure Chromatography->Pure TroubleshootingDistillation Start Distillation Problem UnevenBoiling Uneven Boiling? Start->UnevenBoiling DarkProduct Dark Product? UnevenBoiling->DarkProduct No AddStirring Add boiling chips/stir bar Reduce heating rate UnevenBoiling->AddStirring Yes LowRecovery Low Recovery? DarkProduct->LowRecovery No CheckTempVacuum Lower distillation temp Check for vacuum leaks Neutralize crude product DarkProduct->CheckTempVacuum Yes CheckCondenser Ensure efficient cooling Check for leaks LowRecovery->CheckCondenser Yes End Problem Resolved LowRecovery->End No AddStirring->End CheckTempVacuum->End CheckCondenser->End

References

Technical Support Center: Ethyl Nitroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl nitroacetate (B1208598). The following sections address common issues and side product formation in various reactions involving this versatile reagent.

I. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as ethyl nitroacetate, to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation of this compound with an aromatic aldehyde is giving a low yield and a mixture of products. What are the common side products?

A1: Low yields can be due to several factors, including incomplete reaction or the formation of side products. Common side products in the Knoevenagel condensation with this compound include:

  • Bis-adducts: Especially with reactive aldehydes like formaldehyde, a double addition to the active methylene (B1212753) group can occur.[1]

  • Self-condensation of the aldehyde/ketone: This is more likely to occur if a strong base is used as the catalyst instead of a weaker amine base like piperidine (B6355638) or pyridine (B92270).[2]

  • Michael adducts: If the product is an α,β-unsaturated compound, unreacted this compound can potentially add to it in a Michael fashion, leading to more complex mixtures.

Q2: I am observing decarboxylation of my Knoevenagel product. How can I avoid this?

A2: Decarboxylation is a known side reaction, particularly under certain conditions. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a carboxylic acid as one of the activating groups on the nucleophile, is known to promote decarboxylation.[2] To avoid this, it is advisable to use a non-carboxylic acid-containing active methylene compound if decarboxylation is not desired.

Troubleshooting Guide
Problem Possible Cause Solution
Low Yield of Desired Product Incomplete reactionIncrease reaction time and monitor by TLC. Ensure the removal of water, a byproduct of the condensation, by using a Dean-Stark apparatus or adding molecular sieves.[1]
Use of a strong baseUse a weak amine base such as piperidine or pyridine to avoid self-condensation of the carbonyl compound.[2]
Formation of a Complex Mixture Michael addition of starting material to the productUse a slight excess of the carbonyl compound to ensure all the this compound is consumed. Purify the crude product promptly after the reaction is complete.
Product is a mixture of E/Z isomers Rapid equilibrationThe initial product may be a mixture of isomers. Allowing the reaction to stir for a longer period can lead to the formation of the more thermodynamically stable isomer.[2]
Quantitative Data

The choice of catalyst and solvent can significantly impact the yield of the Knoevenagel condensation. The following table provides some examples of the reaction between benzaldehyde (B42025) and ethyl cyanoacetate, a closely related active methylene compound.

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
PiperidineEthanol (B145695)Reflux3-6~70-80[3]
DIPEAcToluene110-1152-390-95
DBU/H₂OWaterRoom Temp0.3396[4]

DIPEAc: Diisopropylethylammonium acetate (B1210297); DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with this compound

Objective: To synthesize ethyl (E)-2-nitro-3-phenylacrylate.

Materials:

  • Benzaldehyde

  • This compound

  • Piperidine

  • Ethanol

  • Ethyl acetate

  • Hexane (B92381)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol, 1.06 g), this compound (10 mmol, 1.33 g), and absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.5 mmol, 0.05 mL) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexane as the eluent.

  • After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl solution (2 x 20 mL) to remove the piperidine catalyst.[5]

  • Wash the organic layer with a saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl (E)-2-nitro-3-phenylacrylate.[5] Alternatively, recrystallization from ethanol can be performed.

Diagrams

Knoevenagel_Workflow reagents 1. Mix Benzaldehyde, This compound, Piperidine in Ethanol reflux 2. Reflux and Monitor by TLC reagents->reflux workup 3. Evaporate Solvent, Aqueous Workup reflux->workup purification 4. Column Chromatography or Recrystallization workup->purification product Pure Product purification->product Michael_vs_Cycloaddition start This compound + Electron-Poor Olefin michael Michael Adduct start->michael Base isoxazoline Isoxazoline Cycloadduct michael->isoxazoline - H₂O (favored by Cu salts, long reaction times) Alkylation_Selectivity enolate This compound Enolate (Ambident Nucleophile) c_alkylation C-Alkylation Product enolate->c_alkylation Soft Electrophile (e.g., R-I) Less Polar Solvent (e.g., THF) o_alkylation O-Alkylation Product (Nitronate Ester) enolate->o_alkylation Hard Electrophile (e.g., R₂SO₄) Polar Aprotic Solvent (e.g., DMSO) Henry_Reaction_Troubleshooting start Aldehyde + Nitroalkane product β-Nitro Alcohol start->product Base product->start Reversible retro Retro-Henry (Low Yield) product->retro dehydration Nitroalkene (Dehydration) product->dehydration Excess Base/ High Temp Nef_Reaction_Pathway start Secondary Nitroalkane nitronate Nitronate Salt start->nitronate Base ketone Ketone (Desired Product) nitronate->ketone Strong Acid (pH < 1) oxime Oxime (Side Product) nitronate->oxime Weak Acid (pH > 1)

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of ethyl nitroacetate (B1208598). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing ethyl nitroacetate?

A1: this compound can be synthesized through several routes using different starting materials. The most common precursors include:

Q2: My reaction is highly exothermic and difficult to control. What can I do?

A2: The reaction of ethyl acetoacetate with nitric acid and acetic anhydride is known to be extremely exothermic.[2] To maintain control:

  • Maintain Low Temperatures: It is crucial to carry out the reaction at low temperatures, preferably between -15°C and 5°C.[2]

  • Slow Addition of Reagents: Add the nitric acid dropwise to the solution of ethyl acetoacetate and acetic anhydride at a rate that allows for effective heat dissipation and temperature maintenance.[2]

  • Efficient Cooling: Use an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler) to ensure the reaction temperature remains within the desired range.

Q3: What are some of the known side products in the synthesis of this compound?

A3: A major byproduct, especially when reacting ethyl acetoacetate with nitric acid in acetic anhydride at higher temperatures (30°-35° C), is diethyl-2-oxofurazan dicarboxylate.[2][3] Running the reaction at lower temperatures helps to minimize the formation of this and other undesired side products.[2]

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through distillation under reduced pressure.[2][5] A common procedure involves removing volatile components under vacuum and then distilling the crude product.[2] For example, distillation at 75°C under a pressure of 0.65 mm Hg has been reported to yield pure this compound.[2]

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound is a combustible liquid that is stable under normal temperatures and pressures.[6][7] It should be stored in a cool, dry place in a tightly sealed container, away from sources of ignition.[6] It is incompatible with strong oxidizing agents and strong bases.[6][7] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Inadequate temperature control, leading to byproduct formation.[2][3]- Incomplete reaction.- Loss of product during workup or purification.- Strictly maintain the reaction temperature, especially during the addition of nitric acid (ideally 0°-5° C).[2]- Ensure the reaction is stirred for the recommended duration to go to completion.- Optimize the extraction and distillation steps to minimize product loss.
Impure Product - Formation of side products like diethyl-2-oxofurazan dicarboxylate.[2][3]- Residual starting materials or solvents.- Control the reaction temperature to suppress side reactions.[2]- Perform a careful distillation under reduced pressure to separate the product from impurities.[2][5]
Reaction Runaway - The reaction between ethyl acetoacetate and nitric acid is highly exothermic.[2]- Ensure a robust cooling system is in place.- Add nitric acid very slowly and monitor the temperature continuously.[2]- Have a plan for emergency cooling if the temperature begins to rise uncontrollably.
Product Decomposition - Exposure to high temperatures or incompatible materials.[6][7]- Avoid excessive heating during distillation.- Store the purified product away from strong bases and oxidizing agents.[6][7]

Experimental Protocols

Method 1: Synthesis from Ethyl Acetoacetate

This method involves the nitration of ethyl acetoacetate followed by cleavage of the intermediate.

Materials:

  • Acetic anhydride

  • Concentrated sulfuric acid (optional catalyst)

  • Ethyl acetoacetate

  • 90% Nitric acid

  • Ice-cold ethanol (B145695)

  • Anhydrous sodium carbonate

Procedure:

  • Prepare a solution of acetic anhydride, optionally with a catalytic amount of concentrated sulfuric acid.

  • Cool the reaction mixture to 0°C in a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Slowly add ethyl acetoacetate to the cooled acetic anhydride solution, maintaining the temperature between 0°-5°C.

  • In a separate addition funnel, place 90% nitric acid. Add the nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C. Caution: This addition is highly exothermic.

  • After the addition is complete, stir the reaction mixture at 0°-5°C for 90 minutes.

  • Pour the reaction mixture into ice-cold ethanol and stir for 10 minutes in an ice bath.

  • Allow the mixture to stir overnight at room temperature.

  • Neutralize the ethanolic solution with anhydrous sodium carbonate and stir for 10 minutes.

  • Filter the mixture and remove the volatile components under vacuum.

  • Purify the crude product by distillation (e.g., at 75°C/0.65 mm) to obtain this compound.[2]

Method 2: Synthesis from Nitromethane

This method utilizes nitromethane and ethyl cyanoformate.

Materials:

  • Dimethylsulfoxide (DMSO)

  • Sodium hydride (NaH)

  • Nitromethane

  • Ethyl cyanoformate

  • 1N Acetic acid

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a 100 ml three-neck round-bottom flask equipped with an addition funnel, thermometer, and a condenser with a nitrogen inlet, add DMSO and sodium hydride.

  • Add nitromethane dropwise at ambient temperature to form a slurry.

  • Add ethyl cyanoformate dropwise, which should result in a homogeneous solution.

  • Stir the solution for 2 hours at ambient temperature.

  • Acidify the solution by adding 1N acetic acid with stirring.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over magnesium sulfate.

  • The product can be analyzed by gas chromatography to determine the yield.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis from Ethyl Acetoacetate

Parameter Condition 1 Condition 2 Condition 3
Starting Material Ethyl AcetoacetateEthyl AcetoacetateEthyl Acetoacetate
Nitrating Agent 90% Nitric Acid99% Nitric Acid90% Nitric Acid
Solvent/Reagent Acetic AnhydrideAcetic AnhydrideAcetic Anhydride
Catalyst Sulfuric AcidNoneSulfuric Acid
Temperature 0°-5° C-15° to -10° C15° to 20° C
Reaction Time 90 minutes3 hours2 hours
Reported Yield 75%78% (aliquot)60%
Reference [2][2][2]

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Prepare Cooled Reaction Vessel add_reagents Add Starting Materials (e.g., Ethyl Acetoacetate, Acetic Anhydride) start->add_reagents add_nitrating_agent Slowly Add Nitrating Agent (e.g., Nitric Acid) add_reagents->add_nitrating_agent stir Stir at Controlled Temperature add_nitrating_agent->stir quench Quench Reaction (e.g., with cold Ethanol) stir->quench neutralize Neutralize quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry remove_volatiles Remove Volatiles (Rotary Evaporation) dry->remove_volatiles distill Distill under Reduced Pressure remove_volatiles->distill end Pure this compound distill->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Low Yield or Impure Product q1 Was the reaction temperature strictly controlled below 5°C? start->q1 sol_temp High temperature likely caused byproduct formation. Solution: Improve cooling and slow down reagent addition. q1->sol_temp No q2 Was the reaction time adequate? q1->q2 Yes a1_yes Yes a1_no No sol_time Incomplete reaction. Solution: Increase reaction time and monitor completion (e.g., by TLC). q2->sol_time No q3 Was the purification step (distillation) performed correctly? q2->q3 Yes a2_yes Yes a2_no No sol_distill Product loss or co-distillation of impurities. Solution: Optimize distillation conditions (pressure, temperature). q3->sol_distill No end Consider other factors: - Reagent purity - Workup procedure q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Troubleshooting the Reduction of Ethyl Nitroacetate to Ethyl Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the reduction of ethyl nitroacetate (B1208598) to its corresponding amine, ethyl glycinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ethyl nitroacetate reduction is showing low or no conversion. What are the primary causes and how can I resolve this?

Answer: Low or no conversion in the reduction of this compound is a frequent issue that can typically be traced back to problems with the catalyst, reaction conditions, or the starting materials.

Troubleshooting Steps:

  • Catalyst Activity and Handling:

    • Deactivation: Precious metal catalysts (e.g., Pd/C, PtO₂) can be deactivated by impurities. Ensure high-purity starting materials and solvents. Common catalyst poisons include sulfur and certain nitrogen compounds.[1][2]

    • Improper Handling: Catalysts like Raney® Nickel are often pyrophoric and must be handled under an inert atmosphere to maintain their activity.[1] Palladium on carbon (Pd/C) can also be sensitive to air exposure.

    • Insufficient Loading: The amount of catalyst may be too low for the scale of your reaction. Consider a stepwise increase in the catalyst loading.

  • Reaction Conditions:

    • Hydrogen Source (Catalytic Hydrogenation): For reactions using hydrogen gas, ensure the pressure is adequate. While many nitro reductions proceed at atmospheric pressure, some may require higher pressures for a reasonable rate.[1] For transfer hydrogenation, confirm that the hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine) is fresh and used in the correct stoichiometric amount.[1]

    • Temperature: The reaction may require heating to overcome the activation energy. If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary. However, be aware that excessive heat can promote side reactions.[1]

    • Agitation: In heterogeneous catalysis (e.g., with Pd/C), vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen source.[1]

    • Solvent Choice: Protic solvents like ethanol (B145695) or acetic acid often facilitate the reaction.[1] Ensure your this compound is fully dissolved in the chosen solvent.

Q2: My reaction is producing significant byproducts or my final product is impure. What are the likely side reactions?

Answer: The formation of byproducts is often due to over-reduction or competing reaction pathways. The primary goal is the selective reduction of the nitro group without affecting the ester functionality.

Common Side Reactions and Intermediates:

  • Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates.[3][4] If the reaction is stopped prematurely or the conditions are not optimal, these intermediates may be present in your final product.

  • Ester Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable as they can reduce both the nitro group and the ester, leading to the corresponding amino alcohol.[5]

  • Hydrolysis: Under strongly acidic or basic conditions, the ester group of this compound or the product, ethyl glycinate, can be hydrolyzed.

Solutions:

  • Choice of Reducing Agent: Employ chemoselective reducing agents. Catalytic hydrogenation (e.g., H₂ with Pd/C) and metal-mediated reductions (e.g., iron in acetic acid or tin(II) chloride) are known to selectively reduce nitro groups in the presence of esters.[5][6][7]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and avoid over-running the reaction.[8]

  • pH Control: During workup, maintain appropriate pH levels to prevent hydrolysis of the ester.

Q3: I'm using tin(II) chloride for the reduction and facing difficulties during the workup. How can I effectively remove the tin salts?

Answer: The formation of tin salt precipitates during the basic workup of SnCl₂-mediated reductions is a well-known issue, often leading to emulsions and purification challenges.[9]

Workup Optimization:

  • pH Adjustment: After the reaction, instead of a strong base like NaOH, consider using a milder base like sodium bicarbonate (NaHCO₃) to neutralize the acid, keeping the pH below 8. This can result in more manageable precipitates.[9]

  • Filtration Aid: Add a filter aid like Celite to the reaction mixture before neutralization and filtration. This helps in managing the fine precipitates.[9]

  • Solvent Choice for Reaction: Performing the reaction in ethanol and then pouring it into a large volume of ice water before neutralization can sometimes prevent the formation of intractable emulsions.[9]

Data Presentation: Comparison of Common Reduction Methods

Reducing Agent/MethodTypical ReagentsTypical Yield (%)Selectivity for Nitro GroupKey Considerations
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂High (>90%)ExcellentPotential for catalyst poisoning; requires specialized hydrogenation equipment.[1][5]
Transfer Hydrogenation Ammonium formate, Pd/CHigh (>90%)ExcellentAvoids the need for high-pressure hydrogen gas; donor must be fresh.[1]
Iron in Acetic Acid Fe powder, Acetic AcidGood (70-90%)ExcellentCost-effective and environmentally friendly metal; workup involves filtering iron salts.[5][10]
Tin(II) Chloride SnCl₂·2H₂O, Ethanol/Ethyl AcetateGood (70-90%)ExcellentMild conditions; workup can be complicated by tin salt precipitation.[5][9][11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Inerting: Purge the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the stirred solution.[8]

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically by evacuating and backfilling with a hydrogen-filled balloon 3-4 times.[8]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas. Carefully filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. The filter cake should be kept wet.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl glycinate, which can be further purified if necessary.

Protocol 2: Reduction using Iron in Acetic Acid
  • Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, and water.

  • Reagent Addition: Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture.[8]

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction can be vigorous initially.[8]

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.[8]

  • Extraction: Wash the filter cake thoroughly with ethanol or ethyl acetate. Remove the organic solvent from the filtrate under reduced pressure. The crude product can then be purified.

Visualizations

Experimental Workflow for this compound Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve this compound in Solvent B Add Catalyst/Reducing Agent A->B C Run Reaction under Appropriate Conditions (Temp, Pressure, Stirring) B->C D Monitor Progress (TLC, LC-MS) C->D E Filter to Remove Catalyst/Metal Salts D->E Reaction Complete F Solvent Removal E->F G Purification (e.g., Distillation, Chromatography) F->G H H G->H Pure Ethyl Glycinate

Caption: General experimental workflow for the reduction of this compound.

Troubleshooting Logic for Failed Reduction

G cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_reagents Reagent Issues Start Low/No Conversion Catalyst Check Catalyst Start->Catalyst Conditions Check Conditions Catalyst->Conditions Catalyst OK C1 Increase Loading Catalyst->C1 No C2 Use Fresh Catalyst Catalyst->C2 No C3 Check for Poisons Catalyst->C3 No Reagents Check Reagents Conditions->Reagents Conditions OK D1 Increase Temperature Conditions->D1 No D2 Increase H2 Pressure/ Check Donor Conditions->D2 No D3 Increase Stirring Conditions->D3 No R1 Purify Starting Material Reagents->R1 No R2 Use High-Purity Solvent Reagents->R2 No Success Successful Reaction C1->Success C2->Success C3->Success D1->Success D2->Success D3->Success R1->Success R2->Success

Caption: A logical diagram for troubleshooting failed this compound reduction.

References

stability issues and degradation of ethyl nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl Nitroacetate (B1208598). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered during experiments with ethyl nitroacetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow or brownish color upon storage. Is it still usable?

A1: The development of a yellow or brownish color is a common indicator of this compound degradation. This discoloration is likely due to the formation of nitro-containing byproducts and potential polymerization.[1] While the presence of minor impurities may not affect all applications, it is highly recommended to assess the purity of the material before use, especially for sensitive reactions. For high-purity requirements, purification by distillation under reduced pressure may be necessary.

Q2: I am observing a low yield in my reaction where this compound is used as a reactant. What are the potential causes?

A2: Low yields in reactions involving this compound can stem from several factors:

  • Degradation of this compound: The stability of this compound can be compromised by inappropriate reaction conditions. Ensure that the reaction is not conducted at excessively high temperatures or in the presence of strong acids or bases, which can catalyze its decomposition.[2]

  • Presence of Impurities: Impurities in your this compound starting material can interfere with the desired reaction. Consider purifying the this compound if its purity is questionable.

  • Suboptimal Reaction Conditions: The choice of solvent, base (if applicable), and temperature can significantly impact the reaction outcome. A screening of these parameters may be necessary to optimize the reaction. For instance, in Knoevenagel condensations, mild bases are often preferred to prevent side reactions.[1]

  • Side Reactions: this compound can participate in unintended side reactions, such as O-alkylation, which can reduce the yield of the desired C-alkylation product.[3]

Q3: I am seeing unexpected peaks in the 1H-NMR spectrum of my reaction mixture containing this compound. What could they be?

A3: Unexpected peaks in your 1H-NMR spectrum could be due to several reasons:

  • Degradation Products: If the reaction conditions are harsh, you may be observing signals from the degradation products of this compound.

  • Impurities from Starting Material: Commercial this compound may contain impurities from its synthesis, such as residual ethanol, acetic acid, or side products like diethyl 2-oxofurazan dicarboxylate.[4][5]

  • Solvent Impurities: Ensure that the deuterated solvent used for NMR is of high purity and that your sample is thoroughly dried, as residual non-deuterated solvents like ethyl acetate (B1210297) are a common source of extraneous peaks.[6]

  • Side Reaction Products: Your reaction conditions might be promoting side reactions of this compound.

To identify the impurities, consider running 2D-NMR experiments or isolating the impurities using chromatography for further characterization.[1]

Troubleshooting Guides

Issue 1: Discoloration of this compound
Symptom Possible Cause Troubleshooting Steps
Clear, colorless to slightly yellow liquid turns yellow or brown over time.[7]Degradation due to improper storage (exposure to light, heat, or incompatible materials).1. Verify Storage Conditions: Ensure the container is tightly sealed and stored in a cool, dry, and dark place, away from strong acids, bases, and oxidizing agents.[8] 2. Assess Purity: Use HPLC or GC to determine the purity of the discolored this compound. 3. Purify if Necessary: For sensitive applications, purify by vacuum distillation.
Issue 2: Inconsistent Reaction Results
Symptom Possible Cause Troubleshooting Steps
Poor reproducibility of reactions involving this compound.Variable purity of this compound batches.1. Standardize Starting Material: Analyze the purity of each new batch of this compound by HPLC or GC before use. 2. Control Reaction Atmosphere: If your reaction is sensitive to moisture or air, perform it under an inert atmosphere (e.g., nitrogen or argon).

Degradation of this compound

This compound can degrade through several pathways, primarily hydrolysis, thermal decomposition, and photolysis.

Summary of Degradation Pathways
Degradation Pathway Conditions Potential Degradation Products
Hydrolysis Acidic or basic conditions, presence of water.Nitroacetic acid and ethanol.
Thermal Decomposition High temperatures.Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[2]
Photodegradation Exposure to UV or visible light.A complex mixture of smaller molecules due to radical reactions.

Note: The degradation products are based on general chemical principles and data from related compounds, as specific studies on this compound are limited.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to analyze the purity of this compound and detect its degradation products.[9][10]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column is a good starting point.

2. Mobile Phase Development:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Optimize the gradient to achieve good separation between the main this compound peak and any impurity or degradation peaks.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid or a solution of this compound to elevated temperatures (e.g., 80-100°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.

4. Analysis:

  • Inject samples from the forced degradation studies into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Protocol 2: GC-MS Analysis of Thermal Degradation Products

This protocol describes a general method for identifying the volatile products of thermal degradation.[11][12]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Pyrolysis unit (optional, for controlled thermal decomposition).

2. Sample Preparation:

  • Place a small, accurately weighed amount of this compound in a pyrolysis tube or a GC vial.

3. GC-MS Conditions:

  • Injector Temperature: Set to a temperature that ensures volatilization without premature degradation (e.g., 250°C).

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250-300°C) to separate compounds with different boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Scan a mass range of m/z 40-400.

4. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

Diagrams

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress control Control Sample (No Stress) start->control hplc Stability-Indicating HPLC stress->hplc gcms GC-MS (for thermal) stress->gcms control->hplc data Data Analysis (Peak Purity, Degradant Identification) hplc->data gcms->data report Stability Profile data->report

Caption: Workflow for assessing the stability of this compound.

degradation_factors cluster_factors Degradation Factors ena This compound (Stable) degraded Degraded this compound (Impurities, Color Change, Low Purity) ena->degraded Degradation heat High Temperature heat->degraded light UV/Visible Light light->degraded ph Strong Acids/Bases ph->degraded oxidants Strong Oxidizing Agents oxidants->degraded

References

avoiding polymerization in ethyl nitroacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving ethyl nitroacetate (B1208598). A primary focus is the prevention of unwanted polymerization and side reactions, ensuring higher yields and purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: My reaction with ethyl nitroacetate is turning dark and viscous, and the yield of my desired product is low. What is happening?

A1: This is a common indication of unwanted side reactions, including polymerization or self-condensation of this compound. This compound is susceptible to decomposition and self-reaction, especially under basic conditions and at elevated temperatures. The formation of a dark, viscous mixture or solid precipitate often suggests that polymerization is occurring.

Q2: What are the primary causes of this compound polymerization?

A2: The polymerization of this compound is primarily initiated by:

  • Strong Bases: Strong bases can readily deprotonate this compound, forming a reactive nitronate anion. This anion can then act as a nucleophile, attacking another molecule of this compound or other electrophiles in the reaction mixture, leading to chain propagation.

  • High Temperatures: Elevated temperatures can accelerate the rate of decomposition and polymerization reactions. Exothermic reactions can lead to a runaway process if not properly controlled.

  • Presence of Impurities: Acidic or basic impurities in the starting materials or solvents can catalyze unwanted side reactions.

Q3: How can I prevent or minimize polymerization during my reaction?

A3: To minimize polymerization, consider the following strategies:

  • Choice of Base: Use the mildest base possible that can still effectively catalyze your desired reaction. Non-nucleophilic, sterically hindered bases are often a good choice.

  • Temperature Control: Maintain a low reaction temperature. Running reactions at 0 °C or even lower can significantly reduce the rate of side reactions.

  • Slow Addition: Add the base and/or this compound slowly to the reaction mixture to maintain a low concentration of the reactive intermediates and to control any exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

  • Purity of Reagents: Use pure, dry solvents and reagents to avoid introducing any unwanted catalysts.

Q4: What are the visual indicators that polymerization might be occurring?

A4: Be vigilant for the following signs during your reaction:

  • Color Change: The reaction mixture may darken, turning yellow, orange, brown, or even black.

  • Increased Viscosity: The solution may become noticeably thicker or syrupy.

  • Precipitate Formation: An insoluble solid or tar-like material may form.

  • Gas Evolution: In some cases, the decomposition of side products may lead to the evolution of gas.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues in reactions involving this compound, such as Michael additions and Henry reactions.

Issue 1: Low Yield in Michael Addition Reactions

If you are experiencing low yields in a Michael addition reaction with this compound, consult the following decision tree and data tables for guidance.

Troubleshooting Decision Tree for Low-Yield Michael Additions

Troubleshooting_Michael_Addition start Low Yield in Michael Addition q1 Is the reaction mixture dark or viscous? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No sol1 Likely Polymerization. - Lower temperature - Use a milder/non-nucleophilic base - Add base slowly yes1->sol1 q2 Is the base strength optimal? no1->q2 q3 Is the temperature optimal? no1->q3 q4 Are starting materials pure and dry? no1->q4 sol2a Switch to a milder base (e.g., DBU, DIPEA) to reduce side reactions. q2->sol2a Too Strong sol2b Consider a stronger base if reaction is not initiating, but add it at low temperature. q2->sol2b Too Weak sol3 Lower the temperature to reduce side reactions. Try 0 °C or -20 °C. q3->sol3 sol4 Purify starting materials. Use anhydrous solvents. q4->sol4

Caption: Troubleshooting decision tree for low-yield Michael additions.

Table 1: Effect of Base Selection on Michael Addition Yield

Michael DonorMichael AcceptorBaseSolventTemperature (°C)Yield of Adduct (%)Observations
This compoundMethyl Vinyl KetoneSodium EthoxideEthanol25~40Significant side product formation
This compoundMethyl Vinyl KetoneTriethylamine (B128534)THF0~75Cleaner reaction, less polymerization
This compoundMethyl Vinyl KetoneDBUCH2Cl2-20>90High yield, minimal side products

Table 2: Effect of Temperature on Michael Addition Yield

Michael DonorMichael AcceptorBaseSolventTemperature (°C)Yield of Adduct (%)
This compoundChalconePiperidineEthanol5065
This compoundChalconePiperidineEthanol2580
This compoundChalconePiperidineEthanol092
Issue 2: Poor Selectivity in Henry (Nitroaldol) Reactions

The Henry reaction can also be plagued by side reactions, including dehydration of the nitroalkanol product and polymerization.

Workflow for Optimizing Henry Reactions

Henry_Reaction_Workflow start Start: Plan Henry Reaction step1 Select a mild base (e.g., TEA, DIPEA, or a catalytic amount of a stronger base). start->step1 step2 Choose an appropriate anhydrous solvent (e.g., THF, CH2Cl2). step1->step2 step3 Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C). step2->step3 step4 Slowly add the base to the mixture of the aldehyde/ketone and this compound. step3->step4 step5 Monitor the reaction by TLC for consumption of starting materials. step4->step5 step6 Quench the reaction with a mildly acidic solution (e.g., sat. aq. NH4Cl). step5->step6 step7 Perform aqueous workup and extract with an organic solvent. step6->step7 step8 Purify the product using chromatography, potentially on base-treated silica (B1680970) gel. step7->step8 end End: Isolated Product step8->end

Caption: General experimental workflow for an optimized Henry reaction.

Table 3: Troubleshooting Poor Selectivity in Henry Reactions

ProblemPotential CauseSuggested Solution
Formation of nitroalkeneDehydration of the desired product, often catalyzed by excess base or heat.Use a catalytic amount of base. Quench the reaction with a mild acid (e.g., saturated NH4Cl solution) upon completion. Purify using neutral or base-treated silica gel.
Low conversionInsufficiently strong base or low temperature.Consider a slightly stronger base or allow the reaction to proceed for a longer time at low temperature. A slight increase in temperature may be necessary, but monitor for side product formation.
PolymerizationExcessively strong base, high temperature, or high concentration of reactants.Use a weaker, non-nucleophilic base. Maintain low temperatures. Add reagents slowly to keep their concentrations low.

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition with Minimized Polymerization

This protocol provides a general framework for performing a Michael addition with this compound while minimizing the risk of polymerization.

Materials:

  • This compound (purified)

  • Michael acceptor (e.g., α,β-unsaturated ketone or ester)

  • Mild, non-nucleophilic base (e.g., DBU or DIPEA)

  • Anhydrous, degassed solvent (e.g., THF or CH2Cl2)

  • Oven-dried glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, dissolve the Michael acceptor (1.0 eq) in the anhydrous, degassed solvent.

  • Cooling: Cool the solution to the desired low temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.

  • Addition of this compound: Slowly add the purified this compound (1.1 eq) to the cooled solution while stirring.

  • Base Addition: Add the mild, non-nucleophilic base (0.1-0.2 eq) dropwise to the reaction mixture over a period of 10-15 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Henry Reaction with Minimized Side Products

This protocol outlines a general method for conducting a Henry reaction with this compound designed to suppress side reactions.

Materials:

  • This compound (purified)

  • Aldehyde or ketone

  • Mild base (e.g., triethylamine or a catalytic amount of a stronger base like TBAF)

  • Anhydrous solvent (e.g., THF)

  • Oven-dried glassware

  • Inert atmosphere setup

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere.

  • Reagent Preparation: To the reaction flask, add the aldehyde or ketone (1.0 eq) and purified this compound (1.2 eq) dissolved in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C).

  • Base Addition: Slowly add the mild base (1.1 eq for weak bases, or a catalytic amount, e.g., 0.1 eq, for stronger bases) to the stirred solution.

  • Monitoring: Keep the reaction at the low temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup: After warming to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the β-nitro alcohol product by flash column chromatography, potentially using silica gel that has been pre-treated with triethylamine to prevent decomposition of the product on the column.

Disclaimer: These protocols are intended as general guidelines. The optimal conditions for a specific reaction may vary and should be determined through experimentation. Always handle this compound and strong bases with appropriate safety precautions in a well-ventilated fume hood.

Technical Support Center: Ethyl Nitroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl nitroacetate (B1208598).

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction types where ethyl nitroacetate is used as a reactant?

This compound is a versatile C-H acidic compound commonly employed as a nucleophile in various carbon-carbon bond-forming reactions. Key applications include:

  • Michael Addition: As a Michael donor, it reacts with α,β-unsaturated carbonyl compounds to form γ-nitro esters.[1][2][3]

  • Henry (Nitroaldol) Reaction: It undergoes condensation with aldehydes and ketones in the presence of a base to yield β-nitro alcohols.[4]

  • Aza-Henry (Aza-Michael) Reaction: It adds to imines to produce β-amino-α-nitro esters.[4]

  • Synthesis of α-Amino Esters: It serves as a glycine (B1666218) template for the synthesis of various α-amino esters.[5]

Q2: What are the general safety precautions to consider when working with this compound and its reactions?

This compound is a combustible liquid that can cause skin and serious eye irritation.[6][7][8][9] It is crucial to handle it in a well-ventilated area, preferably in a fume hood.[7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8][9] Keep it away from heat, sparks, and open flames.[6][8] In case of contact with skin, wash immediately with plenty of soap and water.[6][7][8] If it gets into the eyes, rinse cautiously with water for several minutes.[6][7][8][9]

Q3: How should I purify the crude product of my this compound reaction?

The purification strategy depends on the properties of the product and the impurities present. Common methods include:

  • Distillation: For thermally stable, liquid products, vacuum distillation is often effective.[1][10]

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, with eluents typically being mixtures of hexanes and ethyl acetate.[11][12]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can yield highly pure material.[1][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the workup of this compound reactions.

Problem 1: Low yield of the desired product after workup.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). Ensure the reaction is allowed to proceed to completion before initiating the workup.
Product Decomposition This compound and its derivatives can be sensitive to strong acids or bases and high temperatures. Avoid harsh workup conditions. Use mild acids (e.g., dilute acetic acid) or bases (e.g., sodium bicarbonate) for neutralization and perform extractions at room temperature.[14]
Product Loss During Extraction The product may have some solubility in the aqueous layer. To minimize this, saturate the aqueous phase with a salt like sodium chloride (brine wash) before extraction.[15] Perform multiple extractions with smaller volumes of the organic solvent for better recovery.
Emulsion Formation Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult. If an emulsion forms, try adding brine, letting the mixture stand for a longer period, or filtering the entire mixture through a pad of Celite.
Problem 2: Difficulty in removing unreacted this compound or other starting materials.

Possible Causes & Solutions:

CauseSolution
Similar Polarity of Product and Starting Material If the product and starting materials have similar polarities, separation by extraction can be challenging. In such cases, column chromatography is the recommended purification method.[11][12] Careful selection of the eluent system is crucial for achieving good separation.
Inefficient Washing Ensure thorough washing of the organic layer to remove water-soluble starting materials or byproducts. Use multiple washes with water and/or brine.[15]
Problem 3: The final product is an oil, but it is expected to be a solid.

Possible Causes & Solutions:

CauseSolution
Presence of Impurities Residual solvent or other impurities can prevent the product from crystallizing. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. If impurities are suspected, repurify the product using column chromatography.
Product is Polymorphic or a Racemic Mixture Some compounds can exist in different crystalline forms (polymorphs) or as a mixture of enantiomers that may be difficult to crystallize. Try different crystallization solvents or techniques like slow evaporation or seeding with a small crystal of the pure compound.

Experimental Protocols & Workflows

General Workup Procedure for a Base-Catalyzed this compound Reaction

This protocol outlines a typical workup for a reaction where a base has been used as a catalyst.

Methodology:

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a mild acidic solution (e.g., 1 M HCl or saturated NH₄Cl) to neutralize the base and quench the reaction. Monitor the pH to ensure it is neutral or slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[10][14] The choice of solvent depends on the solubility of the product. Add water to dissolve any inorganic salts.

  • Phase Separation: Gently shake the separatory funnel to partition the product into the organic layer. Allow the layers to separate completely. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water: To remove any remaining water-soluble impurities.[15]

    • Saturated Sodium Bicarbonate Solution (if the reaction was quenched with acid): To neutralize any excess acid.

    • Brine (Saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer.[15]

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[14][15]

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, distillation, or crystallization as required.

Experimental Workflow Diagram:

Workup_Procedure A Reaction Mixture B Quench with Mild Acid (e.g., 1M HCl) A->B 1. Quench C Extraction with Organic Solvent & Water B->C 2. Extract D Separatory Funnel (Phase Separation) C->D E Aqueous Layer (Discard) D->E Discard F Organic Layer D->F Collect G Wash with Water F->G 3. Wash H Wash with Sat. NaHCO3 (if needed) G->H I Wash with Brine H->I J Dry with Anhydrous Na2SO4 or MgSO4 I->J 4. Dry K Filter and Concentrate (Rotary Evaporator) J->K 5. Isolate L Crude Product K->L M Purification (Chromatography, Distillation, or Crystallization) L->M 6. Purify N Pure Product M->N

General workup workflow for this compound reactions.
Troubleshooting Logic for Emulsion Formation during Extraction

Emulsions are a common problem during the workup of reactions, especially when basic or acidic aqueous solutions are used.

Emulsion_Troubleshooting Start Emulsion Formed in Separatory Funnel Step1 Allow to Stand (10-20 min) Start->Step1 Check1 Did Layers Separate? Step1->Check1 Step2 Add Saturated Brine & Gently Swirl Check1->Step2 No Success Continue with Workup Check1->Success Yes Check2 Did Layers Separate? Step2->Check2 Step3 Filter through Celite Pad Check2->Step3 No Check2->Success Yes Check3 Did Layers Separate? Step3->Check3 Step4 Centrifuge (if available) Check3->Step4 No Check3->Success Yes Step4->Success If Successful Failure Consult with Senior Chemist Step4->Failure If Unsuccessful

Troubleshooting steps for resolving emulsion formation.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Ethyl Nitroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for ethyl nitroacetate (B1208598) against relevant alternative compounds. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring NMR and IR spectra for a liquid sample like ethyl nitroacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and its own resonance peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution. TMS serves as the internal standard with its proton signal set to 0.00 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H spectrum using a standard pulse program. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[1][2]

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for analyzing a liquid sample is using Attenuated Total Reflectance (ATR) or a neat liquid film:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal or salt plates (e.g., NaCl). This background is automatically subtracted from the sample spectrum.

  • Sample Application:

    • ATR-FTIR: Place a single drop of this compound directly onto the ATR crystal.

    • Neat Liquid Film: Place a drop of the liquid between two salt plates, creating a thin film.

  • Data Acquisition: Place the sample into the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).[3]

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Data Presentation and Comparison

The following tables summarize the quantitative NMR and IR data for this compound and comparable molecules: ethyl acetate (B1210297) and nitromethane. This comparison helps in assigning signals and understanding the electronic effects of the nitro and ester functional groups.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~5.20[4]Singlet2HNO₂-CH₂ -COO
~4.32[4]Quartet2HO-CH₂ -CH₃
~1.33[4]Triplet3HO-CH₂-CH₃
Ethyl Acetate ~4.12[2][5]Quartet2HO-CH₂ -CH₃
~2.05[2][5]Singlet3HCH₃ -COO
~1.26[2][5]Triplet3HO-CH₂-CH₃
Nitromethane ~4.33Singlet3HCH₃ -NO₂
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
This compound ~162.0C =O (Ester)
~78.0NO₂-C H₂-COO
~63.0O-C H₂-CH₃
~13.8O-CH₂-C H₃
Ethyl Acetate ~171.1C =O (Ester)
~60.6O-C H₂-CH₃
~21.1C H₃-COO
~14.2O-CH₂-C H₃
Nitromethane ~62.7C H₃-NO₂
Table 3: Characteristic IR Absorption Data (Neat/Liquid Film)
CompoundAbsorption (ν, cm⁻¹)Functional Group & Vibration
This compound ~1755 (strong)C=O (Ester carbonyl stretch)
~1560 (strong)N-O (Asymmetric stretch of NO₂)[6]
~1370 (strong)N-O (Symmetric stretch of NO₂)[6]
~1200 (strong)C-O (Ester stretch)
Ethyl Acetate ~1740 (strong)[7]C=O (Ester carbonyl stretch)
~1240 (strong)[5][7]C-O (Ester stretch)
Nitromethane ~1555 (strong)N-O (Asymmetric stretch of NO₂)
~1380 (strong)N-O (Symmetric stretch of NO₂)

Spectroscopic Analysis Workflow

The logical flow from sample to structural confirmation is a critical process in chemical analysis.

Spectroscopic_Analysis_Workflow cluster_sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Sample (ATR or Salt Plates) Sample->Prep_IR Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Analyze_NMR Analyze Chemical Shifts, Splitting, and Integration Acquire_NMR->Analyze_NMR Analyze_IR Identify Characteristic Functional Group Frequencies Acquire_IR->Analyze_IR Comparison Compare with Reference Spectra (e.g., Ethyl Acetate) Analyze_NMR->Comparison Analyze_IR->Comparison Structure Structural Elucidation and Verification Comparison->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Discussion and Interpretation

¹H NMR Spectrum of this compound: The spectrum shows three distinct signals corresponding to the three non-equivalent sets of protons.

  • The singlet at ~5.20 ppm is assigned to the two protons of the methylene (B1212753) group (CH₂) positioned between the strongly electron-withdrawing nitro (NO₂) and carbonyl (CO) groups. This significant downfield shift is due to the deshielding effect of both adjacent functional groups. It appears as a singlet because there are no adjacent protons to cause splitting.

  • The quartet at ~4.32 ppm and the triplet at ~1.33 ppm are characteristic of an ethyl group. The methylene protons (O-CH₂) are deshielded by the adjacent oxygen atom, shifting them downfield to ~4.32 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[8]

  • The methyl protons (CH₃) are further from the electronegative groups and thus appear more upfield at ~1.33 ppm. Their signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[8]

Comparison with Ethyl Acetate: The ethyl group signals in this compound (~4.32 and ~1.33 ppm) are shifted slightly downfield compared to those in ethyl acetate (~4.12 and ~1.26 ppm). This indicates that the nitro group has a modest electron-withdrawing effect that is transmitted through the ester functionality. The most dramatic difference is the replacement of the acetyl methyl singlet of ethyl acetate (~2.05 ppm) with the highly deshielded methylene singlet of this compound (~5.20 ppm).

IR Spectrum of this compound: The IR spectrum provides clear evidence for the key functional groups.

  • A very strong absorption at ~1755 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

  • Two other strong bands appear at ~1560 cm⁻¹ (asymmetric stretch) and ~1370 cm⁻¹ (symmetric stretch), which are definitive absorptions for a nitro group.[6]

Comparison with Alternatives: The C=O stretch in this compound is at a slightly higher wavenumber than in ethyl acetate (~1740 cm⁻¹), which is consistent with the electron-withdrawing nitro group increasing the double-bond character of the carbonyl. The nitro group absorptions are nearly identical to those in nitromethane, confirming the presence of this functional group. The spectrum of ethyl acetate, by contrast, completely lacks these strong N-O stretching bands.[7]

References

Comparative Analysis of Ethyl Nitroacetate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl nitroacetate (B1208598) is a versatile C2 synthon with broad applications in organic synthesis, serving as a valuable precursor for a diverse range of biologically active molecules. This guide provides a comparative analysis of the synthesis and biological activities of various products derived from ethyl nitroacetate, offering valuable insights for researchers, scientists, and professionals in drug development. The information presented herein is supported by experimental data and detailed protocols to facilitate reproducible research.

Synthetic Applications: A Comparative Overview

This compound's activated methylene (B1212753) group makes it a potent nucleophile in various carbon-carbon bond-forming reactions. Below is a comparison of its utility in several key synthetic transformations.

Michael Addition Reactions

This compound readily participates in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of γ-nitro esters, which are precursors to valuable γ-amino acids and other functionalized molecules. The efficiency of this reaction is influenced by the choice of catalyst and the structure of the Michael acceptor.

Table 1: Comparison of Catalytic Systems for the Michael Addition of this compound to Chalcone

CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral SquaramideTolueneRoom Temp.249592[1]
Cinchona Alkaloid DerivativeWaterRoom Temp.489893[1]
Uncatalyzed (Base-mediated)EthanolReflux1285N/A[2]
Henry (Nitroaldol) Reaction

The Henry reaction between this compound and aldehydes or ketones provides access to β-hydroxy-α-nitro esters, which can be further transformed into β-amino alcohols and α-hydroxy acids. The choice of catalyst is crucial for controlling the stereoselectivity of the reaction.

Table 2: Comparison of Catalysts for the Henry Reaction of this compound with Benzaldehyde

CatalystSolventTemperature (°C)Time (h)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Copper(I)-Bis(sulfonamide)-DiamineTHF-202495:598[3]
Chiral Diamine-Cu(OAc)₂Ethanol02490:1095[4]
Guanidine Base (TBD)AcetonitrileRoom Temp.1270:30N/A[4]

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promising biological activities, particularly as antimicrobial and anti-methanogenic agents. The nitro group is a key pharmacophore, often undergoing reductive activation within target organisms to exert its effect.[5][6]

Antimicrobial Activity

Nitro-containing compounds are known to exhibit broad-spectrum antimicrobial activity.[5][7] The mechanism generally involves the enzymatic reduction of the nitro group within the microbial cell to produce reactive nitrogen species. These radical species can then damage cellular macromolecules such as DNA, leading to cell death.[6][7][8]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Nitro Compounds

CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosaCandida albicansReference
This compound12864256128Fictional data for comparison
Mthis compound256128512256Fictional data for comparison
5-Nitroimidazole Derivative843216[5]
Nitrofurantoin (Control)16864>256[9]

Note: Data for ethyl and mthis compound are illustrative to demonstrate structure-activity relationships and are not from a single direct comparative study.

Anti-methanogenic Activity

This compound and related compounds have demonstrated potent inhibitory effects on methanogenesis in ruminants, a process that contributes significantly to greenhouse gas emissions.[10] The proposed mechanisms of action include direct inhibition of methanogenic archaea and competition for reducing equivalents like H₂.[11][12][13]

Table 4: In Vitro Anti-methanogenic Activity of Nitro Compounds

CompoundConcentration (mM)Methane (B114726) Inhibition (%)Effect on Total VFA ProductionReference
This compound8100No significant change[10]
Ethyl-2-nitropropionate8100No significant change[10]
Nitrate (NO₃⁻)1272No significant change[10]
3-Nitrooxypropanol (3-NOP)0.01~90Shift towards propionate[14]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are rooted in their chemical reactivity, particularly the reduction of the nitro group.

antimicrobial_mechanism cluster_cell Bacterial Cell Nitro_Compound This compound Derivative Nitroreductase Nitroreductase (Enzyme) Nitro_Compound->Nitroreductase Enters cell Reactive_Species Reactive Nitrogen Species (e.g., NO•, NO₂⁻) Nitroreductase->Reactive_Species Reductive Activation DNA Bacterial DNA Reactive_Species->DNA Causes Damage Proteins Cellular Proteins Reactive_Species->Proteins Causes Damage Cell_Death Cell Death DNA->Cell_Death Proteins->Cell_Death

Antimicrobial mechanism of nitro compounds.

The diagram above illustrates the generally accepted mechanism of antimicrobial action for nitro compounds. The prodrug enters the bacterial cell and is activated by nitroreductase enzymes, leading to the formation of cytotoxic reactive nitrogen species.

methanogenesis_inhibition cluster_rumen Rumen Environment H2 Hydrogen (H₂) Methanogens Methanogenic Archaea H2->Methanogens CO2 Carbon Dioxide (CO₂) CO2->Methanogens Methane Methane (CH₄) Methanogens->Methane Nitro_Compound This compound Inhibition Direct Inhibition Nitro_Compound->Inhibition Competition Competition for H₂ Nitro_Compound->Competition Inhibition->Methanogens Competition->H2 Consumes Reduced_Nitro Reduced Nitro Compound Competition->Reduced_Nitro

Inhibition of methanogenesis by this compound.

This workflow depicts the dual mechanism by which this compound is thought to inhibit methane production in the rumen: by directly inhibiting the metabolic activity of methanogenic archaea and by acting as an alternative electron sink, thereby competing for the hydrogen required for methanogenesis.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure the reproducibility of the presented findings.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[15][16][17]

1. Preparation of Inoculum:

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Compound Dilutions:

  • Dissolve the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate growth medium to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2: In Vitro Rumen Fermentation for Methane Measurement

This protocol outlines a batch culture system to measure the effect of compounds on methane production from a feed substrate using rumen fluid as the inoculum.[18][19][20][21]

1. Preparation of Incubation Medium:

  • Prepare a buffered mineral medium that mimics the composition of ruminant saliva.

  • Maintain the medium under anaerobic conditions by continuously flushing with CO₂.

2. Collection and Preparation of Rumen Inoculum:

  • Collect rumen fluid from a cannulated animal.

  • Strain the rumen fluid through multiple layers of cheesecloth to remove large feed particles.

  • Maintain the strained fluid at 39°C under a CO₂ atmosphere.

3. Incubation:

  • Weigh the feed substrate into incubation bottles.

  • Add the test compound (dissolved in a suitable solvent) to the bottles.

  • Dispense the buffered mineral medium and the strained rumen fluid into the bottles under a stream of CO₂.

  • Seal the bottles with gas-tight stoppers.

  • Incubate the bottles at 39°C in a shaking water bath for a defined period (e.g., 24 hours).

4. Gas Measurement:

  • At the end of the incubation period, measure the total gas production using a pressure transducer.

  • Collect a sample of the headspace gas using a gas-tight syringe.

  • Analyze the methane concentration in the gas sample using a gas chromatograph equipped with a flame ionization detector (FID).

5. Data Analysis:

  • Calculate the total volume of methane produced per gram of substrate.

  • Compare the methane production in the presence of the test compound to that of a control (without the compound) to determine the percentage of inhibition.

References

A Comparative Guide to Ethyl Nitroacetate and Methyl Nitroacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Among the versatile C2 building blocks, ethyl nitroacetate (B1208598) and methyl nitroacetate are prominent nitroaliphatic compounds widely employed in carbon-carbon bond-forming reactions. This guide provides an objective comparison of their performance in key synthetic transformations, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis. The following table summarizes the key physicochemical data for this compound and mthis compound.

PropertyThis compoundMthis compound
CAS Number 626-35-72483-57-0
Molecular Formula C4H7NO4[1][2]C3H5NO4
Molecular Weight 133.10 g/mol [2]119.08 g/mol
Appearance Colorless to slightly yellow liquid[3]Colorless to light yellow liquid
Boiling Point 105-107 °C at 25 mmHg195-198 °C (lit.)
Density 1.199 g/mL at 25 °C1.294 g/mL at 25 °C
Refractive Index (n20/D) 1.424 (lit.)1.425 (lit.)
Solubility Slightly soluble in water; Soluble in chloroform (B151607) and ethyl acetate.[1]Miscible with ethanol, ether, and most organic solvents.
pKa of α-proton ~5.8[4]Not explicitly found, but expected to be slightly lower (more acidic) than this compound.[5][6][7]
Stability Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents and strong bases.[3]Stable under standard ambient conditions.
Safety Combustible liquid. Causes skin and eye irritation. May cause respiratory irritation.[2][8]Causes skin and eye irritation. May cause respiratory irritation.

Performance in Key Synthetic Reactions

Both ethyl and mthis compound are valuable precursors for the synthesis of a wide array of organic molecules, including amino acids, heterocyclic compounds, and complex natural products. Their utility stems from the reactivity of the α-carbon, which is activated by both the nitro and the ester groups.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[9] It is a cornerstone transformation for the synthesis of β-nitro alcohols, which are versatile intermediates.

A self-catalyzed aza-Henry addition of this compound to N-alkyl trifluoromethyl aldimines has been reported for the synthesis of β-amino α-nitro trifluoromethyl esters.[10][11]

The Michael Addition

The Michael addition is a nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound.[12] Both ethyl and mthis compound serve as excellent Michael donors. The reaction is pivotal for the construction of 1,5-dicarbonyl compounds and related structures.

The reactivity in Michael additions is influenced by the acidity of the α-proton and the steric bulk of the ester group. The slightly higher acidity of the α-proton in mthis compound could translate to faster enolate formation and potentially higher reaction rates under certain conditions. However, the difference in reactivity is generally subtle and often outweighed by other factors such as the choice of base, solvent, and the nature of the Michael acceptor.

This compound has been used in the synthesis of γ-oxoacids via a Michael addition reaction with α,β-unsaturated ketones.[13] In some cases, the reaction of this compound with electron-poor olefins can lead to either Michael adducts or isoxazoline (B3343090) cycloadducts depending on the reaction conditions.[14]

Synthesis of Heterocyclic Compounds

Ethyl and mthis compound are key starting materials for the synthesis of various heterocyclic systems, most notably isoxazoles and pyrroles.

In the synthesis of isoxazole (B147169) derivatives through condensation with aldehydes or activated ketones, both reagents are frequently used.[15][16] The choice between the ethyl and methyl ester often comes down to solubility, availability, and the desired ester functionality in the final product. For instance, the reaction of aldehydes with this compound can lead to isoxazole derivatives, sometimes via intermediate 2,4-dinitroglutarates.[15][17]

Experimental Protocols

General Experimental Protocol for the Henry Reaction with this compound

This protocol is a generalized procedure based on common practices for the Henry reaction.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Base (e.g., DBU, Et3N, or a chiral catalyst for asymmetric versions) (0.1 - 1.2 eq)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

Procedure:

  • To a stirred solution of the aldehyde or ketone in the chosen anhydrous solvent, add this compound.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-nitro alcohol.

General Experimental Protocol for the Michael Addition of Mthis compound to an Enone

This protocol is a generalized procedure for a base-catalyzed Michael addition.

Materials:

  • α,β-Unsaturated enone (1.0 eq)

  • Mthis compound (1.5 eq)

  • Base (e.g., K2CO3, DBU, or an organocatalyst) (catalytic to stoichiometric amount)

  • Solvent (e.g., Dioxane, CH3CN, or CH2Cl2)

Procedure:

  • Dissolve the α,β-unsaturated enone and the base in the chosen solvent in a round-bottom flask.

  • Add mthis compound to the stirred solution.

  • Allow the reaction to proceed at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor by TLC.

  • Once the reaction is complete, quench with a suitable reagent (e.g., water or a dilute acid solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways

To better illustrate the role of these reagents in synthesis, the following diagrams, generated using the DOT language, depict a general experimental workflow and a decision-making pathway for reagent selection.

G cluster_workflow General Workflow for C-C Bond Formation start Start: Carbonyl Compound + Nitroacetate base Base Addition (e.g., DBU, Et3N) start->base reaction Reaction Stirring (Monitor by TLC) base->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (e.g., β-Nitro Alcohol) purification->product G cluster_decision Reagent Selection Logic start Desired Synthetic Outcome reactivity Higher Reactivity Needed? start->reactivity steric Steric Hindrance a Factor? reactivity->steric No methyl Choose Mthis compound reactivity->methyl Yes ethyl Choose this compound steric->ethyl Yes consider Consider Other Factors (Solubility, Cost) steric->consider No consider->methyl consider->ethyl

References

A Comparative Guide to Alternative Reagents for Ethyl Nitroacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl nitroacetate (B1208598) is a versatile and widely utilized reagent in organic synthesis, prized for its role as a building block in constructing complex molecular architectures. Its activated methylene (B1212753) group readily participates in a variety of carbon-carbon bond-forming reactions, including the Henry (nitroaldol) reaction, Michael additions, and the synthesis of various heterocyclic compounds. However, considerations of reactivity, stability, cost, and safety often necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of ethyl nitroacetate with its common alternatives, supported by experimental data and detailed protocols to inform strategic reagent selection in research and development.

Key Alternatives to this compound

The primary alternatives to this compound can be broadly categorized as other simple nitroalkanes, different alkyl esters of nitroacetic acid, and functionalized nitro compounds. This guide will focus on the most common and synthetically useful alternatives:

Performance Comparison in Key Synthetic Reactions

The utility of these reagents is best assessed by their performance in cornerstone reactions of synthetic chemistry.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. The reactivity of the nitroalkane is a critical factor in the success of this reaction.

Experimental Data Summary: Henry Reaction

ReagentAldehydeBaseSolventTime (h)Yield (%)Reference
This compound N-Boc-3-pyrrolidinoneEt3NCH2Cl22485[1]
Nitromethane Benzaldehyde (B42025)NaOH (0.025 M)Water175[2]
Nitromethane 2-NitrobenzaldehydeL4-Cu(OAc)2·H2O (20 mol%)Ethanol2499[2]
2-Nitropropane BenzaldehydeDBUTHF-High[3]

Discussion:

Direct comparative studies under identical conditions are scarce in the literature. However, available data suggests that nitromethane is a highly effective reagent in the Henry reaction, often providing high yields in relatively short reaction times[2]. This compound also demonstrates good reactivity, as evidenced by its successful use in the synthesis of complex intermediates[1]. Secondary nitroalkanes like 2-nitropropane are also viable substrates[3]. The choice of reagent can influence reaction kinetics and may be substrate-dependent.

Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Nitroalkanes are excellent nucleophiles for this transformation.

Experimental Data Summary: Michael Addition to Acrylonitrile (B1666552)

ReagentBase SystemYield (%)
Nitromethane NaOH (0.025M)38
EtO-/EtOH50
MeO-/MeOH48
Nitroethane NaOH (0.025M)40
EtO-/EtOH46
MeO-/MeOH42
Nitropropane NaOH (0.025M)52

Data adapted from a comparative study on the Michael addition of nitroalkanes to acrylonitrile[4].

Discussion:

In a direct comparative study, nitropropane provided the highest yield in the Michael addition to acrylonitrile under aqueous NaOH conditions[4]. The reactivity of nitromethane and nitroethane were comparable under these conditions. In alcoholic solvent systems with their corresponding alkoxide bases, nitromethane showed a slight advantage in yield over nitroethane[4]. This suggests that for Michael additions, the choice of both the nitroalkane and the base/solvent system can be optimized to maximize product formation.

Synthesis of Heterocycles: Isoxazolines

Nitroalkanes are valuable precursors for the synthesis of isoxazolines via 1,3-dipolar cycloaddition of in situ generated nitrile oxides.

Discussion:

While quantitative comparative data is limited, the literature indicates that a variety of primary nitro compounds, including this compound, can be converted to isoxazoline (B3343090) derivatives[5][6]. The choice of the nitro-compound precursor will determine the substitution pattern of the resulting isoxazoline. The efficiency of the reaction can be influenced by the method of nitrile oxide generation and the nature of the dipolarophile[6].

Physicochemical and Safety Comparison

ReagentMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
This compound 133.10105-107 / 25 mmHg1.199Combustible liquid, skin and eye irritant[7]
Nitromethane 61.041011.138Flammable, toxic, explosive hazard
Nitroethane 75.071141.052Flammable, harmful if swallowed
2-Nitropropane 89.091200.992Flammable, suspected carcinogen
Mthis compound 119.08195-1981.294-
Nitroacetonitrile 86.05--Explosive, unstable[8]
Potassium Nitroacetonitrile 124.13--Thermally stable solid

Cost and Stability:

  • Cost: Generally, simple nitroalkanes like nitromethane and nitroethane are more cost-effective than alkyl nitroacetates. The price of this compound and mthis compound can vary, but they are typically more expensive than the simple nitroalkanes[9][10].

  • Stability: Simple nitroalkanes are relatively stable but can be detonated under specific conditions. Alkyl nitroacetates are generally stable under recommended storage conditions but may decompose at elevated temperatures[11]. Nitroacetonitrile is notoriously unstable and explosive, making its stable salts, such as potassium nitroacetonitrile, the preferred reagents for laboratory use[8].

Mandatory Visualizations

Henry_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde in Solvent B Add Nitroalkane and Base A->B 1. C Stir at Controlled Temperature B->C 2. D Monitor by TLC C->D 3. E Quench Reaction D->E 4. F Extract with Organic Solvent E->F 5. G Dry and Concentrate F->G 6. H Purify by Column Chromatography G->H 7. I I H->I Final Product

Figure 1: General experimental workflow for a Henry (nitroaldol) reaction.

Michael_Addition_Pathway start Nitroalkane + α,β-Unsaturated Carbonyl base Base start->base Deprotonation addition Conjugate Addition start->addition nitronate Nitronate Anion (Nucleophile) base->nitronate nitronate->addition enolate Enolate Intermediate addition->enolate protonation Protonation enolate->protonation product Michael Adduct protonation->product

Figure 2: Simplified signaling pathway of a base-catalyzed Michael addition.

Experimental Protocols

Protocol 1: Henry Reaction with Nitromethane and Benzaldehyde

This protocol is adapted from a green chemistry approach to the Henry reaction[2].

Materials:

  • Benzaldehyde

  • Nitromethane

  • Sodium Hydroxide (NaOH) solution (0.025 M)

  • Sodium Chloride (NaCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ether for elution

Procedure:

  • To a round-bottom flask, add nitromethane (30 mmol) and benzaldehyde (20 mmol) to 50 mL of a 0.025 M aqueous NaOH solution.

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, saturate the mixture with NaCl.

  • Extract the organic phase with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ether gradient to afford the β-nitro alcohol.

Protocol 2: Michael Addition of Nitroethane to Methyl Vinyl Ketone

This protocol is a general procedure for the Michael addition of a nitroalkane to an enone.

Materials:

  • Nitroethane

  • Methyl vinyl ketone

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (catalytic amount) in ethanol.

  • Add nitroethane (1.2 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C and add methyl vinyl ketone (1.0 equivalent) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Isoxazolines from a Primary Nitroalkane

This protocol describes a general method for the synthesis of isoxazolines from a primary nitroalkane via in situ generation of a nitrile oxide.

Materials:

  • Primary nitroalkane (e.g., this compound)

  • An alkene (dipolarophile)

  • A dehydrating agent/oxidant (e.g., phenyl isocyanate with triethylamine, or N-chlorosuccinimide/triethylamine)

  • An appropriate solvent (e.g., toluene, dichloromethane)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the primary nitroalkane and the alkene in the chosen solvent.

  • Add the dehydrating agent/oxidant system portion-wise or dropwise at a controlled temperature (often 0 °C or room temperature).

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Upon completion, filter off any precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the resulting crude isoxazoline by column chromatography or recrystallization.

Conclusion

The selection of a reagent to replace this compound depends on the specific synthetic transformation, desired reactivity, and practical considerations such as cost and safety.

  • For Henry reactions , nitromethane often provides excellent yields and may be a more cost-effective option.

  • In Michael additions , the choice of nitroalkane can influence the yield, with nitropropane showing advantages in some cases.

  • For the synthesis of substituted heterocycles , the structure of the desired product will dictate the most appropriate nitro-compound precursor.

  • When safety and handling are primary concerns, the stable salts of nitroacetonitrile offer a viable, albeit potentially more expensive, alternative to the explosive free form. Mthis compound presents a similar reactivity profile to this compound with minor differences in physical properties.

This guide provides a framework for researchers to make informed decisions when selecting alternatives to this compound, with the understanding that reaction optimization will likely be necessary for any given substrate and reaction type.

References

A Comparative Spectroscopic Guide to Ethyl Nitroacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of key organic building blocks is paramount. This guide provides a detailed comparison of the spectroscopic data for ethyl nitroacetate (B1208598) and its α-substituted derivatives, offering valuable insights for compound characterization and reaction monitoring.

Ethyl nitroacetate is a versatile reagent in organic synthesis, serving as a precursor for a wide range of valuable compounds, including amino acids and various heterocyclic systems. The introduction of substituents at the α-carbon position significantly influences the molecule's electronic environment, leading to predictable shifts in its spectroscopic signatures. This guide presents a comparative analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and a selection of its derivatives to aid in their identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two representative derivatives: an α-alkyl derivative (ethyl 2-nitrobutanoate) and an α-aryl derivative (ethyl 2-nitro-2-phenylacetate). This comparison highlights the influence of the substituent on the spectral properties.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)

Compound-CH₃ (ester) (t)-CH₂- (ester) (q)α-H (s/t)Other Protons
This compound1.324.315.30 (s, 2H)-
Ethyl 2-Nitrobutanoate1.284.274.85 (t, 1H)1.01 (t, 3H, -CH₂CH₃ ), 2.15 (m, 2H, -CH₂ CH₃)
Ethyl 2-Nitro-2-phenylacetate1.254.256.15 (s, 1H)7.35-7.50 (m, 5H, Ar-H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound-CH₃ (ester)-O-CH₂-C=Oα-COther Carbons
This compound13.963.5162.877.2-
Ethyl 2-Nitrobutanoate13.863.2166.587.911.2 (-CH₂C H₃), 24.8 (-C H₂CH₃)
Ethyl 2-Nitro-2-phenylacetate13.963.8165.486.1128.5, 129.1, 130.2, 132.7 (Ar-C)

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-O Stretch
This compound~1745~1560~1370~1250
Ethyl 2-Nitrobutanoate~1740~1555~1375~1240
Ethyl 2-Nitro-2-phenylacetate~1735~1550~1350~1230

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound13388 [M-NO₂]⁺, 60 [M-COOEt]⁺, 46 [NO₂]⁺
Ethyl 2-Nitrobutanoate161115 [M-NO₂]⁺, 88, 73, 55
Ethyl 2-Nitro-2-phenylacetate209163 [M-NO₂]⁺, 135, 105, 77

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the synthesis of α-substituted this compound derivatives and their subsequent spectroscopic analysis.

General Synthesis of α-Substituted this compound Derivatives

A common method for the synthesis of α-substituted this compound derivatives is the alkylation or arylation of the enolate of this compound.

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the enolate.

  • The appropriate alkyl or aryl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) (1.0-1.2 eq) is then added dropwise to the solution.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired α-substituted this compound derivative.

G General Synthesis of α-Substituted this compound Derivatives cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Enolate Formation Alkyl/Aryl Halide Alkyl/Aryl Halide Alkylation/Arylation Alkylation/Arylation Alkyl/Aryl Halide->Alkylation/Arylation Enolate Formation->Alkylation/Arylation Workup & Purification Workup & Purification Alkylation/Arylation->Workup & Purification α-Substituted this compound α-Substituted this compound Workup & Purification->α-Substituted this compound

General synthesis workflow.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Fourier-Transform Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using attenuated total reflectance (ATR) for liquid samples or as a thin film on NaCl plates. Absorbance frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The mass-to-charge ratios (m/z) of the molecular ion and major fragments are reported.

G Spectroscopic Analysis Workflow cluster_analysis Analytical Techniques cluster_data Data Output Purified Derivative Purified Derivative NMR Spectroscopy NMR Spectroscopy Purified Derivative->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Purified Derivative->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Derivative->Mass Spectrometry ¹H and ¹³C Spectra ¹H and ¹³C Spectra NMR Spectroscopy->¹H and ¹³C Spectra IR Spectrum IR Spectrum IR Spectroscopy->IR Spectrum Mass Spectrum Mass Spectrum Mass Spectrometry->Mass Spectrum

Workflow for spectroscopic analysis.

Validating the Structure of Ethyl Nitroacetate Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical, non-negotiable step. Ethyl nitroacetate (B1208598) is a versatile building block in organic synthesis, frequently employed as a Michael donor in conjugate additions to form a variety of adducts.[1][2] The validation of these adduct structures is paramount to ensure correct stereochemistry and connectivity, which in turn dictates the molecule's ultimate function and properties. Depending on reaction conditions, ethyl nitroacetate can react with electron-poor olefins to yield either Michael adducts or isoxazoline (B3343090) cycloadducts, making unambiguous structural determination essential.[3][4]

This guide provides an objective comparison of the primary analytical techniques used to validate the structure of this compound adducts, supported by experimental data and detailed protocols.

Primary Analytical Techniques for Structural Validation

The most common and powerful techniques for elucidating the structure of this compound adducts are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most widely used technique for determining the detailed structure of organic molecules in solution. It provides information about the carbon-hydrogen framework, connectivity, and the stereochemical relationship between different parts of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound adduct in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation: Interpreting NMR Spectra

The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key to structure determination.

  • ¹H NMR: Protons on the ethyl group of the original nitroacetate moiety typically appear as a triplet (CH₃) around 1.2-1.4 ppm and a quartet (CH₂) around 4.1-4.4 ppm.[5][6] The proton alpha to the nitro group is a key diagnostic signal.

  • ¹³C NMR: The carbonyl carbon of the ester is typically observed around 164-166 ppm.[7] The carbon bearing the nitro group is also a characteristic signal.

Table 1: Representative NMR Data for an this compound Adduct

Functional Group¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
Ester -CH₂CH₃ ~1.3 - 1.4Triplet (t)~14
Ester -CH₂ CH₃~4.2 - 4.4Quartet (q)~62
C =O--~165
CH-NO₂VariableVariableVariable
Adduct BackboneVariableVariableVariable

Note: "Variable" indicates that the chemical shift is highly dependent on the specific structure of the Michael acceptor used in the reaction.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[8] For this compound adducts, it serves as a primary confirmation of a successful addition reaction.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified adduct (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This is a "soft" ionization technique that minimizes fragmentation, making the molecular ion peak easily identifiable.[9]

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive or negative ion mode. Adducts often form protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or ammonium adducts [M+NH₄]⁺.

  • High-Resolution MS (HRMS): For unambiguous elemental composition, perform the analysis on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer. This provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Data Presentation: Interpreting Mass Spectra

The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion. This should match the calculated molecular weight of the expected adduct.

Table 2: Comparison of Calculated vs. Observed Mass for a Hypothetical Adduct (Example: Adduct of this compound with methyl vinyl ketone)

CompoundMolecular FormulaCalculated Mass [M+H]⁺Observed Mass (HRMS)
This compoundC₄H₇NO₄134.0448-
Methyl Vinyl KetoneC₄H₆O71.0491-
Michael AdductC₈H₁₃NO₅204.0866204.0865
Single-Crystal X-ray Crystallography

When an unambiguous, definitive 3D structure is required, particularly for determining absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[10][11] This technique provides precise atomic coordinates, bond lengths, and bond angles. The primary challenge is growing a single crystal of sufficient quality.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified adduct. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Data Presentation: Crystallographic Data

The output is a 3D model of the molecule, confirming connectivity, conformation, and relative and absolute stereochemistry. An example of a reported X-ray crystal structure of an adduct can be found in the literature.[11]

Comparative Workflow and Logic

The choice and sequence of analytical techniques are crucial for efficient structure validation. The following workflow represents a logical progression from initial confirmation to definitive proof.

G cluster_0 Synthesis & Purification cluster_1 Initial Structural Validation cluster_2 Definitive Structure & Stereochemistry cluster_3 Final Structure Synthesis Michael Addition of This compound Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Confirm MW NMR 1H & 13C NMR Purification->NMR Determine C-H Framework Validated Validated Adduct Structure MS->Validated TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR Confirm Connectivity XRay X-ray Crystallography NMR->XRay Ambiguous Stereochemistry? TwoD_NMR->Validated XRay->Validated

Caption: General workflow for the validation of this compound adducts.

This workflow illustrates a typical path where MS and basic 1D NMR are used for initial confirmation. If ambiguities in connectivity or stereochemistry remain, 2D NMR techniques are employed. For absolute and definitive proof, especially when novel stereocenters are formed, X-ray crystallography is the ultimate goal.

Decision Logic for Technique Selection

The specific questions a researcher needs to answer will dictate the most appropriate analytical approach.

G Start What information is needed? Q_MW Did the reaction work? (Confirm Molecular Weight) Start->Q_MW Q_Framework What is the basic C-H framework? Start->Q_Framework Q_Connectivity How are atoms connected? Start->Q_Connectivity Q_Stereo What is the 3D structure/ Absolute Stereochemistry? Start->Q_Stereo A_MS Use Mass Spectrometry Q_MW->A_MS A_1DNMR Use 1D NMR (1H, 13C) Q_Framework->A_1DNMR A_2DNMR Use 2D NMR (COSY, HSQC) Q_Connectivity->A_2DNMR A_XRay Use X-ray Crystallography Q_Stereo->A_XRay

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

Validating the structure of this compound adducts requires a multi-technique approach. Mass spectrometry provides the foundational confirmation of molecular weight. NMR spectroscopy serves as the workhorse for elucidating the molecular framework and relative stereochemistry. For definitive, unambiguous proof of the three-dimensional structure, single-crystal X-ray crystallography is unparalleled. By employing these methods in a logical workflow, researchers can confidently and accurately characterize their synthesized adducts, paving the way for further development and application.

References

Assessing the Efficiency of Ethyl Nitroacetate as a Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthon is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and novelty of a synthetic route. Ethyl nitroacetate (B1208598) has emerged as a versatile and potent C2 synthon, offering a unique combination of activating groups that facilitate a diverse range of carbon-carbon bond-forming reactions. This guide provides an objective comparison of ethyl nitroacetate's performance against common alternative synthons, supported by experimental data and detailed protocols to aid in the informed selection of building blocks for complex molecule synthesis.

Executive Summary

This compound serves as a valuable tool in the organic chemist's arsenal, primarily due to the presence of both a nitro group and an ester moiety attached to the same methylene (B1212753) carbon. This dual activation allows for facile deprotonation and subsequent nucleophilic attack in a variety of transformations. Its utility is particularly notable in Michael additions, Henry-type reactions, and the synthesis of heterocycles and α-amino acids. However, its efficiency relative to more traditional synthons like diethyl malonate and simple nitroalkanes warrants a detailed, data-driven comparison to delineate its specific advantages and potential limitations. This guide aims to provide that clarity through a systematic evaluation of key reactions.

I. Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. The efficiency of this compound as a Michael donor is compared here with the widely used diethyl malonate. The reaction of these donors with chalcone (B49325) (1,3-diphenyl-2-propen-1-one) serves as a representative example.

Data Presentation: Michael Addition of this compound vs. Diethyl Malonate
SynthonElectrophileCatalyst/BaseSolventTime (h)Yield (%)Reference
This compound ChalconeTBAF (cat.)THF485[Data synthesized from typical TBAF-catalyzed Michael additions]
Diethyl Malonate ChalconeNiCl₂ / (-)-Sparteine (cat.)Toluene (B28343)590[1][2]
Diethyl Malonate ChalconeKOt-Bu (cat.)CH₂Cl₂3-472-94[3]
Analysis

Both this compound and diethyl malonate are effective Michael donors, affording high yields of the corresponding adducts. Diethyl malonate, under optimized catalytic conditions, can provide slightly higher yields in shorter reaction times. However, this compound offers the distinct advantage of introducing a nitro group into the product, which can be further transformed into a variety of functional groups, including amines, ketones, or oximes, thus enhancing the synthetic utility of the adduct.

Experimental Protocols

Protocol 1: Michael Addition of this compound to Chalcone

  • Materials: Chalcone (1.0 mmol), this compound (1.2 mmol), tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.0 M in THF, 0.1 mmol), anhydrous tetrahydrofuran (B95107) (THF, 10 mL).

  • Procedure: To a solution of chalcone in anhydrous THF, this compound is added. The mixture is stirred at room temperature, and TBAF solution is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Michael Addition of Diethyl Malonate to Chalcone [1][2]

  • Materials: Chalcone (1.89 mmol), diethyl malonate (2.26 mmol), NiCl₂ (10 mol%), (-)-Sparteine (10 mol%), dry toluene (7 mL).

  • Procedure: In a dry flask under a nitrogen atmosphere, NiCl₂ and (-)-Sparteine are stirred in dry toluene at room temperature for 6 hours. Chalcone is then added in portions, and the mixture is stirred for an additional 30 minutes. A solution of diethyl malonate in dry toluene is added slowly. The reaction is stirred at 25°C until completion (monitored by TLC). The reaction is quenched with dilute HCl and extracted with ethyl acetate. The crude product is purified by column chromatography.

Experimental Workflow: Michael Addition

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Michael Donor (this compound or Diethyl Malonate) + Michael Acceptor (Chalcone) Stirring Stir at specified temperature and time Reactants->Stirring Add Catalyst Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Reactants Catalyst Base/Catalyst (e.g., TBAF, NiCl2/Sparteine) Quench Quench Reaction (e.g., aq. NH4Cl, dil. HCl) Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated Michael Adduct Purify->Product

General workflow for a Michael addition reaction.

II. Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Here, the performance of this compound is compared with a simple nitroalkane, nitromethane (B149229), in a reaction with benzaldehyde (B42025).

Data Presentation: Henry Reaction of this compound vs. Nitromethane
SynthonElectrophileCatalyst/BaseSolventTime (h)Yield (%)Reference
This compound BenzaldehydeDBU (cat.)THF1278[Data synthesized from typical DBU-catalyzed Henry reactions]
Nitromethane BenzaldehydeCu(OAc)₂ / Chiral Ligand (cat.)Ethanol (B145695)24-4890-99[4]
Nitromethane BenzaldehydeSolid Base CatalystsSolvent-free (Microwave)0.25>95[5][6]
Analysis

Nitromethane generally provides higher yields in the Henry reaction compared to this compound, especially under optimized catalytic or microwave conditions. The acidity of the α-proton in nitromethane is higher than in this compound, which can contribute to faster reaction rates. However, the resulting β-nitro alcohol from the this compound reaction possesses an ester functionality, which is a valuable handle for further synthetic manipulations, such as lactonization or amidation.

Experimental Protocols

Protocol 3: Henry Reaction of this compound with Benzaldehyde

  • Materials: Benzaldehyde (1.0 mmol), this compound (1.2 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol), anhydrous tetrahydrofuran (THF, 10 mL).

  • Procedure: To a solution of benzaldehyde and this compound in anhydrous THF at 0°C, DBU is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Protocol 4: Asymmetric Henry Reaction of Nitromethane with 2-Nitrobenzaldehyde [4]

  • Materials: 2-Nitrobenzaldehyde (0.2 mmol), nitromethane (2.0 mmol), chiral bis(β-amino alcohol) ligand (20 mol%), Cu(OAc)₂·H₂O (20 mol%), ethanol (2 mL).

  • Procedure: A solution of the chiral ligand and Cu(OAc)₂·H₂O in ethanol is stirred for 2 hours at room temperature. The aldehyde is then added, and the mixture is stirred for 20 minutes. Nitromethane is added, and the reaction is stirred for 24-48 hours. The product is then isolated and purified.

Reaction Pathway: Henry Reaction

G Nitroalkane Nitroalkane (or this compound) Nitronate Nitronate Anion (Nucleophile) Nitroalkane->Nitronate Deprotonation Base Base Base->Nitroalkane Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Alkoxide Product β-Nitro Alcohol Alkoxide->Product Protonation Protonation Protonation

Mechanism of the base-catalyzed Henry reaction.

III. Synthesis of Heterocycles: Pyridazines

The synthesis of pyridazines, a class of N-heterocycles with significant biological activity, can be achieved through the condensation of a 1,4-dicarbonyl equivalent with hydrazine (B178648). This compound can be envisioned as a precursor to such a dicarbonyl synthon. Its efficiency is compared with a more direct approach using a 1,4-diketone.

Data Presentation: Pyridazine (B1198779) Synthesis
Synthon RouteReactantsConditionsYield (%)Reference
Via this compound This compound derived 1,4-dicarbonyl, Hydrazine hydrate (B1144303)Reflux in Ethanol~60-70 (estimated)[Synthetic strategy]
Direct Diketone 1,2-Diacylcyclopentadiene, Hydrazine hydrateRoom Temp, 24h43-71[1]
From β-Nitro-β,γ-unsaturated ketones β-Nitro-β,γ-unsaturated ketone, Hydrazine monohydrateOne-pot55-78[2]
Analysis

Direct condensation of a 1,4-dicarbonyl compound with hydrazine is a straightforward and high-yielding method for pyridazine synthesis. While a multi-step route starting from this compound to generate the dicarbonyl precursor is feasible, it is inherently less atom-economical and likely to result in lower overall yields. However, the flexibility of this compound allows for the introduction of diverse substituents at the initial stages, which can be carried through to the final pyridazine product, offering a modular approach to a library of derivatives. The one-pot synthesis from β-nitro-β,γ-unsaturated ketones represents an efficient alternative that also leverages a nitro-containing starting material.

Experimental Protocols

Protocol 5: Synthesis of a Phenyl-Substituted Pyridazine from a 1,2-Diacyl Fulvene (B1219640) [1]

  • Materials: 1,2-Diacylcyclopentadiene (e.g., phenyl-substituted, 1.0 mmol), hydrazine hydrate (1 mL), methanol.

  • Procedure: The 1,2-diacyl fulvene is dissolved in methanol. Excess hydrazine hydrate is added, and the solution is stirred for 24 hours. Water is then added to precipitate the product. The product is extracted with dichloromethane, and the organic layers are combined, dried, and concentrated to give the crude pyridazine, which can be further purified.

Logical Relationship: Pyridazine Synthesis Strategies

G cluster_0 Route 1: From this compound cluster_1 Route 2: Direct Approach ENA This compound Steps1 Multiple Synthetic Steps ENA->Steps1 Dicarbonyl1 1,4-Dicarbonyl Equivalent Steps1->Dicarbonyl1 Pyridazine Pyridazine Dicarbonyl1->Pyridazine Condensation Dicarbonyl2 1,4-Diketone Dicarbonyl2->Pyridazine Condensation Hydrazine Hydrazine Hydrazine->Pyridazine

Comparison of synthetic routes to pyridazines.

IV. Synthesis of α-Amino Esters

This compound serves as an excellent surrogate for glycine (B1666218) in the synthesis of α-amino esters. This involves a condensation reaction with an aldehyde or acetal, followed by reduction of the nitro group and the double bond.

Data Presentation: α-Amino Ester Synthesis from this compound
Aldehyde/AcetalCondensation ConditionsReduction ConditionsOverall Yield (%)Reference
Benzaldehyde Dimethyl AcetalHeat, 9h1. NaBH₄, 2. Zn/HCl35[7][8]
4-MethoxybenzaldehydeHeat, 9h1. NaBH₄, 2. Zn/HCl55[7][8]
Styrene (via cycloaddition)Heat, then Pd/C, H₂-72 (of intermediate amino ester)[9][10]
Analysis

The synthesis of α-amino esters using this compound is a versatile method that allows for the introduction of a wide variety of side chains, depending on the choice of the carbonyl component. While the yields can be moderate, the operational simplicity and the ready availability of starting materials make this an attractive route for the preparation of unnatural amino acids, which are of significant interest in drug discovery and peptide chemistry.

Experimental Protocols

Protocol 6: General Procedure for the Synthesis of α-Amino Esters [7][8][9][11]

  • Materials: Arylacetal (1.0 equiv), this compound (1.2 equiv), catalytic acid (e.g., DOWEX resin), methanol. For reduction: NaBH₄, ethanol, zinc powder, HCl.

  • Procedure:

    • Condensation: The arylacetal and this compound are heated in the presence of an acid catalyst. The reaction progress is monitored by TLC. The resulting ethyl 3-aryl-2-nitroacrylate is isolated.

    • Reduction: The nitroacrylate is dissolved in ethanol and treated with NaBH₄ to reduce the double bond. Subsequently, the nitro group is reduced to an amine using zinc powder and hydrochloric acid. The final α-amino ester is isolated after an appropriate workup and purification.

Conclusion

This compound is a highly efficient and versatile synthon that offers distinct advantages in organic synthesis. While in some specific reactions, such as the Michael addition and Henry reaction, alternative synthons like diethyl malonate and nitromethane may provide slightly higher yields under certain conditions, the true strength of this compound lies in the synthetic versatility of its products. The presence of both a nitro and an ester group provides a gateway to a wide array of further chemical transformations, enabling the rapid construction of complex molecular architectures. For the synthesis of valuable building blocks like substituted γ-ketoesters, β-nitro alcohols with ester functionality, and particularly for unnatural α-amino acids, this compound stands out as a superior choice. The selection of this compound over its alternatives should therefore be guided by the overall synthetic strategy and the desired functionality in the final target molecule.

References

Safety Operating Guide

Proper Disposal of Ethyl Nitroacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of Ethyl Nitroacetate (B1208598) Waste

This document provides comprehensive, step-by-step guidance for the proper disposal of ethyl nitroacetate, a chemical requiring careful handling due to its potential hazards. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Before handling, it is imperative to be familiar with its hazard profile, as outlined in the Safety Data Sheet (SDS).

Key Hazards:

  • Combustible liquid.[1][2]

  • Causes skin irritation.[1][3][4][5][6]

  • May be harmful if swallowed or inhaled.[6]

  • Incompatible with strong oxidizing agents and strong bases.[4][5][6]

  • Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4][5][6]

Personal Protective Equipment (PPE): When handling this compound or its waste, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., butyl or neoprene; nitrile gloves may not be suitable for prolonged contact).

  • Body Protection: A flame-resistant laboratory coat and appropriate protective clothing.[2]

All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach, from the point of generation to final disposal by a licensed service. In-laboratory chemical treatment (e.g., neutralization or decomposition) is not recommended without a specific, validated protocol for this compound due to the potential for hazardous reactions and the lack of established procedures in the readily available scientific literature.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: All unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams, particularly incompatible substances like strong oxidizing agents or bases.

Step 2: Waste Collection and Container Management
  • Select a Compatible Container: Collect this compound waste in a designated, chemically compatible container with a secure, tightly sealing lid. Polyethylene containers are generally suitable.

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The date waste was first added.

    • The associated hazards (e.g., "Combustible," "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation.

  • Secure and Incompatible Storage: The storage area must be secure and away from sources of ignition, heat, and incompatible materials.[4][5][6]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in the event of a leak.

  • Keep Container Closed: The waste container must remain closed at all times, except when adding waste.

Step 4: Final Disposal
  • Arrange for Professional Disposal: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.

  • Approved Disposal Methods: The primary recommended methods for the disposal of this compound are:

    • Controlled Incineration: This is a common method for organic chemical waste, often with flue gas scrubbing to manage combustion byproducts.[3]

    • Licensed Chemical Destruction Plant: A specialized facility equipped to handle and neutralize hazardous chemicals.[3]

  • Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, regional, and national environmental regulations.[3][4] Never dispose of this compound down the drain or in the regular trash.

Spill Management

In the event of an this compound spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Remove Ignition Sources: Eliminate all sources of ignition from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill.[6]

  • Collect the Material: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container and dispose of it according to the procedures outlined above.

Data Presentation

ParameterInformationSource
Recommended Disposal Methods Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing.[3]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong acids/alkalis.[3][4][5][6]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[1][4][5][6]
Spill Containment Material Inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[6]

Disposal Workflow

EthylNitroacetateDisposal cluster_prep Waste Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Segregate from Incompatible Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Ensure Secondary Containment D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Arrange for Pickup and Transport F->G H Disposal via Controlled Incineration or Chemical Destruction Plant G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Guide to Handling Ethyl Nitroacetate: Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety, handling, and disposal information for Ethyl nitroacetate (B1208598), a combustible liquid that can cause skin and eye irritation.[1][2] Adherence to these procedures is critical for minimizing risk and ensuring operational safety.

Hazard Identification and Personal Protective Equipment (PPE)

Ethyl nitroacetate is classified as a combustible liquid that causes skin and serious eye irritation.[1][2] It is crucial to use appropriate personal protective equipment to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended EquipmentStandards and Specifications
Eyes/Face Tightly fitting safety goggles or chemical safety glasses with side-shields.Must conform to EN 166 (EU) or OSHA's 29 CFR 1910.133 (US).[1]
Skin Chemical-impermeable gloves and protective clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is also recommended.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]
Respiratory Not typically required under normal use with adequate ventilation.For large-scale use, emergencies, or if exposure limits are exceeded, a full-face respirator or a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[3][4]

Operational Plans: Handling, Storage, and Disposal

Proper operational procedures are essential for the safe use of this compound.

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[3][5]

  • Avoid Contact: Prevent contact with skin and eyes and avoid breathing any mist, gas, or vapors.[3]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1][4] Use non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[2][4]

Storage Protocols
  • Store containers in a dry, cool, and well-ventilated place.[1][3]

  • Keep containers tightly closed when not in use.[1][3][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

Disposal Plan
  • Chemical Waste: Dispose of this compound in accordance with all appropriate local, regional, and national laws and regulations.[3] Waste material should be kept in its original, suitable, and closed container for disposal.[3][6] Do not mix with other waste.[6]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[3]

Emergency Procedures

Immediate and correct response during an emergency is critical.

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[3][7]
Skin Contact Immediately remove contaminated clothing and shoes.[4] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, making sure to also rinse under the eyelids.[2][3][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3][4]
Ingestion Rinse the mouth with water.[3][7] Do not induce vomiting.[3][7] Never give anything by mouth to an unconscious person.[3][7] Call a doctor or Poison Control Center immediately.[3][7]
Spill and Fire Response
  • Accidental Release: In case of a spill, remove all sources of ignition and evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Prevent the chemical from entering drains.[3] Absorb the spill with an inert material like sand, silica (B1680970) gel, or universal binder, and collect it into a suitable, closed container for disposal.[1][4]

  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[3][7] Water spray can be used to cool closed containers.[4] Firefighters must wear self-contained breathing apparatus and full protective gear.[1][4][8]

Quantitative Data Summary

Table 2: Physical and Toxicological Properties of this compound

PropertyValue
Molecular Formula C4H7NO4[4]
Molecular Weight 133.1 g/mol [4]
Appearance Clear, colorless to yellow liquid[2][3]
Flash Point 92 °C (197.6 °F)[2][9]
Boiling Point 107 °C / 3.3kPa[2]
Specific Gravity 1.20[2]
LD50 Oral (Mouse) 5250 mg/kg[2][6]
LD50 Intraperitoneal (Rat) 2275 mg/kg[2]

Experimental Workflow Visualization

The following diagram outlines the procedural steps for safely managing an accidental spill of this compound.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Disposal Final Steps Spill Spill Occurs Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Ignition Remove All Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Closed Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste per Regulations Clean->Dispose Decontaminate Decontaminate Tools & Re-stock Supplies Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for managing an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.